Fmoc-Phe-OSu
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXHZQQUTCVLGU-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473928 | |
| Record name | Fmoc-Phe-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101214-43-1 | |
| Record name | Fmoc-Phe-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-Phe-OSu: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Published: December 26, 2025
Introduction
In the landscape of synthetic peptide chemistry, particularly in the context of drug discovery and development, the strategic use of protected amino acids is paramount for the successful construction of desired peptide sequences. Among these, Fmoc-Phe-OSu , or N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester, stands out as a highly efficient and versatile building block.[1] This activated amino acid derivative is integral to modern solid-phase peptide synthesis (SPPS), enabling the precise incorporation of phenylalanine residues into a growing peptide chain.[1][2]
This technical guide provides an in-depth overview of this compound, including its chemical properties, its role and mechanism in peptide synthesis, detailed experimental protocols, and its applications.
Core Concepts: The Fmoc-SPPS Strategy
The predominant method in contemporary peptide synthesis is the Fmoc solid-phase peptide synthesis (SPPS) approach.[3][4] This strategy relies on the 9-fluorenylmethyloxycarbonyl (Fmoc) group as a temporary, base-labile protecting group for the α-amino function of amino acids.[5][6] This protection is crucial to prevent self-polymerization and other unwanted side reactions during the amide bond formation (coupling) step.[7]
The key advantages of the Fmoc strategy include:
-
Mild Deprotection Conditions: The Fmoc group is removed under gentle basic conditions, typically with piperidine, which preserves acid-labile side-chain protecting groups and the linkage of the peptide to the resin support.[5][8]
-
Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile protecting groups used for amino acid side chains and for final cleavage from the resin, allowing for selective deprotection.[5][7]
-
Real-Time Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance, enabling the real-time monitoring of the deprotection reaction's completion.[5]
The Role of this compound
This compound is a specialized form of Fmoc-protected phenylalanine. Its dual functionality makes it a highly effective reagent in SPPS.[1]
-
Fmoc Group: Protects the α-amino group of phenylalanine, directing the reaction to the carboxyl group.[6]
-
N-hydroxysuccinimide (OSu) Ester: Activates the carboxyl group. The NHS ester is an excellent leaving group, facilitating a rapid and efficient nucleophilic attack by the free amino group of the resin-bound peptide chain.[9][10] This leads to the formation of a stable amide (peptide) bond.[9]
The use of pre-activated esters like this compound can streamline the synthesis process, improve yields, and reduce side reactions compared to in-situ activation methods.[2]
Physicochemical and Quantitative Data
The physical and chemical properties of this compound are critical for its application in synthesis. The following table summarizes key quantitative data for this reagent.
| Property | Value | References |
| CAS Number | 101214-43-1 | [1][11][12][13][14] |
| Molecular Formula | C₂₈H₂₄N₂O₆ | [11][12][13][14] |
| Molecular Weight | 484.51 g/mol | [1][11][12][13][14] |
| Purity (Typical) | ≥95%, ≥97% | [12][13] |
| Appearance | White to off-white powder/crystalline solid | [15] |
| Storage Temperature | -20°C | [12] |
Mechanism of Action: NHS Ester Coupling
The core of this compound's utility lies in the NHS ester-mediated coupling reaction. This process is a nucleophilic acyl substitution.
-
Activation: The phenylalanine carboxyl group is pre-activated as an N-hydroxysuccinimide (NHS) ester.[9]
-
Nucleophilic Attack: The free primary amine of the growing peptide chain (exposed after the previous Fmoc deprotection step) acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the NHS ester.[10]
-
Amide Bond Formation: A tetrahedral intermediate is formed, which then collapses, expelling the stable N-hydroxysuccinimide leaving group and forming the desired peptide bond.[9][16]
The overall reaction can be summarized as: Resin-Peptide-NH₂ + this compound → Resin-Peptide-NH-CO-Phe-Fmoc + NHS
Experimental Protocols
The following is a generalized protocol for a single coupling cycle in Fmoc-SPPS using an activated ester like this compound. This cycle is repeated for each amino acid in the target sequence.
Materials and Reagents
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Coupling additives (optional, e.g., HOBt)
-
Base (optional, e.g., DIPEA)
Standard Fmoc-SPPS Cycle Workflow
Detailed Step-by-Step Protocol
1. Resin Preparation:
-
Start with the solid support (resin) to which the previous amino acid has been coupled and the N-terminal Fmoc group is still attached.
-
Swell the resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[17]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.[17]
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.[17][18]
3. Washing:
-
After deprotection, thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene byproduct.
-
Perform a sequence of washes, for example: 5 times with DMF, followed by 3 times with DCM, and finally 3 times with DMF.[19]
4. Coupling Reaction:
-
In a separate vial, dissolve this compound (typically 1.5 to 3 equivalents relative to the resin loading) in DMF.
-
Add the activated amino acid solution to the washed, deprotected resin.
-
Agitate the reaction mixture at room temperature. Coupling times can vary but are often complete within 1-2 hours.
-
Note: While NHS esters are reactive enough to be used alone, additives like 1-Hydroxybenzotriazole (HOBt) can be included to suppress side reactions, and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) may be used, although it can increase the risk of racemization with certain amino acids.[20]
5. Post-Coupling Wash:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the N-hydroxysuccinimide byproduct.[19]
6. Monitoring (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the completion of the coupling reaction. A negative result (indicating the absence of free primary amines) confirms a successful coupling. If the test is positive, the coupling step should be repeated.
After a successful coupling, the cycle begins again with the Fmoc deprotection of the newly added phenylalanine residue to prepare for the addition of the next amino acid in the sequence.
Applications in Research and Development
This compound is a fundamental reagent used in various advanced research areas:
-
Peptide-Based Drug Development: Used in the synthesis of peptide therapeutics, where precise sequence and high purity are essential.[2]
-
Protein Engineering: Enables the modification of proteins by introducing phenylalanine at specific sites.[2]
-
Bioconjugation: Facilitates the synthesis of peptides that can be attached to other biomolecules, labels, or surfaces.[2]
-
Material Science: Employed in creating self-assembling peptide-based biomaterials for applications like tissue engineering.
Conclusion
This compound is a critically important activated amino acid derivative that combines the benefits of the robust Fmoc protection strategy with the high reactivity of an N-hydroxysuccinimide ester. Its stability, efficiency, and compatibility with standard SPPS workflows make it an indispensable tool for researchers and professionals in peptide chemistry. A thorough understanding of its properties, mechanism, and handling protocols, as outlined in this guide, is essential for achieving high-yield, high-purity synthesis of complex peptides for therapeutic and research applications.
References
- 1. This compound | 101214-43-1 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Bachem AG [bioscience.co.uk]
- 12. chemscene.com [chemscene.com]
- 13. calpaclab.com [calpaclab.com]
- 14. This compound | C28H24N2O6 | CID 11826988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. chem.uci.edu [chem.uci.edu]
- 20. chempep.com [chempep.com]
An In-depth Technical Guide to Fmoc-Phe-OSu: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester, commonly abbreviated as Fmoc-Phe-OSu, is a pivotal reagent in modern biochemistry and pharmaceutical research. As a derivative of the essential amino acid L-phenylalanine, it serves as a fundamental building block in the synthesis of peptides and proteins. The strategic placement of the base-labile Fmoc protecting group on the α-amino group and the activation of the carboxyl group as an N-hydroxysuccinimide (NHS) ester make this compound an exceptionally efficient and versatile tool for the controlled, sequential assembly of amino acids into complex peptide chains.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a focus on practical experimental protocols.
Chemical Properties and Structure
This compound is a white to off-white crystalline solid that is widely utilized for its stability and high reactivity in amide bond formation. Its structure combines the hydrophobicity of the phenylalanine side chain with the utility of the Fmoc protecting group and the reactivity of the OSu ester.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₂₈H₂₄N₂O₆[2] |
| Molecular Weight | 484.51 g/mol [2] |
| CAS Number | 101214-43-1[2][3] |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% or ≥97% |
| Melting Point | Data not readily available. The precursor, Fmoc-Phe-OH, has a melting point of 180-187 °C.[4][5][6] |
| Solubility | Soluble in N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). |
| Storage | Recommended storage at -20°C or 2-8°C.[4] |
Chemical Structure
The chemical structure of this compound consists of three key components: the L-phenylalanine backbone, the N-terminal Fmoc protecting group, and the C-terminal N-hydroxysuccinimide ester.
-
L-Phenylalanine: An essential amino acid with a benzyl side chain, contributing to the hydrophobicity of the molecule.
-
Fmoc Group (9-Fluorenylmethyloxycarbonyl): A base-labile protecting group that prevents unwanted reactions at the amino terminus during peptide synthesis. It is stable under acidic conditions, providing orthogonality with other protecting groups like Boc and tBu.
-
OSu Group (N-hydroxysuccinimide ester): An activated ester that readily reacts with primary amines to form a stable amide bond, facilitating the coupling of the phenylalanine residue to the growing peptide chain.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis (SPPS).
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the protection of the amino group of L-phenylalanine with the Fmoc group to yield Fmoc-Phe-OH. The second step is the activation of the carboxyl group of Fmoc-Phe-OH with N-hydroxysuccinimide.
Step 1: Synthesis of Fmoc-Phe-OH
This protocol is adapted from the standard Schotten-Baumann reaction conditions.
-
Materials:
-
L-Phenylalanine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (or Acetone)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (for extraction)
-
-
Procedure:
-
Dissolution: Dissolve L-Phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. A 1:1 mixture of dioxane and water can also be used as the solvent system. Stir the mixture at room temperature until the amino acid is fully dissolved.
-
Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approximately 1.05 equivalents) in dioxane or acetone.
-
Reaction: Add the Fmoc-OSu solution dropwise to the cooled (0-5 °C) amino acid solution over 30-60 minutes while maintaining vigorous stirring.
-
Reaction Monitoring: Allow the mixture to slowly warm to room temperature and continue stirring overnight (8-12 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up:
-
Add deionized water to the reaction mixture to dissolve any salts.
-
Wash the aqueous layer with ethyl acetate to remove unreacted Fmoc-OSu and other non-polar impurities. Retain the aqueous layer.
-
-
Acidification and Isolation:
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1M HCl. The Fmoc-Phe-OH product will precipitate as a white solid.
-
Collect the precipitate by vacuum filtration and wash the solid with cold deionized water to remove inorganic salts.
-
-
Drying and Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Caption: Workflow for the synthesis of Fmoc-Phe-OH.
Step 2: Synthesis of this compound from Fmoc-Phe-OH
This protocol describes the esterification of Fmoc-Phe-OH using N-hydroxysuccinimide (NHS) and a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC).
-
Materials:
-
Fmoc-Phe-OH
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hexane (for precipitation)
-
-
Procedure:
-
Dissolution: Dissolve Fmoc-Phe-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF in a round-bottom flask.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Filter the reaction mixture to remove the DCU precipitate.
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM.
-
Add hexane to precipitate the this compound product.
-
Collect the precipitate by filtration, wash with hexane, and dry under vacuum.
-
-
Caption: Workflow for the synthesis of this compound from Fmoc-Phe-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone reagent in Fmoc-based SPPS. The following is a generalized protocol for a single coupling cycle.
-
Materials and Reagents:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Deprotection solution: 20% piperidine in DMF
-
Activation/Coupling solution: this compound dissolved in DMF. A coupling activator like 1-Hydroxybenzotriazole (HOBt) can be added to suppress side reactions.
-
N,N-Dimethylformamide (DMF) for washing
-
Dichloromethane (DCM) for washing
-
-
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for another 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellowish) indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Repeat Cycle: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Conclusion
This compound is an indispensable reagent in the field of peptide chemistry, offering a reliable and efficient means of incorporating phenylalanine residues into synthetic peptides. Its well-defined chemical properties, coupled with robust and versatile applications in solid-phase peptide synthesis, have solidified its role in both academic research and the development of novel peptide-based therapeutics. The detailed protocols and structured data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the essential information required for the successful utilization of this critical building block.
References
The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its prevalence among researchers, scientists, and drug development professionals is a testament to its remarkable utility, enabling the efficient and high-fidelity construction of complex peptide chains. This technical guide provides a comprehensive exploration of Fmoc chemistry, detailing its core principles, reaction mechanisms, experimental protocols, and the critical data that underpins its application.
Core Principles of Fmoc Chemistry
The strategic advantage of the Fmoc group lies in its unique lability profile. It is stable under acidic conditions but readily cleaved by mild bases, a property that forms the basis of its orthogonal use in conjunction with acid-labile side-chain protecting groups.[1][2] This orthogonality is paramount in SPPS, as it permits the selective deprotection of the N-terminal α-amino group of the growing peptide chain without disturbing the protecting groups on the amino acid side chains or the linkage to the solid support.[1][3]
The chemical foundation of the Fmoc group's base-lability is the fluorenyl ring system. The electron-withdrawing nature of this system renders the proton at the C9 position acidic.[4] This acidity facilitates a β-elimination reaction in the presence of a base, leading to the cleavage of the carbamate bond and the liberation of the free amine.[1][4]
Mechanism of Fmoc Protection and Deprotection
Protection of Amino Acids:
The introduction of the Fmoc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with an activated Fmoc derivative under basic conditions. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][5] Fmoc-OSu is generally preferred as it is more stable and less prone to side reactions, such as the formation of dipeptide byproducts.[4] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.
Deprotection of the Fmoc Group:
The removal of the Fmoc group is the critical step that allows for the sequential addition of amino acids in SPPS. This is achieved by treating the Fmoc-protected peptide with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] The deprotection mechanism is a two-step process:
-
Proton Abstraction: The base removes the acidic proton from the 9-position of the fluorene ring.[8]
-
β-Elimination: This is followed by a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF).[9]
The highly reactive dibenzofulvene byproduct must be scavenged to prevent it from reacting with the newly liberated amine.[9] Piperidine, being a secondary amine, effectively traps DBF to form a stable adduct.[10]
The Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc Chemistry
Fmoc chemistry is the foundation of the most common approach to SPPS. The synthesis is carried out on an insoluble polymer support (resin) and involves a series of repetitive cycles.[7][11]
Quantitative Data in Fmoc Chemistry
The efficiency of Fmoc deprotection is critical for the overall success of peptide synthesis. The choice of base and reaction conditions can significantly impact the deprotection kinetics.
| Deprotection Reagent | Concentration | Solvent | Typical Deprotection Time | Notes |
| Piperidine | 20% (v/v) | DMF | 5-20 minutes | The most common and standard condition.[6][12] |
| Piperidine | 30% (v/v) | DMF | 10 minutes | Also a standard condition.[6] |
| Piperidine | 55% (v/v) | DMF | 20 minutes | Used in some protocols.[6] |
| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | ~10 minutes | Less efficient at shorter times compared to piperidine for some amino acids.[8] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | ~10 minutes | Similar efficiency to piperidine.[8] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF | Faster than piperidine | A stronger, non-nucleophilic base; can be useful for difficult deprotections but may increase side reactions.[13] |
Table 1: Comparison of Common Fmoc Deprotection Conditions.
The kinetics of Fmoc deprotection can be influenced by the amino acid residue. For instance, the deprotection of Fmoc-Arginine(Pbf)-OH generally requires longer reaction times to be efficient compared to Fmoc-Leucine-OH.[8][14]
| Amino Acid | Deprotection Reagent | Time (min) | Deprotection Efficiency (%) |
| Fmoc-L-Arginine(Pbf)-OH | 20% 4MP in DMF | 10 | ~100 |
| Fmoc-L-Arginine(Pbf)-OH | 20% Piperidine in DMF | 10 | ~100 |
| Fmoc-L-Arginine(Pbf)-OH | 10% Piperazine in DMF/Ethanol | 10 | ~100 |
| Fmoc-L-Leucine-OH | 20% 4MP in DMF | 3 | ~80 |
| Fmoc-L-Leucine-OH | 20% Piperidine in DMF | 3 | ~80 |
| Fmoc-L-Leucine-OH | 10% Piperazine in DMF/Ethanol | 3 | <80 |
| Fmoc-L-Leucine-OH | Any of the three reagents | 7-10 | ~100 |
Table 2: Deprotection Kinetics for Different Amino Acids. Data adapted from a study comparing deprotection reagents.[8][14]
Common Side Reactions and Mitigation Strategies
While Fmoc chemistry is robust, several side reactions can occur, potentially compromising the purity and yield of the final peptide.
-
Aspartimide Formation: This is a major side reaction, particularly in sequences containing aspartic acid. The peptide backbone can cyclize to form a five-membered aspartimide ring, which can then reopen to form a mixture of α- and β-aspartyl peptides.[3][15] This can be minimized by using additives like 1-hydroxybenzotriazole (HOBt) in the deprotection solution or by employing specific side-chain protecting groups on the preceding amino acid.[15][16]
-
Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, where the deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[17][18] This is more prevalent with proline in the first or second position. Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress DKP formation.[15]
-
Racemization: Although less common with urethane-based protecting groups like Fmoc, racemization of amino acids can occur, especially with sterically hindered residues or under certain activation conditions.[17] Careful selection of coupling reagents and bases can minimize this side reaction.[17]
-
Incomplete Coupling/Deprotection: Steric hindrance from bulky amino acids or peptide aggregation can lead to incomplete reactions.[17][19] Strategies to overcome this include double coupling, using more potent coupling reagents (e.g., HATU, HCTU), or performing reactions at elevated temperatures.[19]
Experimental Protocols
Protocol for Fmoc Protection of an Amino Acid (using Fmoc-OSu)
-
Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[4]
-
Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[4]
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[4]
-
Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid. The Fmoc-protected amino acid will precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization or chromatography.
Protocol for a Single Cycle of Fmoc-SPPS (Manual)
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30-60 minutes in a reaction vessel.[4][20]
-
Fmoc Deprotection:
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[4]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add an activation base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents).
-
Add the activated amino acid solution to the resin.
-
Mix for 1-2 hours at room temperature.[11]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.[7]
Protocol for Final Cleavage and Peptide Precipitation
-
Final Deprotection and Washing: After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by dichloromethane (DCM). Dry the resin.[4]
-
Cleavage: Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.[1] The composition of the cocktail depends on the amino acid composition of the peptide.
-
Reaction: Mix for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether.[4]
-
Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[4]
Conclusion
Fmoc protecting group chemistry has revolutionized the field of peptide synthesis. Its mild deprotection conditions, orthogonality with acid-labile side-chain protecting groups, and amenability to automation have made it the strategy of choice for the synthesis of a vast array of peptides for research, therapeutic, and diagnostic applications.[][22] A thorough understanding of the underlying chemical principles, potential side reactions, and optimized protocols is essential for the successful application of this powerful synthetic tool. This guide provides a foundational resource for scientists and researchers to effectively harness the capabilities of Fmoc chemistry in their endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. lifetein.com [lifetein.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. mdpi.com [mdpi.com]
- 15. peptide.com [peptide.com]
- 16. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. chempep.com [chempep.com]
- 19. benchchem.com [benchchem.com]
- 20. chem.uci.edu [chem.uci.edu]
- 22. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
An In-depth Technical Guide to Fmoc-Phe-OSu for Beginners in Peptide Chemistry
For researchers, scientists, and drug development professionals entering the field of peptide chemistry, a thorough understanding of the reagents and methodologies is paramount. N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester, commonly abbreviated as Fmoc-Phe-OSu, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its properties, applications, and the fundamental protocols for its use, tailored for those new to the discipline.
Core Concepts: The Dual Functionality of this compound
This compound is a derivative of the amino acid L-phenylalanine that has been strategically modified in two key ways to make it highly effective for peptide synthesis.[1]
-
The Fmoc Protecting Group : The α-amino group of phenylalanine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is a carbamate that prevents the amino group from forming unwanted peptide bonds with other molecules during the synthesis process.[2] The critical feature of the Fmoc group is its lability (instability) in the presence of a mild base, such as piperidine.[2][3] This allows for its selective removal under gentle conditions that do not affect other parts of the peptide, a principle known as orthogonality.[2]
-
The OSu Activating Group : The carboxyl group of phenylalanine is activated by forming an N-hydroxysuccinimide (OSu) ester. This modification converts the carboxyl group into a good leaving group, facilitating the nucleophilic attack by the free amino group of the growing peptide chain, thereby forming a stable peptide bond.[1][4]
This dual functionality makes this compound a highly efficient and versatile reagent for incorporating phenylalanine residues into a peptide sequence.[1]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experiments. The key data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 101214-43-1 | [1][5][6] |
| Molecular Formula | C₂₈H₂₄N₂O₆ | [5][6][7] |
| Molecular Weight | 484.5 g/mol | [5][6][7] |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | [5] |
| Appearance | White to off-white solid | |
| Typical Purity | ≥95-97% | [6][7] |
| Storage Conditions | Store in a freezer under an inert atmosphere, at or below -20°C. | [7] |
| Solubility | Soluble in N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). | [8] |
The Workflow of Peptide Synthesis with this compound
The core of Fmoc-based SPPS is a cyclical process involving the deprotection of the N-terminus of a resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid. The following diagram illustrates a single cycle for the incorporation of this compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the key stages of incorporating this compound in a manual SPPS experiment.
Resin Preparation and Swelling
This initial step is crucial for ensuring that the reactive sites on the solid support are accessible.
-
Objective: To swell the resin in a suitable solvent, typically DMF, to allow for efficient diffusion of reagents.
-
Methodology:
N-Terminal Fmoc Deprotection
This step removes the Fmoc group from the resin or the last amino acid added to the peptide chain, exposing a free amine for the next coupling reaction.
-
Objective: To selectively remove the N-terminal Fmoc protecting group.
-
Methodology:
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[9][11][12]
-
Agitate the mixture for 3-5 minutes at room temperature.[9][12]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[2][11][12]
-
Drain the solution and wash the resin thoroughly with DMF multiple times (e.g., 3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10][11]
-
Coupling of this compound
This is the peptide bond-forming step where the activated this compound reacts with the newly freed amine on the resin.
-
Objective: To form a peptide bond between this compound and the N-terminus of the growing peptide chain.
-
Methodology:
-
In a separate vial, dissolve this compound (typically 1.5-3 equivalents relative to the resin's loading capacity) in DMF.[13]
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (typically 2-4 equivalents), to the solution.[13]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.[13]
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[9][13]
-
Monitor the reaction for completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and thus, a complete coupling.[9][13]
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF to remove unreacted reagents and byproducts.[9]
-
Final Cleavage and Deprotection
After the full peptide sequence has been assembled, it must be cleaved from the resin support, and any side-chain protecting groups must be removed.
-
Objective: To release the synthesized peptide from the solid support and remove permanent side-chain protecting groups.
-
Methodology:
-
Wash the final peptide-resin with a solvent like dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers to protect sensitive residues. A common cocktail is TFA/Water/Triisopropylsilane (TIS) in a 95:2.5:2.5 ratio.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[10]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.[10]
-
Precipitate the crude peptide from the filtrate by adding it to a large volume of cold diethyl ether.[10][14]
-
Collect the precipitated peptide by centrifugation, wash it with cold ether, and dry it under vacuum.[10][14]
-
The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[10][14]
-
Quantitative Data: Performance of Coupling Reagents
While this compound is an activated ester, modern SPPS often employs coupling reagents to facilitate the reaction, especially when using the more common Fmoc-Phe-OH. Understanding the performance of these reagents provides context for achieving high-efficiency synthesis.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | Low to Moderate |
| This table presents representative data for the coupling of Fmoc-protected amino acids in general.[15] |
Safety and Handling
Proper safety precautions are mandatory when working with this compound and other chemicals involved in peptide synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).[13][16][17]
-
Engineering Controls: Handle the solid powder and all volatile reagents (especially piperidine and TFA) in a certified chemical fume hood to prevent inhalation.[13][16]
-
Handling: Avoid creating dust when weighing the solid. Avoid contact with skin and eyes.[13][17]
-
Storage: Store the compound in a tightly sealed container in a freezer (-20°C or below) to prevent moisture absorption and degradation.[13]
-
Disposal: All chemical waste, including solvents and used resins, must be disposed of according to institutional and local environmental regulations. Do not dispose of chemicals down the drain.[16]
Potential Side Reactions and Impurities
While Fmoc chemistry is robust, beginners should be aware of potential side reactions:
-
Racemization: The α-proton of the activated amino acid can be abstracted by a base, which may lead to a loss of stereochemical integrity (racemization). This is generally low for phenylalanine but can be exacerbated by long activation times or strong bases.[2][15]
-
Fmoc-β-Ala-OH Formation: A known impurity in the manufacturing of Fmoc-amino acids via the Fmoc-OSu reagent is the formation of Fmoc-β-alanine through a Lossen-type rearrangement.[18][19] Sourcing high-purity reagents is crucial to avoid incorporating this impurity into the peptide chain.[18]
Conclusion
This compound is an exemplary reagent that simplifies the complex process of peptide synthesis. Its combination of a base-labile N-terminal protecting group and a pre-activated C-terminal ester provides a streamlined and efficient method for incorporating phenylalanine into peptide sequences.[1] By mastering the fundamental principles of Fmoc chemistry and adhering to the detailed protocols for deprotection, coupling, and cleavage, researchers can confidently and successfully synthesize a wide array of peptides for applications in research, diagnostics, and therapeutic development.
References
- 1. This compound | 101214-43-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. This compound | C28H24N2O6 | CID 11826988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. chemscene.com [chemscene.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Fmoc-Phe-OSu: A Comprehensive Technical Guide for Researchers
An In-depth Examination of a Cornerstone Amino Acid Building Block in Modern Peptide Synthesis
Introduction
In the landscape of peptide chemistry and drug development, the strategic use of protecting groups is paramount to achieving high-purity, well-defined peptide sequences. Among the most pivotal reagents in this field is N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), which is used to introduce the fluorenylmethyloxycarbonyl (Fmoc) protecting group to the alpha-amino group of amino acids. Fmoc-Phe-OSu, the N-hydroxysuccinimide ester of Fmoc-protected L-Phenylalanine, stands as a critical building block for the incorporation of phenylalanine residues in solid-phase peptide synthesis (SPPS). This guide provides a detailed technical overview of this compound, including its physicochemical properties, its role and mechanism in peptide synthesis, experimental protocols, and key applications.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline solid. Its chemical structure features the bulky, base-labile Fmoc group attached to the nitrogen of the phenylalanine residue, with the carboxyl group activated as an N-hydroxysuccinimide (OSu) ester. This pre-activation facilitates efficient coupling to the free amino terminus of a growing peptide chain.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₄N₂O₆ | [1] |
| Molecular Weight | 484.5 g/mol | [1] |
| CAS Number | 101214-43-1 | [1] |
| Appearance | White to off-white powder/crystalline solid | [2] |
| Purity (Typical) | ≥98% (HPLC) | [2] |
| Storage Temperature | 2-8°C | [2] |
| Melting Point | 180-187 °C | [3] |
| Optical Activity ([α]20/D) | -37°, c = 1 in DMF | [3] |
The Role of this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone reagent in Fmoc-based SPPS, a methodology that has become the gold standard for peptide synthesis due to its use of mild reaction conditions.[4][] The Fmoc group provides temporary protection of the N-terminal amine of the amino acid. Its key advantage lies in its base-lability; it is stable under the acidic conditions used for side-chain deprotection but can be readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6][7] This orthogonality is crucial for the selective deprotection and elongation of the peptide chain without compromising the integrity of acid-labile side-chain protecting groups or the linkage of the peptide to the solid support resin.[6][8]
The OSu ester is a good leaving group that facilitates the nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming a stable peptide bond.[6] Compared to other activating agents like Fmoc-Cl, Fmoc-OSu offers advantages in terms of stability, handling, and a reduction in side reactions, making it a preferred choice for chemists.[9][10]
Below is a diagram illustrating the general workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Experimental Protocols
Synthesis of Fmoc-Phe-OH from Phenylalanine and Fmoc-OSu
This protocol describes the synthesis of the Fmoc-protected amino acid, which can then be activated (e.g., to this compound) or used directly with coupling reagents in SPPS.
Materials:
-
L-Phenylalanine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexane
-
1M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-Phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. A 1:1 mixture of 1,4-dioxane and water can also be used as the solvent system. Stir until the amino acid is fully dissolved.[8]
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath to control the reaction rate.[8]
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approximately 1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.[8]
-
Reaction: Allow the mixture to warm to room temperature and continue stirring overnight (8-12 hours). Monitor the reaction progress using thin-layer chromatography (TLC).[8]
-
Work-up: Add deionized water to the reaction mixture. Wash with ethyl acetate to remove unreacted Fmoc-OSu and byproducts, retaining the aqueous layer.[8]
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and slowly acidify to a pH of ~2 with 1M HCl. The Fmoc-Phe-OH product will precipitate as a white solid.[8]
-
Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.[8]
Standard Protocol for Coupling this compound in SPPS
This protocol outlines the steps for incorporating a phenylalanine residue into a growing peptide chain on a solid support using this compound.
Materials:
-
Fmoc-deprotected peptide-resin (e.g., Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a base)
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[11]
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 15-30 minutes to remove the N-terminal Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]
-
Coupling: Dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF. If required, a non-nucleophilic base like DIPEA can be added. Add the solution to the deprotected peptide-resin.[12]
-
Reaction: Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.[4]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test, to detect the presence of free primary amines. A negative test indicates a complete reaction.[13]
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[14] The resin is now ready for the next deprotection and coupling cycle.
The mechanism of Fmoc deprotection is illustrated in the following diagram.
Caption: Mechanism of Fmoc deprotection using piperidine.
Quantitative Data on Coupling Efficiency
The success of peptide synthesis is highly dependent on the efficiency of the coupling reactions. While this compound is an activated form of the amino acid, modern SPPS often employs additional coupling reagents to further enhance reaction rates and yields, especially for sterically hindered couplings.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-99 | Low to Moderate |
| DIC/OxymaPure® | Carbodiimide/Additive | 30-120 minutes | >98 | Very Low |
Data compiled from various sources for illustrative purposes.[11][15]
For routine and non-challenging sequences, cost-effective options like DIC in combination with an additive can provide excellent results. For more difficult sequences or when the highest purity is paramount, aminium/uronium salt reagents like HATU and HCTU are often the preferred choice.[11]
Applications in Research and Drug Development
This compound is not just a simple building block; it is a key component in the synthesis of a vast array of biologically active peptides and peptidomimetics.
-
Synthesis of Bioactive Peptides: this compound is routinely used in the synthesis of peptides with therapeutic potential, such as analogs of hormones, enzyme inhibitors, and antimicrobial peptides.[16]
-
RGD Peptides for Cancer Therapy: It is instrumental in synthesizing peptides containing the Arg-Gly-Asp (RGD) sequence.[17] These peptides can target αvβ3 integrins, which are overexpressed on the surface of various cancer cells, making them valuable for targeted cancer therapy and drug delivery.[17]
-
Peptide-Drug Conjugates: The precise control offered by Fmoc chemistry allows for the synthesis of complex peptide-drug conjugates, where a cytotoxic drug is linked to a targeting peptide, potentially synthesized using this compound.
-
Hydrogels for Drug Delivery: Fmoc-protected phenylalanine derivatives can self-assemble into hydrogels.[18] These biomaterials can serve as scaffolds for the encapsulation and sustained release of therapeutic agents in tissue engineering and drug delivery applications.[18]
The following diagram illustrates the role of an RGD peptide, synthesized using building blocks like this compound, in targeting cancer cells.
Caption: RGD peptide targeting of αvβ3 integrin on cancer cells.
Conclusion
This compound is an indispensable reagent in the field of peptide synthesis. Its well-defined chemical properties, combined with the mild and efficient nature of the Fmoc-SPPS strategy, have made it a workhorse for researchers in academia and industry. The ability to reliably incorporate phenylalanine into complex peptide structures with high fidelity is crucial for the development of novel peptide-based therapeutics, diagnostics, and biomaterials. A thorough understanding of its properties, reaction kinetics, and associated protocols, as outlined in this guide, is essential for any scientist working to advance the frontiers of peptide science.
References
- 1. This compound | C28H24N2O6 | CID 11826988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc-Phe-OH 98 35661-40-6 [sigmaaldrich.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. nbinno.com [nbinno.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Fragment synthesis of disulfide-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. Synthesis of Modified RGD-Based Peptides and Their in vitro Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Navigating the Solubility of Fmoc-Phe-OSu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester (Fmoc-Phe-OSu), a critical reagent in solid-phase peptide synthesis (SPPS). A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring efficient peptide coupling, and ultimately improving the yield and purity of synthetic peptides. While precise quantitative solubility data for this compound is not extensively published, this guide consolidates available qualitative information, presents solubility data for structurally related compounds to provide reasonable estimates, and offers a detailed experimental protocol for the empirical determination of its solubility.
Core Principles of Fmoc-Amino Acid Solubility
The solubility of Fmoc-protected amino acids, including their activated esters like this compound, is primarily governed by the interplay of the large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. The bulky and nonpolar nature of the Fmoc group generally imparts good solubility in many polar aprotic organic solvents. However, the properties of the amino acid side chain—in this case, the benzyl group of phenylalanine—and the N-hydroxysuccinimide (OSu) ester also play significant roles.
Polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are the workhorses of SPPS due to their excellent ability to dissolve a wide range of protected amino acids and to swell the solid support resin, facilitating efficient diffusion of reagents.
Quantitative Solubility Data
Direct, publicly available quantitative solubility data for this compound is limited. However, data for structurally similar compounds provide valuable insights and a basis for estimation. The following table summarizes the available quantitative and qualitative solubility information for this compound and related molecules.
| Compound | Solvent | Solubility | Molar Solubility (approx.) | Notes |
| This compound | DMF | Readily Soluble (Qualitative) | Not Reported | Generally considered to have good solubility in DMF, the most common solvent for SPPS. |
| DMSO | Readily Soluble (Qualitative) | Not Reported | Similar to DMF, expected to be a good solvent for this compound. | |
| Fmoc-Phe(4-F)-OH (analog) | DMF | 100 mg/mL | ~0.24 M | A fluorinated analog of the parent amino acid; provides a reasonable estimate.[1] |
| DMSO | 200 mg/mL | ~0.49 M | Ultrasonic assistance may be required.[1] | |
| Fmoc-Phe-OH (precursor) | DMSO | 100 mg/mL | ~0.26 M | The parent protected amino acid.[2] |
| DMF | Dissolves Well (Qualitative) | Not Reported | [3] | |
| NMP | Dissolves Well (Qualitative) | Not Reported | [4] | |
| Fmoc-OSu (activating group) | DMF | ~25 mg/mL | ~0.07 M | The activating group without the amino acid.[5][6] |
| DMSO | ~20 mg/mL | ~0.06 M | [5][6] |
Note: The solubility of Fmoc-protected amino acids can be influenced by several factors including the specific batch purity, the water content of the solvent, and the ambient temperature. For critical applications, it is highly recommended to determine the solubility empirically under the specific conditions of your experiment.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent. The following protocol outlines a general procedure for this determination.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Anhydrous solvent of interest (e.g., DMF, DMSO, NMP, DCM)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Calibrated pipettes
-
Apparatus for solvent evaporation (e.g., rotary evaporator, vacuum oven, or nitrogen stream)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (or a UV-Vis spectrophotometer)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve for quantification.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using HPLC-UV (monitoring at a wavelength where the Fmoc group absorbs, typically around 265 nm) or a UV-Vis spectrophotometer.
-
Calculation: Determine the concentration of this compound in the saturated supernatant using the calibration curve and the dilution factor. The resulting value is the equilibrium solubility, which can be expressed in units such as mg/mL or Molarity (M).
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: A flowchart of the shake-flask method for solubility determination.
Caption: A decision-making workflow for applying solubility data in SPPS.
References
Stability and Storage of Fmoc-Phe-OSu: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester (Fmoc-Phe-OSu) is a critical reagent in solid-phase peptide synthesis (SPPS), enabling the efficient incorporation of phenylalanine residues into growing peptide chains. The stability of this activated ester is paramount to ensure high coupling efficiencies, minimize side reactions, and ultimately guarantee the synthesis of high-purity peptides. This technical guide provides an in-depth analysis of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its handling and quality assessment.
Physicochemical Properties and Purity
This compound is a white to off-white crystalline solid. Its purity is a critical determinant of its performance in peptide synthesis. Impurities can arise from the manufacturing process or from degradation during storage and handling. Common impurities include free Fmoc-Phe-OH, N-hydroxysuccinimide (NHS), and byproducts of premature Fmoc group cleavage. High-purity this compound (typically ≥98%) is essential for minimizing the formation of deletion sequences and other peptide impurities.
Key Factors Influencing Stability
The stability of this compound is primarily influenced by temperature, moisture, pH, and the purity of solvents. Understanding these factors is crucial for maintaining the integrity of the reagent.
Temperature
Elevated temperatures accelerate the degradation of this compound. Thermal decomposition can lead to the cleavage of the Fmoc protecting group and hydrolysis of the N-hydroxysuccinimide (NHS) ester. For long-term storage, it is recommended to keep the solid compound at -20°C. For short-term or daily use, storage at 2-8°C is acceptable. It is crucial to avoid repeated freeze-thaw cycles of solutions, which can accelerate degradation.
Moisture
This compound is sensitive to moisture. The NHS ester is susceptible to hydrolysis, which converts the activated ester back to the less reactive Fmoc-Phe-OH and releases N-hydroxysuccinimide. This hydrolysis reaction reduces the coupling efficiency in peptide synthesis. Therefore, it is imperative to store this compound in a tightly sealed container in a desiccated environment.
pH
The stability of both the Fmoc group and the NHS ester is highly pH-dependent. The Fmoc group is labile to basic conditions, leading to premature deprotection. The NHS ester is also more rapidly hydrolyzed at higher pH values. Conversely, while the Fmoc group is stable under acidic conditions, strong acids can lead to the cleavage of other protecting groups used in peptide synthesis. The optimal pH for maintaining the integrity of this compound is in the slightly acidic to neutral range.
Solvent Purity
The purity of solvents used to dissolve this compound is critical. Solvents such as N,N-Dimethylformamide (DMF) can contain amine impurities (e.g., dimethylamine) which are basic and can cause the premature cleavage of the Fmoc group. It is recommended to use high-purity, peptide-synthesis-grade solvents and to use freshly opened solvents whenever possible.
Recommended Storage Conditions
To ensure the long-term stability and efficacy of this compound, the following storage conditions are recommended.
| Form | Temperature | Duration | Conditions |
| Solid | -20°C | Long-term (≥ 2 years) | Tightly sealed container with desiccant, protected from light. |
| Solid | 2-8°C | Short-term (weeks) | Tightly sealed container with desiccant, protected from light. |
| In Solution (e.g., DMF, DMSO) | -20°C or -80°C | Up to 1-6 months | Aliquoted into single-use vials to avoid freeze-thaw cycles. Purge with an inert gas (e.g., argon or nitrogen) before sealing. |
| Aqueous Solution | Not Recommended | < 1 day | Sparingly soluble and prone to rapid hydrolysis. |
Note: The stability of this compound in solution is highly dependent on the solvent and storage conditions. It is always best to prepare solutions fresh before use.
Degradation Pathways
The primary degradation pathways for this compound involve the hydrolysis of the NHS ester and the base-catalyzed cleavage of the Fmoc protecting group.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a given solvent at various temperatures using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
High-purity solvent (e.g., DMF)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Thermostated incubators or water baths
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 10 mg/mL.
-
Sample Incubation: Aliquot the stock solution into several autosampler vials. Place the vials in incubators set at the desired temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), remove one vial from each temperature.
-
Sample Preparation for HPLC: Immediately dilute a sample from the vial with the initial mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
HPLC Analysis:
-
Column: C18 reverse-phase
-
Mobile Phase: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm (for the Fmoc group)
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
-
Data Analysis: Integrate the peak area of the intact this compound and any degradation products. Calculate the percentage of remaining this compound at each time point and temperature to determine the degradation rate.
Purity Assessment by HPLC
The chemical purity of this compound should be routinely monitored to ensure its quality.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Mobile Phases:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.
Detection: UV at 265 nm.
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
Conclusion
The stability of this compound is a critical factor for the successful synthesis of high-quality peptides. By adhering to the recommended storage and handling conditions, researchers can minimize degradation and ensure the reliability of this essential reagent. Regular purity assessment using techniques such as HPLC is strongly advised to verify the integrity of this compound before its use in peptide synthesis. This proactive approach to quality control will contribute to more reproducible and successful synthetic outcomes.
A Technical Guide to Fmoc-Phe-OSu: Application in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester (Fmoc-Phe-OSu), a critical reagent in modern peptide synthesis. This document outlines its chemical properties, provides detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and illustrates key workflows and a representative biological signaling pathway.
Core Compound Data
This compound is an activated ester of the amino acid phenylalanine, protected at its α-amino group with the base-labile Fmoc group. This dual functionality makes it a highly efficient building block for incorporating phenylalanine into peptide sequences using Fmoc-based SPPS.[1]
| Property | Value | Reference |
| CAS Number | 101214-43-1 | [1][2][3] |
| Molecular Formula | C₂₈H₂₄N₂O₆ | [2][3][4] |
| Molecular Weight | 484.5 g/mol | [2][4] |
| Appearance | White to off-white powder/crystalline solid | |
| Purity | Typically ≥97% | [2] |
| Storage | 2-8°C, desiccated |
The Role of this compound in Peptide Synthesis
This compound is a cornerstone of Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis, the most widely used methodology for creating synthetic peptides.[5][6] The Fmoc group provides temporary protection for the α-amino group of phenylalanine, preventing unwanted side reactions during peptide bond formation.[7][8] Its key advantage is its lability to mild bases, such as piperidine, allowing for its removal without affecting the acid-labile protecting groups on the peptide's side chains or the linker to the solid support.[8][9] The N-hydroxysuccinimide (OSu) ester is a highly efficient activating group for the carboxyl end of phenylalanine, facilitating rapid and high-yield coupling to the free amino group of the growing peptide chain on the solid support.[1]
Experimental Protocols
The following protocols provide a generalized procedure for the incorporation of a phenylalanine residue into a peptide sequence on a solid support using this compound. These protocols may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.
Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin)[7][10]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU, HCTU, or DIC)[11]
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[12]
-
Cold diethyl ether
-
Solvents for purification (e.g., HPLC grade water and acetonitrile with 0.1% TFA)
Protocol 1: Resin Swelling and Fmoc Deprotection
-
Resin Swelling : Place the desired amount of resin in a reaction vessel. Add sufficient DMF to cover the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[11][13] After swelling, drain the DMF.
-
Fmoc Deprotection : Add a 20% (v/v) solution of piperidine in DMF to the swollen resin. Agitate the mixture for 5-20 minutes at room temperature.[11][14] Drain the deprotection solution. Repeat the piperidine treatment for a second time to ensure complete deprotection.
-
Washing : Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-piperidine adduct.[10][11]
Protocol 2: Coupling of this compound
-
Activation : In a separate vessel, dissolve 3-5 equivalents of this compound and a suitable coupling agent (e.g., HBTU) in DMF. Add 6-10 equivalents of a base, such as DIPEA. Allow the mixture to pre-activate for 1-2 minutes.[11]
-
Coupling Reaction : Add the activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.[11]
-
Washing : After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) to remove excess reagents and by-products.[11]
-
Confirmation of Coupling (Optional) : A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin to confirm the absence of free primary amines, indicating a successful coupling reaction.
Protocol 3: Peptide Cleavage and Purification
-
Final Deprotection : Perform a final Fmoc deprotection as described in Protocol 1.
-
Resin Washing and Drying : Wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage : Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[11]
-
Peptide Precipitation : Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.[11][12]
-
Isolation : Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether to remove scavengers.[11]
-
Purification : Dry the crude peptide under vacuum. Dissolve the crude peptide in a suitable solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Analysis : Confirm the identity of the purified peptide by mass spectrometry and determine its purity by analytical RP-HPLC.[11]
Visualizing the Process
To better understand the workflow and the biological context of peptides synthesized using this compound, the following diagrams are provided.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified signaling pathway of the ghrelin receptor, a target for peptides synthesized with phenylalanine analogs.[13]
Applications in Research and Drug Development
Peptides synthesized using this compound and its derivatives have a wide range of applications. Phenylalanine-containing peptides are integral to studies of protein-protein interactions, enzyme mechanisms, and the development of novel therapeutics.[15] For example, the incorporation of phenylalanine or its analogs, such as 4-fluorophenylalanine, is a key strategy in designing potent and stable peptide drugs, like the ghrelin receptor agonist Ulimorelin, which has applications in stimulating gastrointestinal motility.[13] Furthermore, the synthesis of antimicrobial peptides and peptide-based diagnostics often relies on the robust and efficient incorporation of phenylalanine residues facilitated by this compound.[12][15] The ability to create peptides with precise sequences and modifications is fundamental to advancing our understanding of biological signaling and developing targeted therapies.
References
- 1. This compound | 101214-43-1 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound - Bachem AG [bioscience.co.uk]
- 4. This compound | C28H24N2O6 | CID 11826988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. nbinno.com [nbinno.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. nbinno.com [nbinno.com]
A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of modern peptide science, enabling the routine and efficient synthesis of peptides for a vast array of applications, from fundamental biological research to the development of novel therapeutics. The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970, and its subsequent application to solid-phase synthesis, marked a significant advancement in the field.[1] The Fmoc/tBu (tert-butyl) strategy is now the most widely adopted method for SPPS, prized for its mild reaction conditions and versatility.
This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations of Fmoc-based SPPS. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering the foundational knowledge required to successfully synthesize, troubleshoot, and optimize the production of high-purity peptides.
Core Principles of Fmoc-Based SPPS
Fmoc-based SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a polymeric resin.[2] The synthesis proceeds from the C-terminus to the N-terminus of the peptide. The fundamental principle of this methodology lies in its orthogonal protection scheme.[3] The temporary Nα-Fmoc protecting group is base-labile, readily removed by a mild base such as piperidine, while the permanent side-chain protecting groups are acid-labile, requiring a strong acid like trifluoroacetic acid (TFA) for their removal during the final cleavage step.[3] This orthogonality ensures that the side-chain protecting groups remain intact throughout the iterative synthesis cycles.
The entire process can be distilled into four main stages:
-
Resin Preparation and Loading: The solid support is prepared, and the first C-terminal amino acid is covalently attached.
-
Chain Elongation: A repeating cycle of Nα-Fmoc deprotection and subsequent amino acid coupling to elongate the peptide chain.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed.
-
Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed.
The Fmoc-SPPS Workflow
The cyclical nature of Fmoc-SPPS allows for the efficient and often automated synthesis of peptides. The general workflow is depicted below.
Key Components and Reagents
The success of Fmoc-SPPS is highly dependent on the careful selection of high-quality resins, protected amino acids, and reagents.
Solid Supports (Resins): The choice of resin is critical as it determines the C-terminal functionality of the peptide (acid or amide) and influences the overall success of the synthesis.
| Resin Type | C-Terminal Functionality | Key Characteristics |
| Wang Resin | Carboxylic Acid | Benzyl alcohol-type linker; cleavage with high concentration of TFA. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Highly acid-labile linker; allows for cleavage of fully protected peptides with dilute TFA. |
| Rink Amide Resin | Amide | Cleavage with TFA yields a C-terminal amide. |
| Sieber Amide Resin | Amide | More acid-labile than Rink Amide resin. |
Amino Acid Derivatives: Amino acids are used with a temporary Nα-Fmoc protecting group and, for those with reactive side chains, a permanent acid-labile protecting group.
| Amino Acid | Common Side-Chain Protecting Group(s) |
| Arg | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) |
| Asp, Glu | OtBu (O-tert-butyl) |
| Asn, Gln, His | Trt (Trityl) |
| Cys | Trt (Trityl), Acm (Acetamidomethyl), tBu (tert-butyl) |
| Lys, Orn | Boc (tert-butyloxycarbonyl) |
| Ser, Thr, Tyr | tBu (tert-butyl) |
| Trp | Boc (tert-butyloxycarbonyl) |
Solvents: High-purity solvents are essential to avoid side reactions.
-
N,N-Dimethylformamide (DMF): The most common solvent for swelling the resin, washing, and for the deprotection and coupling reactions.[4]
-
N-Methyl-2-pyrrolidone (NMP): An alternative to DMF, with a higher boiling point and greater polarity.[4]
-
Dichloromethane (DCM): Used for resin swelling and washing.[4]
Reagents:
-
Piperidine: A secondary amine used as a 20% solution in DMF for Fmoc deprotection.[3]
-
Coupling Reagents: Facilitate the formation of the peptide bond. Common classes include carbodiimides (e.g., DIC), and uronium/aminium salts (e.g., HBTU, HATU).[5] Additives like HOBt or Oxyma Pure are often used to improve efficiency and reduce racemization.[6]
-
Trifluoroacetic Acid (TFA): A strong acid used in the final cleavage step to release the peptide from the resin and remove side-chain protecting groups.[3]
-
Scavengers: Added to the TFA cleavage cocktail to trap reactive carbocations generated during deprotection, thus preventing side reactions with sensitive amino acid residues.[7] Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).[7]
Quantitative Data in Fmoc-SPPS
The efficiency of each step in the synthesis is critical for the overall yield and purity of the final peptide. The following tables provide typical quantitative data for key stages of the process.
Table 1: Resin Loading Efficiency
| Resin Type | Typical Initial Loading (mmol/g) | Expected Loading Efficiency (%) |
| Wang Resin | 0.3 - 0.8 | 70 - 90% |
| 2-Chlorotrityl Chloride Resin | 1.0 - 2.0 | 80 - 100% |
| Rink Amide Resin | 0.4 - 0.8 | 85 - 100% |
| Note: Loading efficiency can be influenced by the specific amino acid being loaded and the reaction conditions.[1] |
Table 2: Fmoc Deprotection Efficiency
| Deprotection Reagent | Concentration | Time | Typical Efficiency (%) |
| Piperidine | 20% in DMF | 2 x 5-10 min | >99% |
| Piperidine | 5% in DMF | 3 min | >99% |
| 4-Methylpiperidine (4MP) | 20% in DMF | 2 x 5 min | >99% |
| Piperazine (PZ) | 10% w/v in 9:1 DMF/Ethanol | 2 x 5 min | >99% |
| Note: Deprotection times may need to be extended for sterically hindered amino acids.[8][9] |
Table 3: Amino Acid Coupling Efficiency
| Coupling Reagent Combination | Typical Coupling Time | Expected Coupling Efficiency (%) |
| HBTU/DIPEA | 30 - 60 min | >99% |
| HATU/DIPEA | 30 - 60 min | >99.5% |
| DIC/Oxyma Pure | 30 - 60 min | >99% |
| Note: Coupling efficiency is highly sequence-dependent and can be affected by peptide aggregation. Double coupling may be required for difficult sequences.[10] |
Table 4: Common TFA Cleavage Cocktails
| Cocktail Name/Composition | Typical Use Case |
| Standard Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS | General purpose for peptides without highly sensitive residues.[7] |
| Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg.[7] |
| 90% TFA, 5% TIS, 5% H₂O | Suitable for most peptides, including those with a single Arg(Pbf). |
| 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | For peptides containing Trp and Cys. |
| Note: The choice of cleavage cocktail is critical and must be tailored to the specific amino acid composition of the peptide.[11] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments in Fmoc-SPPS.
Protocol 1: Resin Preparation and Loading of the First Amino Acid
Objective: To swell the resin and covalently attach the first C-terminal amino acid.
Materials:
-
Appropriate resin (e.g., 2-Chlorotrityl chloride resin)
-
Fmoc-protected amino acid
-
DCM
-
DMF
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Place the desired amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) in the reaction vessel.[4] Add DCM to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[4]
-
Amino Acid Solution Preparation: In a separate vial, dissolve the first Fmoc-amino acid (1.5-2 equivalents relative to the resin loading capacity) and DIPEA (3-4 equivalents) in DCM.[4]
-
Loading: Drain the DCM from the swollen resin. Add the amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.[4]
-
Capping: To cap any unreacted sites on the resin, add methanol (approximately 1 mL per gram of resin) to the reaction vessel and agitate for 15-30 minutes.[4]
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the loaded resin under vacuum to a constant weight.
Protocol 2: The Elongation Cycle (Deprotection and Coupling)
Objective: To sequentially add amino acids to the growing peptide chain. This cycle is repeated for each amino acid in the sequence.
A. Fmoc Deprotection
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in DMF
-
DMF
Procedure:
-
Add the 20% piperidine in DMF solution to the resin-bound peptide.
-
Agitate the mixture for an initial 3 minutes, then drain the solution.[12]
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 7-10 minutes.[12]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12]
-
Optional: Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.[13]
B. Amino Acid Coupling
Materials:
-
Deprotected peptide-resin
-
Fmoc-protected amino acid
-
Coupling reagent (e.g., HCTU)
-
DIPEA
-
DMF
Procedure:
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and the coupling reagent (e.g., HCTU, 2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended, or a second coupling can be performed with fresh reagents.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 3: Final Cleavage and Deprotection
Objective: To cleave the completed peptide from the solid support and remove all side-chain protecting groups.
Materials:
-
Fully synthesized peptide-resin
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: After the final elongation cycle and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 2 hours.[12]
-
Cleavage: Add the freshly prepared TFA cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[12]
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[12]
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA.[12]
-
Precipitation: Add the combined TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[12]
-
Drying: Dry the crude peptide pellet under vacuum.
Visualization of Key Mechanisms and Workflows
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.
Mechanism of Carbodiimide-Mediated Peptide Coupling
Carbodiimides, such as DIC, are commonly used to activate the carboxylic acid of the incoming amino acid. The addition of HOBt or Oxyma Pure forms an active ester intermediate, which then reacts with the free amine of the peptide chain.
Common Side Reactions and Prevention Strategies
Several side reactions can occur during Fmoc-SPPS, potentially compromising the yield and purity of the final product. Understanding these side reactions is crucial for their prevention and for troubleshooting failed syntheses.
Table 5: Common Side Reactions in Fmoc-SPPS
| Side Reaction | Description | Prevention Strategies |
| Aspartimide Formation | Cyclization of aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences, leading to a mixture of α- and β-aspartyl peptides and piperidide adducts.[14] | Use 20% piperidine in DMF containing 0.1 M HOBt or Oxyma Pure for deprotection.[14] Utilize sterically hindered side-chain protecting groups for Asp (e.g., OMpe).[14] |
| Diketopiperazine (DKP) Formation | Cyclization of the N-terminal dipeptide after Fmoc deprotection, leading to cleavage of the dipeptide from the resin. Most common with Pro or Gly as the second amino acid. | Use 2-chlorotrityl resin, which is less prone to DKP formation. Couple the third amino acid immediately after deprotection of the second. Use pre-formed dipeptides. |
| Racemization | Loss of stereochemical integrity, especially at the C-terminal amino acid during activation and for residues like Cys and His. | Use coupling additives like HOBt or Oxyma Pure. Avoid prolonged activation times. Use coupling reagents known to suppress racemization (e.g., HATU). |
| Incomplete Coupling/Deprotection | Can occur due to steric hindrance or peptide aggregation on the resin. | Increase coupling/deprotection times. Perform a "double coupling" or "double deprotection". Use stronger coupling reagents or deprotection solutions (e.g., DBU/piperidine). |
| Oxidation of Met and Cys | Can occur during the final TFA cleavage. | Use cleavage cocktails containing reducing scavengers like EDT or dithiothreitol (DTT).[7] |
Conclusion
Fmoc-based solid-phase peptide synthesis is a powerful and versatile technology that has revolutionized the field of peptide science. A thorough understanding of the underlying chemical principles, meticulous execution of the experimental protocols, and an awareness of potential side reactions are paramount to achieving high yields of pure peptides. This guide provides a comprehensive foundation for researchers and professionals, enabling them to effectively synthesize, troubleshoot, and optimize their peptide production strategies to advance their scientific and drug development objectives. By leveraging this knowledge, scientists can confidently tackle the synthesis of increasingly complex and challenging peptide targets.
References
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Phe-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the efficient construction of custom peptide sequences. The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is a widely adopted methodology due to its mild deprotection conditions and compatibility with a diverse range of amino acid derivatives. This document provides a detailed protocol for the incorporation of Phenylalanine using the Nα-Fmoc-protected N-hydroxysuccinimide ester derivative, Fmoc-Phe-OSu. While the in situ activation of Fmoc-amino acids with coupling reagents is more prevalent in contemporary SPPS, the use of pre-activated esters like this compound offers a viable, alternative approach. These application notes will detail the experimental workflow, present relevant quantitative data, and provide diagrams to illustrate the key processes.
Quantitative Data in Solid-Phase Peptide Synthesis
The success of SPPS is evaluated by several key quantitative parameters. The following table summarizes typical data for the coupling of Fmoc-protected amino acids. While specific data for this compound is not extensively published, the values presented are representative of a successful SPPS cycle.
| Parameter | Typical Value | Monitoring Method / Notes |
| Coupling Efficiency | >99% | Monitored by qualitative methods (e.g., Kaiser test) or quantitative analysis (e.g., UV monitoring of Fmoc deprotection). Incomplete coupling can lead to deletion sequences.[1][] |
| Racemization | <1% | Phenylalanine is not considered a high-risk amino acid for racemization during coupling.[1] |
| Cleavage Yield | 70-95% | Dependent on the peptide sequence, the chosen resin, and the cleavage cocktail composition.[1] |
| Crude Peptide Purity | 50-90% | Highly sequence-dependent and influenced by the efficiency of each synthesis step.[1] |
Experimental Protocols
The following protocols outline the key steps in Fmoc-based solid-phase peptide synthesis, with a specific focus on the use of this compound for the coupling step.
Resin Preparation and Swelling
The initial step in SPPS is the preparation of the solid support. The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[3][4]
-
Materials:
-
Appropriate resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel with a frit
-
-
Protocol:
-
Place the desired amount of resin into the reaction vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation to ensure all beads are fully solvated.[1][3][5]
-
Drain the DMF from the reaction vessel.
-
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.[4][6]
-
Materials:
-
20% Piperidine in DMF (v/v)
-
DMF
-
-
Protocol:
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for 3-5 minutes.[3]
-
Drain the deprotection solution.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.[7]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1][5]
-
(Optional) Perform a colorimetric test, such as the Kaiser test, to confirm the presence of free primary amines. A positive result (e.g., blue beads for the Kaiser test) indicates successful deprotection.[1]
-
Amino Acid Coupling with this compound
This protocol describes the direct use of the pre-activated this compound ester for coupling.
-
Materials:
-
This compound
-
DMF
-
(Optional) Base, such as N,N-Diisopropylethylamine (DIPEA)
-
-
Protocol:
-
In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading) in DMF.
-
Add the this compound solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature. The reaction time can range from 1 to 4 hours.
-
(Optional) The addition of a non-nucleophilic base like DIPEA (1-2 equivalents) can be used to neutralize any residual acid and potentially accelerate the coupling reaction.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (e.g., yellow or colorless beads) indicates the absence of free primary amines and a complete reaction.[1]
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[1]
-
Capping (Optional)
If the coupling reaction is incomplete, a capping step can be performed to block any unreacted amino groups and prevent the formation of deletion peptide sequences.
-
Materials:
-
Acetic anhydride
-
DIPEA or Pyridine
-
DMF
-
-
Protocol:
Final Cleavage and Deprotection
The final step involves cleaving the completed peptide from the resin and removing any side-chain protecting groups. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[8][9]
-
Materials:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
-
Protocol:
-
If the N-terminal Fmoc group is still present, perform a final deprotection step as described in Protocol 2.
-
Wash the peptide-resin with DMF, followed by DCM, and dry thoroughly under vacuum.[1]
-
In a fume hood, add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[1][9]
-
Allow the mixture to react for 2-3 hours at room temperature with occasional agitation.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).[1][9]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.[9]
-
Dry the crude peptide pellet under vacuum.
-
Visualizing the Workflow and Logic
General Workflow for Fmoc Solid-Phase Peptide Synthesis
The following diagram illustrates the cyclical nature of a single amino acid addition in Fmoc-SPPS.
Caption: A single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.
Decision Logic for Coupling and Deprotection Monitoring
Monitoring the completion of the deprotection and coupling steps is critical for the synthesis of high-purity peptides. The Kaiser test is a common qualitative method used for this purpose.
Caption: Decision-making workflow for monitoring SPPS reactions using the Kaiser test.
References
- 1. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: A Step-by-Step Guide for Using Fmoc-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Nα-Fmoc-L-phenylalanine (Fmoc-Phe-OH) in Solid-Phase Peptide Synthesis (SPPS). While the succinimidyl ester, Fmoc-Phe-OSu, is an activated form of the amino acid, modern SPPS protocols predominantly utilize the free acid (Fmoc-Phe-OH) in conjunction with in-situ activating reagents for greater efficiency and control. Fmoc-OSu is primarily used for the initial synthesis of Fmoc-protected amino acids.[1][2] This guide will focus on the standard, widely adopted Fmoc/tBu strategy using Fmoc-Phe-OH.[3]
The Fmoc-based SPPS method is favored for its mild reaction conditions, particularly the use of a weak base for deprotection, which preserves acid-labile side-chain protecting groups until the final cleavage step.[4][5] This orthogonality is a key advantage over older Boc/Bzl strategies.[4]
Data Presentation
The efficiency and success of SPPS are measured by several quantitative parameters. The following tables summarize typical reaction conditions and expected outcomes for the key steps in the process.
Table 1: Key Quantitative Parameters in Fmoc-SPPS
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Coupling Efficiency | >99% | Monitored by qualitative methods like the Kaiser test. Incomplete coupling can lead to deletion sequence impurities.[6][7] |
| Racemization | <1% | Phenylalanine is not considered a high-risk residue for racemization. The use of urethane protecting groups like Fmoc suppresses this side reaction.[5][6] |
| Crude Peptide Purity | 50-90% | Highly dependent on the peptide sequence, length, and potential for aggregation. Purification via RP-HPLC is typically required.[6] |
| Final Cleavage Yield | 70-95% | Dependent on the peptide sequence, the chosen resin, and the specific cleavage cocktail used.[6] |
Table 2: Typical Reagent Concentrations and Times for a Standard SPPS Cycle
| Step | Reagent/Solvent | Concentration/Equivalents | Typical Time |
|---|---|---|---|
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 5-15 minutes (often as 2 separate treatments)[8] |
| Amino Acid Activation & Coupling | Fmoc-Phe-OH | 3 - 5 equivalents (relative to resin loading) | 1 - 4 hours[8][9] |
| Coupling Reagent (e.g., HBTU, HATU, HCTU) | 2.9 - 4.5 equivalents | 1 - 4 hours[6][9] | |
| Base (e.g., DIPEA, Collidine) | 6 - 10 equivalents | 1 - 4 hours[8][9] | |
| Final Cleavage & Deprotection | Trifluoroacetic Acid (TFA) | ~95% in a cocktail with scavengers | 1.5 - 6 hours[10][11] |
| | Scavengers (e.g., TIS, Water, EDT) | 2.5 - 5% each | 1.5 - 6 hours[10] |
Experimental Protocols
The following protocols outline the standard, iterative cycle for extending a peptide chain on a solid support using Fmoc-Phe-OH.
Protocol 1: Resin Preparation (Swelling)
The first step is to swell the resin to ensure that all reactive sites are accessible.
-
Place the desired amount of resin (e.g., Rink Amide, Wang) in a suitable reaction vessel.[8]
-
Add N,N-dimethylformamide (DMF) to completely cover the resin.
-
Allow the resin to swell for a minimum of 30 minutes at room temperature with gentle agitation.[8]
-
After swelling, drain the DMF.[8]
Protocol 2: Nα-Fmoc Group Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[3]
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[8]
-
Agitate the mixture for 5 minutes at room temperature.[8]
-
Drain the piperidine solution.
-
Repeat the treatment with a fresh 20% piperidine solution for an additional 10-15 minutes to ensure complete deprotection.[8]
-
Thoroughly wash the resin by flushing with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4][9]
-
Optional: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the presence of free primary amines (a positive result).[12]
Protocol 3: Fmoc-Phe-OH Coupling
This protocol describes the activation of Fmoc-Phe-OH and its subsequent coupling to the deprotected peptide-resin.
-
Activation: In a separate vial, dissolve Fmoc-Phe-OH (3-5 eq.) and a coupling reagent (e.g., HBTU, HATU, HCTU; ~0.95 eq. relative to the amino acid) in DMF.[8]
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.), to the solution.[8]
-
Allow the mixture to pre-activate for 1-2 minutes.[6]
-
Coupling: Drain the wash solvent from the deprotected resin. Immediately add the activated Fmoc-Phe-OH solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. Longer coupling times may be necessary as the peptide chain grows.[9]
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[9]
-
Optional: Perform a Kaiser test on a small resin sample. A negative result (e.g., yellow beads) indicates a complete coupling reaction, as no free primary amines remain.[6] If the test is positive, the coupling step should be repeated.
Protocol 4: Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, this final step cleaves the peptide from the resin and removes all remaining side-chain protecting groups.[10]
-
After the final coupling step, perform an Fmoc deprotection (Protocol 2) to remove the N-terminal Fmoc group.
-
Thoroughly wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it completely under vacuum. Residual DMF can inhibit the cleavage reaction.[11]
-
Prepare a cleavage cocktail. For most sequences, a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is effective.[10] TIS and water act as scavengers to trap reactive cations generated during cleavage.[11]
-
Add the cleavage cocktail to the dry peptide-resin in a fume hood (approx. 10 mL per gram of resin).
-
Allow the reaction to proceed for 1.5-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether (approx. 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide product under vacuum. The peptide is now ready for purification (e.g., by RP-HPLC).
Overall SPPS Workflow Visualization
The entire process of adding one amino acid in SPPS is an iterative cycle.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. chempep.com [chempep.com]
Application Notes and Protocols: Fmoc-Phe-OSu Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the coupling of N-α-Fmoc-L-phenylalanine N-hydroxysuccinimide ester (Fmoc-Phe-OSu) in peptide synthesis. The information is tailored for professionals in research and drug development, with a focus on both solid-phase and solution-phase applications.
Introduction
This compound is an activated ester of Fmoc-L-phenylalanine commonly employed in peptide synthesis. The N-hydroxysuccinimide (OSu) ester is a good leaving group, facilitating the formation of an amide bond upon nucleophilic attack by the free amino group of another amino acid or a peptide chain. This method is advantageous as it can be performed without the need for additional coupling reagents, potentially reducing side reactions and simplifying purification. However, in modern solid-phase peptide synthesis (SPPS), the in situ activation of Fmoc-Phe-OH is more prevalent due to faster reaction kinetics and the ability to use highly efficient coupling reagents. This document will cover both the direct use of this compound and the more common in situ activation methods for Fmoc-Phe-OH, providing a comprehensive guide for researchers.
Chemical Reaction and Mechanism
The fundamental reaction involves the nucleophilic acyl substitution of the N-hydroxysuccinimide group by a primary or secondary amine.
Caption: Simplified mechanism of this compound coupling.
Quantitative Data Summary
The efficiency and time required for the coupling of Fmoc-phenylalanine are highly dependent on the chosen methodology, particularly in SPPS. The following tables summarize typical reaction conditions and times for various coupling reagents used with Fmoc-Phe-OH, which provide a strong indication of the expected reactivity and can be adapted for this compound where applicable.
Table 1: Comparison of Common Coupling Reagents for Fmoc-Phe-OH in SPPS
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Racemization Level | Key Considerations |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | High reactivity, effective for hindered amino acids.[1] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low | Good performance for routine couplings.[1] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | A cost-effective alternative to HATU with similar performance.[2] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low | Effective, but may require longer reaction times for difficult couplings.[2] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | Moderate | Cost-effective, but slower with a higher risk of racemization.[1] |
| DIC/OxymaPure | Carbodiimide/Additive | 60-180 minutes | >98 | Low | Improved performance and lower racemization compared to DIC/HOBt.[3] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The following is a general protocol for a single coupling cycle in manual Fmoc-SPPS.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.[2]
Protocol 3.1.1: Coupling using in situ Activation (HATU)
This protocol is recommended for high efficiency and minimal racemization.[4]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Phe-OH (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)[1][2]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[3][4]
-
Activation: In a separate vessel, dissolve Fmoc-Phe-OH and HATU in DMF. Add DIPEA or collidine and allow the mixture to pre-activate for 1-2 minutes.[3][4]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.[4]
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).[4]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) with fresh reagents is recommended.[5]
Protocol 3.1.2: Direct Coupling of this compound (Less Common in SPPS)
While less common, this compound can be used directly. The reaction is typically slower than with modern coupling reagents.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
DMF, peptide synthesis grade
-
Optional: Base such as DIPEA (1-2 equivalents) to facilitate the reaction.
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 3.1.1.
-
Coupling Solution: Dissolve this compound in DMF.
-
Coupling: Add the this compound solution to the resin. Agitate the mixture at room temperature. Reaction times can be significantly longer, from 4 to 24 hours.
-
Washing: Follow step 4 from Protocol 3.1.1.
-
Monitoring: Follow step 5 from Protocol 3.1.1. Due to the slower kinetics, monitoring is crucial.
Solution-Phase Synthesis
This protocol is adapted from the standard Schotten-Baumann conditions used for the synthesis of Fmoc-protected amino acids, which is directly applicable to the coupling of this compound to an amine in solution.[6]
Caption: Workflow for solution-phase coupling of this compound.
Protocol 3.2.1: this compound Coupling in Solution
Materials:
-
Amino acid ester hydrochloride or free amine (1 equivalent)
-
This compound (1.05 equivalents)
-
Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., DIPEA)
-
Dioxane or Acetone
-
Water
-
Ethyl acetate
-
1M HCl
Procedure:
-
Dissolution: Dissolve the amine or amino acid ester in a 10% aqueous solution of sodium bicarbonate or a suitable organic solvent with a base like DIPEA.[6] A common solvent system is a 1:1 mixture of dioxane and water.[6]
-
Reagent Addition: In a separate flask, dissolve this compound in dioxane or acetone. Add this solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.[6]
-
Reaction: Allow the mixture to slowly warm to room temperature and continue stirring overnight (8-12 hours).[6]
-
Work-up: Add deionized water to the reaction mixture to dissolve any salts. Extract the aqueous phase with a non-polar organic solvent (e.g., ether) to remove any unreacted starting material. Acidify the aqueous layer to a pH of ~2 with 1M HCl.[6]
-
Isolation: The product may precipitate upon acidification and can be collected by vacuum filtration. Alternatively, extract the product into an organic solvent like ethyl acetate, dry the organic layer over sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Troubleshooting Incomplete Coupling
In SPPS, incomplete coupling is a common issue, often detected by a positive Kaiser test.
Caption: Troubleshooting workflow for incomplete coupling.[4]
Common Causes and Solutions:
-
Steric Hindrance: Phenylalanine is not excessively bulky, but the preceding or succeeding amino acids can cause steric hindrance.
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, preventing access to the N-terminus.
-
Poor Reagent Quality: Ensure all reagents and solvents are of high purity and anhydrous to prevent hydrolysis of activated esters.[5]
By selecting the appropriate coupling strategy and carefully monitoring the reaction, researchers can successfully incorporate Fmoc-phenylalanine into their target peptides with high efficiency and purity.
References
Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis with Fmoc-Phe-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient assembly of peptide chains. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a widely adopted method due to its mild deprotection conditions, which are compatible with a diverse range of amino acids and their side-chain protecting groups.[1] This document provides detailed application notes and protocols for the manual solid-phase synthesis of peptides using Fmoc-L-Phenylalanine N-hydroxysuccinimide ester (Fmoc-Phe-OSu).
This compound is an activated ester of phenylalanine, designed to facilitate the formation of a peptide bond. The N-hydroxysuccinimide (NHS) leaving group enhances the electrophilicity of the carboxyl group, promoting its reaction with the free amine of the growing peptide chain on the solid support. While active esters like this compound are stable and easy to handle, their application in modern SPPS is somewhat restricted due to the development of more rapid and efficient coupling reagents.[2] Notably, the use of Fmoc-OSu derivatives can sometimes be associated with the formation of a succinimidoxycarbonyl-β-alanine-N-hydroxysuccinimide ester byproduct.[3] These application notes will therefore provide a comprehensive protocol for the use of this compound, alongside a comparative overview of more common coupling methods to aid in reagent selection.
Data Presentation: Comparative Analysis of Coupling Reagents
The selection of a coupling reagent is critical for the success of SPPS, directly impacting coupling efficiency, reaction time, and the potential for side reactions such as racemization. While specific quantitative data for this compound in manual SPPS is not extensively reported in comparative studies, the following table summarizes the general performance of common coupling reagents to provide a basis for comparison.
| Coupling Reagent Class | Example(s) | Relative Reactivity | Typical Coupling Time (min) | Coupling Efficiency (%) | Racemization Risk | Notes |
| Active Ester | This compound | Moderate | 60-240 | Variable | Low | Stable, easy to handle; slower reaction kinetics compared to other methods; potential for side-product formation.[2][3] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | High to Very High | 15-60 | >99 | Low to Moderate | Highly efficient and widely used for standard and difficult couplings.[4] HATU is often preferred for sterically hindered amino acids. |
| Phosphonium Salts | PyBOP | High | 20-90 | >99 | Low | Effective for hindered couplings and cyclization reactions. |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | Moderate to High | 30-120 | >99 | Moderate | Cost-effective and reliable; risk of racemization can be higher without additives like HOBt or Oxyma. |
Experimental Protocols
This section provides a detailed step-by-step protocol for manual solid-phase peptide synthesis using this compound on a 0.1 mmol scale.
Materials and Reagents
-
This compound
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
Kaiser test kit
-
Manual SPPS reaction vessel with a frit
Protocol 1: Resin Preparation and Swelling
-
Weigh 100 mg of Rink Amide resin (or other suitable resin with a loading capacity of ~1.0 mmol/g) and transfer it to the reaction vessel.
-
Add 10 mL of DMF to the resin.
-
Gently agitate the resin for at least 1 hour to ensure complete swelling.[5]
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes.
-
Drain the piperidine solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.[6]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
Protocol 3: Coupling of this compound
-
In a separate vial, dissolve 3-5 equivalents of this compound (relative to the resin loading) in DMF.
-
Add the this compound solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours.
-
Monitor the coupling reaction for completion using the Kaiser test (see Protocol 4). A negative Kaiser test (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive after the initial coupling time, continue agitation for another 1-2 hours and re-test. If the test remains positive, consider a double coupling by draining the solution and adding a fresh solution of activated this compound.
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 4: Kaiser Test for Free Primary Amines
-
Carefully remove a few beads of the resin from the reaction vessel and place them in a small glass test tube.
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of the three Kaiser test reagents (potassium cyanide in pyridine, ninhydrin in butanol, and phenol in butanol).[5]
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution:
-
Blue/Purple beads and solution: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless beads and solution: Negative result, indicating the absence of free primary amines (complete coupling).
-
Protocol 5: Peptide Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Add the cleavage cocktail (approximately 10 mL per gram of resin) to the dried resin in a suitable reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Precipitate the peptide by adding 10 volumes of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 6: Peptide Purification
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[4]
-
Collect the fractions containing the pure peptide and confirm the identity and purity by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final peptide product.
Mandatory Visualizations
Diagram 1: Manual Fmoc-SPPS Workflow
References
Application Notes and Protocols for Fmoc-Phe-OSu in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the chemical synthesis of peptides. The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely adopted method due to its mild deprotection conditions, which are compatible with a broad range of amino acids and complex peptide sequences.[1][2] This document provides a detailed protocol for the application of Fmoc-Phe-OSu (N-α-Fmoc-L-phenylalanine N-hydroxysuccinimide ester) in automated solid-phase peptide synthesizers.
This compound is a pre-activated form of the amino acid phenylalanine, where the carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester.[1] This activation facilitates an efficient coupling reaction with the free N-terminal amine of the growing peptide chain attached to a solid support.[1] The use of pre-activated esters like this compound can be advantageous in automated synthesis by potentially simplifying the coupling step and minimizing the need for in-situ activation reagents.[3][4]
These application notes are intended to guide researchers, scientists, and drug development professionals in the effective use of this compound for the automated synthesis of peptides containing phenylalanine.
Core Principles of Automated Fmoc SPPS
Automated peptide synthesis streamlines the repetitive cycles of amino acid addition, enhancing reproducibility and throughput.[5] The synthesis is built upon the principles of Solid-Phase Peptide Synthesis (SPPS), where the peptide is assembled step-by-step while anchored to an insoluble resin support.[5][6] The core of the Fmoc SPPS cycle, whether manual or automated, consists of three primary stages:
-
Fmoc Deprotection: The removal of the temporary Fmoc protecting group from the N-terminus of the peptide chain, typically using a solution of piperidine in a suitable solvent like N,N-Dimethylformamide (DMF).[1][6]
-
Amino Acid Coupling: The formation of a peptide bond between the newly exposed N-terminal amine and the incoming activated amino acid, in this case, this compound.[1]
-
Washing: Thorough rinsing of the resin to remove excess reagents and byproducts before initiating the next cycle.[1]
This cycle is repeated for each amino acid in the desired sequence. Upon completion of the chain assembly, a final deprotection is performed, followed by cleavage of the peptide from the resin support and removal of any permanent side-chain protecting groups.[1][6]
Experimental Protocols
The following protocols are generalized for use in automated peptide synthesizers. Specific parameters may need to be optimized based on the instrument manufacturer's recommendations and the specific peptide sequence.[7]
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose an appropriate resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[1]
-
Loading: Load the selected resin into the reaction vessel of the automated peptide synthesizer.
-
Swelling: Swell the resin in peptide synthesis grade DMF for 30-60 minutes to ensure optimal accessibility of the reactive sites.[7]
Protocol 2: Automated SPPS Cycle for this compound Incorporation
This cycle is programmed into the automated synthesizer for the addition of the phenylalanine residue using this compound.
-
Fmoc Deprotection:
-
The synthesizer will deliver a 20% (v/v) solution of piperidine in DMF to the reaction vessel.
-
The mixture is agitated for a programmed time, typically in two stages: a short initial deprotection (e.g., 3-5 minutes) followed by a longer one (e.g., 7-15 minutes) to ensure complete removal of the Fmoc group.[1][7]
-
The deprotection solution is drained, and the resin is thoroughly washed with DMF to remove all traces of piperidine.[1]
-
-
This compound Coupling:
-
A solution of this compound (typically 1.5-3 equivalents relative to the resin loading capacity) in DMF is prepared and loaded into the synthesizer's reagent delivery system.[1]
-
The this compound solution is delivered to the deprotected peptide-resin in the reaction vessel.
-
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1-2 equivalents), is often added to the reaction to facilitate the coupling by neutralizing the protonated N-terminus.[1]
-
The reaction is allowed to proceed with agitation for a programmed duration, typically 1-2 hours at room temperature. Longer coupling times may be required for sterically hindered sequences.[1][8]
-
-
Washing:
-
Following the coupling reaction, the solution is drained, and the resin is washed extensively with DMF to remove unreacted this compound, DIPEA, and byproducts.[7]
-
-
Cycle Repetition:
-
The synthesizer will repeat this deprotection, coupling, and washing cycle for all subsequent amino acids in the peptide sequence.
-
Protocol 3: Final Deprotection, Cleavage, and Peptide Isolation
-
Final Fmoc Deprotection: After the last amino acid coupling cycle, a final Fmoc deprotection step is performed as described in Protocol 2, Step 1.[7]
-
Resin Washing and Drying: The peptide-resin is washed thoroughly with DMF, followed by Dichloromethane (DCM), and then dried under vacuum.[1][8]
-
Cleavage and Side-Chain Deprotection:
-
A cleavage cocktail is prepared. A common mixture for peptides without sensitive residues is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[1][6] The composition may need to be adjusted based on the specific amino acids in the peptide sequence.
-
The cleavage cocktail is added to the dried resin (approximately 10 mL per gram of resin).[1][8]
-
The mixture is agitated at room temperature for 2-4 hours.[1]
-
-
Peptide Precipitation and Isolation:
-
The resin is filtered, and the filtrate containing the cleaved peptide is collected.
-
The peptide is precipitated from the filtrate by adding it to cold diethyl ether.[8]
-
The precipitated peptide is collected by centrifugation, and the ether is decanted.
-
The peptide pellet is washed with cold diethyl ether to remove scavengers and organic impurities.[8]
-
The crude peptide is dried under vacuum.
-
-
Purification and Analysis:
-
The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[9]
-
Data Presentation
The following table summarizes the typical parameters for the automated synthesis cycle using this compound. These values are illustrative and may require optimization for specific peptide sequences and synthesizer setups.
| Parameter | Reagent/Condition | Typical Value/Concentration | Purpose |
| Resin Swelling | Solvent | DMF | Prepares the resin for synthesis |
| Duration | 30-60 minutes | Ensures complete solvation | |
| Fmoc Deprotection | Reagent | 20% Piperidine in DMF | Removes the Fmoc protecting group |
| Duration | 3-5 min, then 7-15 min | Ensures complete deprotection | |
| Coupling | Activated Amino Acid | This compound | Phenylalanine building block |
| Equivalents | 1.5 - 3 eq. | Drives the reaction to completion | |
| Base | DIPEA | Acts as a proton scavenger | |
| Base Equivalents | 1 - 2 eq. | Facilitates the coupling reaction | |
| Solvent | DMF | Reaction medium | |
| Duration | 1 - 2 hours | Allows for complete peptide bond formation | |
| Washing | Solvent | DMF, DCM | Removes excess reagents and byproducts |
| Cleavage | Reagent Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS | Cleaves peptide from resin and removes side-chain protecting groups |
| Duration | 2 - 4 hours | Ensures complete cleavage |
Visualizations
The following diagrams illustrate the workflow and key chemical reaction of the this compound protocol in automated peptide synthesis.
Caption: Automated Fmoc-SPPS workflow for peptide synthesis.
Caption: Coupling reaction of this compound with the peptide chain.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. nbinno.com [nbinno.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Peptide Libraries Using Fmoc-Phe-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptide libraries is a powerful strategy in drug discovery and biomedical research for the identification of novel ligands, the study of protein-protein interactions, and the development of new therapeutic agents. The one-bead-one-compound (OBOC) method, often employing a "split-and-mix" synthesis approach, allows for the generation of vast numbers of unique peptide sequences on individual solid-phase resin beads.[1][2] The use of 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the predominant method for solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions and compatibility with a wide range of functionalities.[3][4]
This document provides detailed protocols for the synthesis of peptide libraries utilizing Fmoc-Phe-OSu, the N-hydroxysuccinimide (NHS) ester of Fmoc-L-phenylalanine. The use of pre-activated NHS esters like this compound offers a streamlined approach by eliminating the need for in-situ activation, potentially reducing side reactions and simplifying the coupling process.[] NHS esters are highly reactive towards primary amines, leading to efficient and stable amide bond formation under mild conditions.[6]
Core Principles
The synthesis of a peptide library using the split-and-mix method involves the iterative separation of the solid-support resin into multiple vessels, coupling of a single amino acid to each aliquot, and then pooling the resin before the next cycle.[7][8] This process ensures that each bead is exposed to a unique sequence of coupling reactions, resulting in a library where each bead theoretically carries a single, unique peptide sequence.
The use of this compound as a building block in this process leverages the advantages of active ester chemistry. The succinimidyl ester is a good leaving group, facilitating a rapid and efficient acylation of the free N-terminal amine of the growing peptide chain on the solid support.
Data Presentation
Table 1: Typical Performance Characteristics in Fmoc-SPPS for Library Synthesis
| Parameter | Typical Value | Notes |
| Coupling Efficiency per Step | >99% | High coupling efficiency is critical for the synthesis of high-quality, full-length peptides in a library. Incomplete coupling can lead to truncated sequences.[] |
| Overall Yield of a 10-mer Peptide | 35-50% | The overall yield is highly dependent on the sequence and the efficiency of each coupling and deprotection step.[9] |
| Purity of Crude Peptides | 50-90% | Purity is sequence-dependent and influenced by factors such as aggregation and side reactions. Peptides for screening often require a purity of >70%.[9] |
| Racemization | <1% for Phenylalanine | Phenylalanine is not considered a high-risk amino acid for racemization during coupling with most standard methods. |
Table 2: Comparison of Coupling Methods for Fmoc-Amino Acids
| Coupling Method | Reagents | Relative Speed | Key Advantages | Potential Challenges |
| Active Ester (OSu) | Fmoc-AA-OSu, Base (e.g., DIPEA) | Fast | No in-situ activation required, simple protocol, reduced risk of side reactions associated with carbodiimides. | Cost of pre-activated amino acids can be higher. |
| Uronium/Aminium Salts | Fmoc-AA-OH, HBTU/HATU, Base (e.g., DIPEA) | Very Fast | Highly efficient and reliable for standard and difficult couplings.[2] | Requires pre-activation; byproducts need to be thoroughly washed away. |
| Carbodiimide | Fmoc-AA-OH, DIC/DCC, Additive (e.g., Oxyma) | Moderate | Cost-effective. | Potential for racemization (mitigated by additives); formation of urea byproducts that can be difficult to remove. |
Experimental Protocols
Protocol 1: Synthesis of a Peptide Library using Split-and-Mix with this compound
This protocol describes the synthesis of a pentapeptide library with the general structure X-X-Phe-X-X, where X represents a variable amino acid position.
Materials and Reagents:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Ice-cold diethyl ether
-
Fritted glass reaction vessels
-
Shaker or bubbler for agitation
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Drain the DMF and perform an initial Fmoc deprotection by adding 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) and then DMF (3x) to remove all traces of piperidine.
-
-
First Coupling Cycle (Variable Position):
-
Split: Divide the swollen, deprotected resin into equal portions in separate reaction vessels, one for each amino acid to be coupled at this position.
-
Couple: To each vessel, add a solution of the corresponding Fmoc-amino acid (3 eq.), an in-situ activating agent like HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Agitate for 1-2 hours.
-
Wash: Drain the coupling solution and wash the resin in each vessel with DMF (3x).
-
Pool and Mix: Combine all resin portions into a single vessel and mix thoroughly to ensure randomization. Wash the pooled resin with DMF (3x).
-
-
Second Coupling Cycle (Variable Position):
-
Repeat the "Split", "Couple", "Wash", and "Pool and Mix" steps as described in step 2 for the second variable amino acid position.
-
-
Third Coupling Cycle (Fixed Phenylalanine Position):
-
Deprotection: Perform Fmoc deprotection on the pooled resin as described in step 1.
-
Coupling with this compound: To the deprotected resin, add a solution of this compound (3 eq.) and DIPEA (1-2 eq.) in DMF. Agitate for 1-2 hours. Note: No in-situ activation is required.
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5x).
-
Confirmation of Coupling (Optional): Perform a Kaiser (ninhydrin) test on a small sample of beads. A yellow/colorless result indicates complete coupling. A blue/purple color indicates incomplete coupling, and the coupling step should be repeated.
-
-
Fourth and Fifth Coupling Cycles (Variable Positions):
-
Repeat the "Split", "Couple", "Wash", and "Pool and Mix" steps for the remaining variable positions.
-
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, perform a final Fmoc deprotection.
-
Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) and dry under vacuum.
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide library.
-
Precipitate the peptides by adding the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Pellet the peptides by centrifugation, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide library under vacuum.
-
Protocol 2: On-Bead ELISA Screening of the Peptide Library
This protocol describes a general method for screening the OBOC library for peptides that bind to a specific target protein.
Materials and Reagents:
-
Peptide library on beads (before cleavage)
-
Target protein of interest, biotinylated
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate or petri dish
-
Microscope for bead visualization
Procedure:
-
Bead Preparation:
-
Wash the library beads with wash buffer.
-
Block non-specific binding sites by incubating the beads in blocking buffer for 1 hour at room temperature.
-
Wash the beads with wash buffer (3x).
-
-
Target Incubation:
-
Incubate the beads with a solution of the biotinylated target protein (at a predetermined optimal concentration) for 1-2 hours at room temperature with gentle agitation.
-
Wash the beads thoroughly with wash buffer (5x) to remove unbound target protein.
-
-
Enzyme Conjugate Incubation:
-
Incubate the beads with a diluted solution of Streptavidin-HRP for 1 hour at room temperature.
-
Wash the beads thoroughly with wash buffer (5x) to remove unbound conjugate.
-
-
Detection:
-
Add the HRP substrate to the beads and incubate until a color change is observed on positive beads (typically blue for TMB).
-
Monitor the color development under a microscope.
-
-
Hit Identification and Isolation:
-
Identify and manually isolate the colored "hit" beads using a micropipette.
-
Wash the isolated beads individually.
-
-
Sequencing:
-
The peptide sequence on the isolated positive beads can be determined by methods such as Edman degradation or mass spectrometry.
-
Visualizations
Experimental Workflow for Peptide Library Synthesis and Screening
Caption: Workflow for OBOC peptide library synthesis and on-bead screening.
Logical Flow of a High-Throughput Screening Cascade
References
- 1. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Synthesis of Combinatorial Library - Split and Mix Method [combichemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols for Incorporating Modified Phenylalanine Analogs using Fmoc-Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of modified phenylalanine analogs, specifically para-azido-L-phenylalanine (pAzF) and para-acetyl-L-phenylalanine (pAcF), into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). While direct coupling with pre-activated N-Hydroxysuccinimide (OSu) esters like Fmoc-Phe-OSu is possible, the predominant and most extensively documented method involves the in situ activation of the corresponding Fmoc-protected amino acids. This document will focus on these robust and widely adopted protocols.
The incorporation of these non-canonical amino acids provides a powerful toolkit for chemical biology and drug discovery. The azide group of pAzF serves as a bioorthogonal handle for "click chemistry," enabling site-specific labeling with reporter molecules. The acetyl group of pAcF offers a unique ketone handle for chemoselective ligations, such as the formation of oximes, for similar bioconjugation purposes.
Data Presentation: Performance of Peptide Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency, especially when incorporating bulky or modified amino acids. While specific comparative data for Fmoc-Phe(p-N3)-OSu or Fmoc-Phe(p-Ac)-OSu is not extensively available, the following table summarizes the performance of common in situ coupling reagents used in Fmoc-SPPS. This data, collated from various studies, provides a representative overview of their efficacy in terms of crude peptide purity and minimization of racemization.[1]
| Activating Agent | Additive | Typical Crude Purity (%) | Racemization Risk | Key Characteristics |
| HATU | HOAt | >95% | Very Low | Highly efficient with fast reaction times; particularly effective for sterically hindered amino acids.[2] |
| HBTU | HOBt | 90-95% | Low | A common and reliable coupling reagent, though slightly less effective than HATU for difficult couplings.[2] |
| DIC/Oxyma | OxymaPure | 85-90% | Very Low | Cost-effective carbodiimide method; Oxyma is a superior additive to HOBt in suppressing racemization.[1] |
| PyBOP | - | 90-95% | Low | Phosphonium salt reagent known for suppressing racemization, but byproducts can be problematic to remove.[1] |
Note: Purity and racemization are highly dependent on the specific peptide sequence, reaction conditions, and the nature of the amino acids being coupled.
Experimental Protocols
The following protocols describe the manual synthesis of a peptide containing a modified phenylalanine analog using standard Fmoc-SPPS. These protocols can be adapted for automated synthesizers.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the key steps for incorporating a modified Fmoc-amino acid, such as Fmoc-p-azido-L-phenylalanine or Fmoc-p-acetyl-L-phenylalanine.
Materials:
-
Appropriate resin (e.g., Rink Amide for C-terminal amide)
-
Fmoc-p-azido-L-phenylalanine (Fmoc-Phe(p-N3)-OH) or Fmoc-p-acetyl-L-phenylalanine (Fmoc-Phe(p-Ac)-OH)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: Methanol (MeOH), Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[3]
-
-
Amino Acid Coupling (Activation and Reaction):
-
In a separate vial, dissolve the Fmoc-modified phenylalanine (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For bulky amino acids, a longer coupling time or a double coupling may be necessary.[4]
-
-
Washing: After coupling, drain the solution and wash the resin thoroughly with DMF (5x) to remove excess reagents.
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A blue/purple color indicates an incomplete reaction, which should be repeated.[5]
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Purification
-
Final Deprotection: Perform a final Fmoc deprotection (Protocol 1, Step 2).
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry thoroughly under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[4]
-
Add the cleavage cocktail to the dried resin and react for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of ice-cold diethyl ether.
-
-
Isolation and Purification:
-
Pellet the peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Applications of Modified Phenylalanine Analogs
Bioorthogonal Labeling with p-Azido-L-phenylalanine (pAzF)
Peptides containing pAzF can be site-specifically labeled with a variety of probes (e.g., fluorophores, biotin) that contain a terminal alkyne via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This is invaluable for studying protein-protein interactions, cellular localization, and for the development of diagnostic tools.
Probing Signaling Pathways with Modified Peptides
Modified peptides can act as high-affinity inhibitors or probes for specific protein-protein interactions in signaling pathways. For example, the interaction between the Growth factor receptor-bound protein 2 (Grb2) and the Son of Sevenless (Sos1) protein is a critical node in the Ras/MAPK signaling cascade, which is often dysregulated in cancer.[6] The SH2 domain of Grb2 recognizes phosphotyrosine (pTyr) motifs on activated receptors, and its SH3 domains recruit Sos1.[7][8]
Peptides designed to mimic the pTyr-containing binding motifs can be synthesized with modified phenylalanine analogs to enhance binding affinity or to serve as photo-crosslinking agents to map interaction interfaces.[9] Incorporating pAcF, for example, can provide a site for further modification or act as a photo-crosslinker upon UV irradiation.
References
- 1. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Development of a Peptide Inhibitor Targeting the C‐SH2 Domain of the SHP2 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Affinity Interactions of the nSH3/cSH3 Domains of Grb2 with the C-Terminal Proline-Rich Domain of SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Interaction of GRB2:SOS complex with p-SHC1 [reactome.org]
- 8. SOS1 interacts with Grb2 through regions that induce closed nSH3 conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of conformationally constrained Grb2 SH2 domain binding peptides employing alpha-methylphenylalanyl based phosphotyrosyl mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine Labeling and Bioconjugation with Fmoc-Phe-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe-OSu, or N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester, is a widely utilized reagent in bioconjugation and peptide synthesis. It enables the covalent attachment of a protected phenylalanine residue to primary and secondary amines on biomolecules such as proteins, peptides, and modified oligonucleotides. The N-hydroxysuccinimide (NHS) ester provides high reactivity towards amines, forming a stable amide bond, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group offers a temporary shield for the α-amino group of phenylalanine. This Fmoc group can be readily removed under mild basic conditions, allowing for subsequent modifications or peptide chain elongation.
These application notes provide a comprehensive overview of the use of this compound for amine labeling, including detailed protocols, quantitative data on reaction parameters, and applications in drug development, particularly in the context of Antibody-Drug Conjugates (ADCs).
Chemical Properties and Reaction Mechanism
This compound reacts with primary amines via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, leading to the departure of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond.[1]
The reaction is highly pH-dependent. The primary amine needs to be in its deprotonated, nucleophilic state (-NH2) to react. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the target amine groups (for lysine side chains, the pKa is around 10.5). However, at very high pH, the competing hydrolysis of the NHS ester becomes significant, reducing the conjugation efficiency. The optimal pH range for this reaction is generally between 7.2 and 8.5.[2][3]
Quantitative Data for Bioconjugation
The efficiency of the labeling reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants.
Table 1: Effect of pH on the Half-life of NHS Ester
The stability of the this compound reagent is critical for successful conjugation. The NHS ester is susceptible to hydrolysis, which is accelerated at higher pH.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 25 | 4 - 5 hours | [2] |
| 8.0 | 25 | ~1 hour | [3] |
| 8.5 | 25 | ~30 minutes | [3] |
| 9.0 | 25 | ~10 minutes | [2] |
This data is representative of typical NHS esters and serves as a guideline for this compound.
Table 2: Influence of Molar Ratio on Degree of Labeling (DoL)
The Degree of Labeling (DoL), which is the average number of Fmoc-Phe molecules conjugated to a single protein molecule, can be controlled by adjusting the molar ratio of this compound to the protein.
| Molar Ratio (this compound : Protein) | Expected Degree of Labeling (DoL) |
| 5:1 | 1 - 2 |
| 10:1 | 3 - 5 |
| 20:1 | 6 - 8 |
| 40:1 | > 8 |
These are typical starting points for a moderately sized protein (e.g., an antibody) and should be optimized for each specific application. Over-labeling can potentially lead to protein aggregation or loss of activity.[4]
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general method for the covalent attachment of Fmoc-Phe to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the Degree of Labeling (DoL) using UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and 301 nm for the Fmoc group).
-
Confirm the conjugation and determine the molecular weight of the conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[1][5]
-
Assess the purity of the conjugate using HPLC.[6]
-
Protocol 2: Determination of the Degree of Labeling (DoL)
The DoL can be calculated using the following formula based on UV-Vis spectrophotometric measurements of the purified conjugate.[7][8][9][10]
Formula:
DoL = (A301 / εFmoc) / [(A280 - (A301 × CF)) / εprotein]
Where:
-
A301 is the absorbance of the conjugate at 301 nm (λmax of the Fmoc group).
-
εFmoc is the molar extinction coefficient of the Fmoc group at 301 nm (~7800 M-1cm-1).
-
A280 is the absorbance of the conjugate at 280 nm.
-
CF is the correction factor for the absorbance of the Fmoc group at 280 nm (A280 of Fmoc / A301 of Fmoc; typically ~0.22).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
Application in Antibody-Drug Conjugate (ADC) Development
This compound can be a key reagent in the synthesis of linkers for ADCs. In this context, the phenylalanine residue can be part of a peptide linker that is designed to be cleaved by specific proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[]
Signaling Pathway: Cathepsin B-Mediated Release of a Cytotoxic Drug from an ADC
The following diagram illustrates a hypothetical scenario where an ADC, containing a Cathepsin B-cleavable linker with a phenylalanine residue, targets a cancer cell.
Caption: ADC targeting and drug release via Cathepsin B cleavage.
In this pathway, the ADC binds to a specific antigen on the cancer cell surface and is internalized.[12] Inside the cell, it is trafficked to the lysosome, where Cathepsin B cleaves the peptide linker, releasing the potent cytotoxic drug, which then induces apoptosis. The phenylalanine residue, introduced using Fmoc-Phe-OH during linker synthesis, can play a role in the recognition and cleavage by Cathepsin B.[13][14]
Experimental Workflow
The following diagram outlines the general workflow for protein labeling with this compound and subsequent analysis.
Caption: General workflow for this compound bioconjugation.
Conclusion
This compound is a versatile and efficient reagent for the amine-specific labeling of biomolecules. By carefully controlling the reaction conditions, researchers can achieve a desired degree of labeling for a wide range of applications, from fundamental biological studies to the development of targeted therapeutics like ADCs. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this compound in your research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. chempep.com [chempep.com]
- 13. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 14. Cathepsin substrates as cleavable peptide linkers in bioconjugates, selected from a fluorescence quench combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-Phe-OSu in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-(9-Fluorenylmethoxycarbonyloxy)-L-phenylalanine N-hydroxysuccinimide ester (Fmoc-Phe-OSu) is a critical reagent in modern drug discovery, primarily serving as a cornerstone for the synthesis of peptides and peptide-based therapeutics. Its dual functionality, featuring a base-labile Fmoc protecting group on the α-amino group and a highly reactive N-hydroxysuccinimide (NHS) ester on the carboxyl group, makes it an efficient building block for incorporating phenylalanine into growing peptide chains with high fidelity.[1] This document provides detailed application notes, experimental protocols, and data summaries for the use of this compound and its derivatives in various facets of drug discovery research.
Core Applications in Drug Discovery
The primary applications of this compound in drug discovery revolve around its use in Solid-Phase Peptide Synthesis (SPPS) to create a diverse range of therapeutic and research peptides. Beyond linear peptides, this reagent is instrumental in the development of more complex drug delivery systems and therapeutic modalities.
Solid-Phase Peptide Synthesis (SPPS) of Therapeutic Peptides
This compound is a fundamental component in the Fmoc/tBu (tert-butyl) strategy, the most widely used method for SPPS.[2] This strategy allows for the stepwise assembly of amino acids on a solid support, enabling the synthesis of high-purity peptides for various therapeutic areas.[3]
Key Therapeutic Areas and Examples:
-
Metabolic Diseases (GLP-1 Receptor Agonists): Peptide-based drugs like Liraglutide and Semaglutide, used in the treatment of type 2 diabetes and obesity, are synthesized using Fmoc-SPPS.[4][5] The synthesis of these complex peptides involves the sequential coupling of Fmoc-protected amino acids, including Fmoc-phenylalanine derivatives.[4][6]
-
Oncology and Endocrinology (Somatostatin Analogs): Octreotide, a synthetic analog of somatostatin, is used to treat acromegaly and certain neuroendocrine tumors.[7][8][9] The synthesis of such analogs often incorporates D-amino acids, like D-phenylalanine (introduced using its Fmoc-protected form), to enhance metabolic stability.[7]
-
Protease Inhibitors: The specific sequences of peptides make them valuable as protease inhibitors. This compound can be used to build these peptide sequences that target the active sites of proteases, which are implicated in various diseases, including viral infections and cancer.[1][10]
Quantitative Data in SPPS:
The efficiency of peptide synthesis using Fmoc-protected amino acids is typically high, ensuring the production of the target peptide with minimal impurities.
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | >99% | Can be monitored qualitatively with tests like the Kaiser test or quantitatively via UV monitoring of Fmoc deprotection.[11] |
| Purity of Fmoc-amino acids | >99% | High-purity building blocks are crucial for the synthesis of long and complex peptides.[5] |
| Final Crude Peptide Purity | Sequence-dependent | Typically requires purification by reverse-phase high-performance liquid chromatography (RP-HPLC). |
Peptide-Based Hydrogels for Sustained Drug Delivery
Fmoc-phenylalanine and its derivatives can self-assemble into hydrogels, which are three-dimensional networks of fibers that can encapsulate and provide sustained release of therapeutic agents.[12][13] This self-assembly is driven by π-π stacking of the Fmoc groups and hydrogen bonding between the peptide backbones.[12] These hydrogels are biocompatible and biodegradable, making them excellent candidates for drug delivery vehicles.[14]
Applications:
-
Localized Drug Delivery: Encapsulation of small molecule drugs, such as anti-inflammatory agents or chemotherapeutics, for prolonged local delivery, minimizing systemic side effects.[12][13]
-
Biologic Delivery: Formulation of proteins and peptides within the hydrogel matrix to protect them from degradation and ensure their stable and sustained release.[12]
Quantitative Data for Drug Release:
The release kinetics of a drug from an Fmoc-peptide hydrogel can be tuned by modifying the hydrogel's properties, such as its concentration and cross-linking.
| Hydrogel System | Encapsulated Drug | Release Profile (Representative) | Reference |
| Cross-linked Fmoc-Phe3 hydrogel | Dexamethasone | Sustained release with approximately 30-40% of the drug released over one week.[10] | [10] |
| Fmoc-F5-Phe-DAP hydrogel | Diclofenac | In vivo sustained pain remediation for nearly two weeks, compared to less than one day for the free drug.[13] | [13] |
Synthesis of Peptide-Drug Conjugates (PDCs) and Linkers
This compound can be used to synthesize peptide sequences that are subsequently conjugated to small molecule drugs, forming PDCs. These peptides can act as targeting moieties, directing the cytotoxic payload to specific cells or tissues, thereby enhancing efficacy and reducing off-target toxicity. The phenylalanine residue can play a role in the peptide's structure and its interaction with its target.
Furthermore, Fmoc-protected amino acids are used in the construction of linkers for various bioconjugation applications, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[15] While not always the direct point of conjugation, the peptide backbone provides the necessary spacing and conformational properties for the linker.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a generic peptide incorporating a phenylalanine residue using the Fmoc/tBu strategy.
Materials:
-
This compound or pre-formed Fmoc-Phe-OH
-
Other required Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide peptides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-Phe-OH:
-
In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test (should be negative, indicating the absence of free primary amines).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture to collect the peptide-containing filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using preparative RP-HPLC.[7]
Protocol 2: Formation of Fmoc-Phe-OH Hydrogel for Drug Encapsulation
This protocol describes a pH-switch method for forming an Fmoc-Phe-OH hydrogel and encapsulating a drug.
Materials:
-
Fmoc-Phe-OH
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Drug to be encapsulated
Procedure:
-
Preparation of Fmoc-Phe-OH Stock Solution: Dissolve Fmoc-Phe-OH in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[12]
-
Dissolution and Drug Loading:
-
Dilute the stock solution in deionized water to the desired final concentration (e.g., 0.5 - 2.0 wt%).
-
Adjust the pH of the solution to approximately 10.5 with 0.1 M NaOH to ensure complete dissolution.[12]
-
If the drug is water-soluble, it can be added directly to this solution. If it is hydrophobic, it can be co-dissolved with the Fmoc-Phe-OH in DMSO in the initial step.[12]
-
-
Hydrogelation:
-
Trigger hydrogel formation by slowly adding 0.1 M HCl dropwise while gently stirring to lower the pH to the desired final pH (e.g., 7.4).[12]
-
The solution will become increasingly viscous and form a self-supporting hydrogel.
-
Visualizations
References
- 1. This compound | 101214-43-1 | Benchchem [benchchem.com]
- 2. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. WO2016046753A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.cnr.it [iris.cnr.it]
- 7. benchchem.com [benchchem.com]
- 8. Somatostatin analogs - from new molecules to new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The history of somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Low Molecular Weight Supramolecular Hydrogels for Sustained and Localized In Vivo Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting incomplete coupling with Fmoc-Phe-OSu
Welcome to the technical support center for troubleshooting incomplete coupling reactions involving Fmoc-Phe-OSu. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound coupling reaction incomplete?
An incomplete coupling reaction, often indicated by a positive Kaiser test, can arise from several factors. Phenylalanine's bulky side chain can cause steric hindrance, physically obstructing the reaction.[1] As the peptide chain grows, it may aggregate, making the N-terminal amine inaccessible.[2] Additionally, the reactivity of this compound can be compromised by hydrolysis, especially in the presence of moisture, or by using reagents and solvents of insufficient purity.[3][4]
Q2: How do I detect an incomplete coupling of this compound?
The most common and immediate method is the Kaiser test (also known as the ninhydrin test). This colorimetric assay detects free primary amines on the resin. A dark blue or purple color on the beads indicates the presence of unreacted amines and, therefore, an incomplete coupling. A yellow or colorless result suggests the reaction is complete.[5][6] For a more definitive and quantitative analysis, a small amount of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) . These techniques can identify deletion sequences (peptides lacking the phenylalanine residue), confirming a coupling failure.[6][7]
Q3: My Kaiser test is positive. What is the first thing I should do?
If an incomplete coupling is detected, the most straightforward initial step is to perform a "recoupling" or "double coupling." [1][5] This involves washing the resin to remove byproducts from the first reaction and then repeating the coupling step with a fresh solution of this compound. This second reaction often drives the coupling to completion.[1]
Q4: Recoupling failed, and the Kaiser test is still positive. What are my next steps?
If a second coupling is unsuccessful, further troubleshooting is necessary. Consider the following actions:
-
Increase Reaction Time and Temperature: Extend the coupling time to 4 hours or even overnight.[8][9] Gently increasing the temperature to 35-40°C can also enhance the reaction rate, though caution must be exercised to avoid potential side reactions like racemization.[10]
-
Change Solvents: If peptide aggregation is suspected, switching from dimethylformamide (DMF) to a solvent with better solvating properties like N-methylpyrrolidone (NMP) can be effective.[11] Using solvent mixtures containing chaotropic agents like LiCl can also help disrupt secondary structures that cause aggregation.[10][12]
-
Consider an Alternative Coupling Strategy: While this compound is pre-activated, difficult couplings may benefit from in-situ activation methods. This would involve switching to Fmoc-Phe-OH and using standard coupling reagents like HBTU, HATU, or HCTU, which are known to be highly effective for sterically hindered amino acids.[10][11]
-
Capping: If all attempts to complete the coupling fail, it is crucial to "cap" the unreacted amines to prevent the formation of deletion sequences in subsequent steps. This is achieved by acetylating the free amines using a reagent like acetic anhydride.[8] This terminates the unreacted chains, simplifying the purification of the final full-length peptide.
Q5: Can the quality of this compound or my solvents affect the reaction?
Absolutely. The purity of the Fmoc-amino acid is critical.[5] this compound is an active ester susceptible to hydrolysis.[4] The presence of water in solvents like DMF can deactivate the reagent, converting it to the unreactive Fmoc-Phe-OH. Always use high-purity (≥99%), anhydrous solvents and ensure the this compound has been stored correctly under dry, cool conditions to maintain its reactivity.[3][4][13]
Data Presentation
The choice of coupling reagents and conditions is critical when switching from a pre-activated ester to an in-situ activation strategy for difficult couplings.
| Coupling Reagent | Activating Agent(s) | Key Characteristics | Considerations |
| HBTU | HOBt / DIPEA | Fast reaction times, high coupling efficiency. | Can react with unprotected N-terminus if used in large excess. |
| HATU | HOAt / DIPEA or Collidine | Highly efficient, especially for sterically hindered couplings; low racemization.[2] | More expensive than HBTU.[2] |
| HCTU | DIPEA or Collidine | Very effective for hindered amino acids; similar to HATU. | Byproducts can sometimes be problematic. |
| DIC / OxymaPure | OxymaPure | Carbodiimide-based activation, effective and reduces racemization compared to HOBt. |
Experimental Protocols
Protocol 1: Kaiser Test for Detecting Free Primary Amines
This qualitative test is used to monitor the completion of the coupling reaction.
-
Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small, dry glass test tube.[8]
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:[2]
-
Heating: Heat the test tube in a heating block at 100-110°C for 3-5 minutes.[5][8]
-
Observation & Interpretation:
Protocol 2: Double Coupling (Recoupling) Procedure
This protocol is performed after a positive Kaiser test indicates an initial incomplete coupling.
-
Washing: After the initial coupling reaction, drain the reaction solution from the vessel. Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[5]
-
Prepare Fresh Reagent: In a separate vessel, prepare a fresh solution of this compound in DMF.
-
Second Coupling: Add the fresh this compound solution to the washed resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.[11]
-
Monitoring: Perform a Kaiser test (Protocol 1) to check for reaction completion.
-
Final Wash: Once the test is negative, wash the resin thoroughly with DMF to prepare for the next deprotection step.[5]
Protocol 3: Capping Unreacted Amines with Acetic Anhydride
This procedure is a terminal step to block failed sequences.
-
Washing: Following a confirmed failed coupling (e.g., positive Kaiser test after recoupling), wash the resin thoroughly with DMF.
-
Prepare Capping Solution: Prepare a capping solution, for example, a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate the mixture at room temperature for 30 minutes.[2]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all capping reagents.
-
Verification (Optional): Perform a final Kaiser test. The result should be negative, confirming that all free amines have been acetylated.
Mandatory Visualization
The following diagrams illustrate key workflows for troubleshooting incomplete coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kilobio.com [kilobio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Fmoc-Phe-OSu Coupling with the Kaiser Test
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for utilizing the Kaiser test to monitor the coupling of Fmoc-Phe-OSu in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Kaiser test?
The Kaiser test, also known as the ninhydrin test, is a sensitive colorimetric assay used to detect the presence of free primary amines.[1][2][3] In the context of SPPS, it is crucial for monitoring the completion of two key steps: the deprotection of the Fmoc group, which should result in a positive test (presence of a free amine), and the subsequent amino acid coupling reaction, which should result in a negative test (absence of a free amine).[1][4] The test relies on the reaction of ninhydrin with a primary amine to produce a characteristic blue-purple chromophore known as Ruhemann's purple.[1] The intensity of this color is proportional to the concentration of free primary amines on the solid support.[1][3]
Q2: How do I interpret the results of the Kaiser test for my this compound coupling?
The interpretation is based on a visual assessment of the resin beads and the surrounding solution after performing the test.
| Observation | Interpretation | Recommended Action |
| Yellow or Colorless Beads & Solution | Complete Coupling: The N-terminal amine has been successfully acylated with this compound.[5] | Proceed to the next Fmoc deprotection step. |
| Intense Blue Beads & Blue Solution | Failed Coupling: A significant amount of free primary amine remains.[6][7] | Recouple the this compound. If the test is still positive, investigate potential issues with reagents or protocol.[4][8] |
| Light Blue Solution & Dark Blue Beads | Incomplete Coupling: The coupling reaction has not gone to completion.[6] | Recouple the amino acid to drive the reaction to completion.[5] |
| Dark Blue Solution & Colorless Beads | Nearly Complete Coupling: Most of the amines on the resin have reacted. | Consider extending the coupling time or proceeding to a capping step to block any unreacted amines.[6][8] |
| Brown or Reddish-Brown Color | Ambiguous Result: This may indicate the presence of a secondary amine. However, since Phenylalanine is a primary amine, this result is unusual and may point to side reactions or impurities. The standard Kaiser test is less reliable for secondary amines like proline.[1][9] | For N-terminal proline, an alternative like the Isatin or Chloranil test is recommended.[2] If proline is not expected, investigate reagent purity and potential side reactions. |
Q3: Can the Kaiser test give false positive or false negative results?
Yes, several factors can lead to misleading results.
-
False Positives (A blue color when coupling should be complete):
-
Inadequate Washing: Residual piperidine from the Fmoc deprotection step can cause a false positive.[5] Ensure thorough washing of the resin before performing the test.
-
Excessive Heating: Overheating during the test can cause the Fmoc protecting group to be prematurely removed, exposing a primary amine.[5][8]
-
Resin Degradation: Some resin types may be unstable under the test conditions and expose amine groups.[2]
-
-
False Negatives (A yellow color even if deprotection was successful):
Troubleshooting Guide
Problem: My Kaiser test is positive after the initial this compound coupling.
-
Immediate Action: Perform a second coupling (recoupling) of this compound.[4][5] This will often drive the reaction to completion.
Problem: The Kaiser test is still positive after a second coupling.
-
Troubleshooting Steps:
-
Check Reagents: Ensure that the this compound, coupling reagents (e.g., HBTU, HOBt), and solvents are fresh and of high quality.
-
Review Activation: Verify that the amino acid activation step was performed correctly.
-
Consider Capping: If a small number of sites remain unreacted, it may be advisable to "cap" them by acetylating with acetic anhydride to prevent the formation of deletion sequences in the final peptide product.[8]
-
Investigate Aggregation: If significant unreacted amine remains, the peptide may be aggregating. Consider changing the solvent or coupling reagents.[8]
-
Experimental Protocols
Qualitative Kaiser Test Protocol
This protocol is for the qualitative detection of primary amines on a solid support.
Reagent Preparation
| Reagent | Components | Preparation Instructions | Storage |
| Reagent A | Potassium Cyanide (KCN) in Pyridine | 1. Dissolve 16.5 mg of KCN in 25 mL of deionized water. 2. Dilute 1.0 mL of this KCN solution with 49 mL of pyridine.[1][6] | Store in a well-sealed, dark glass bottle at 4°C for up to 2 weeks.[1] |
| Reagent B | Ninhydrin in n-Butanol | Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1][6] | Store in a dark glass bottle at 4°C for up to 2 months.[1] |
| Reagent C | Phenol in n-Butanol | Dissolve 40 g of phenol in 20 mL of n-butanol.[1][6] | Store in a dark glass bottle at room temperature for up to 6 months.[1] |
Safety Precaution: Potassium cyanide (KCN) is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Procedure
-
Transfer a small sample of resin (10-15 beads) into a small test tube.[2][6]
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[2][6]
-
Observe the color of the beads and the solution.[2]
Quantitative Kaiser Test Protocol
For a more quantitative assessment, the amount of free amine on the resin can be determined spectrophotometrically.
-
Accurately weigh a small amount of the dried peptide-resin (1-5 mg) into a test tube.[1]
-
Add a defined volume (e.g., 1 mL) of each of the Kaiser test reagents (A, B, and C).[1]
-
Heat the mixture at 100°C for 5-10 minutes.[1]
-
After cooling to room temperature, add a known volume of 60% ethanol in water to the test tube and vortex thoroughly to elute the color.[1]
-
Centrifuge the resin and transfer the supernatant to a cuvette.
-
Measure the absorbance at 570 nm.[1]
-
The amount of free amine can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient for Ruhemann's purple, b is the path length of the cuvette, and c is the concentration.[1]
Workflow and Logic Diagrams
Caption: Experimental workflow for performing a Kaiser test after this compound coupling.
Caption: Troubleshooting logic for a positive Kaiser test result after a coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. rsc.org [rsc.org]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-Phe-OSu Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during peptide synthesis using Fmoc-Phe-OSu.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is the N-succinimidyl ester of N-α-(9-fluorenylmethoxycarbonyl)-L-phenylalanine. It is a pre-activated form of the amino acid phenylalanine, where the carboxylic acid group is converted into an active ester. This activation facilitates the formation of a peptide bond with the free amino group of the growing peptide chain during solid-phase peptide synthesis (SPPS). The use of an active ester like OSu can lead to efficient coupling reactions under mild conditions.[1]
Q2: What are the most common side reactions when using this compound?
The most common side reactions are not necessarily specific to this compound but are prevalent in Fmoc-based SPPS. These include:
-
Racemization: Loss of stereochemical integrity at the alpha-carbon of the phenylalanine residue.
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of a dipeptide, leading to chain termination. This is especially problematic when proline is the second amino acid in the sequence.[2]
-
Incomplete Coupling: Failure of the this compound to react completely with the N-terminal amine of the peptide chain, resulting in deletion sequences.
-
Aspartimide Formation: A base-catalyzed side reaction if an aspartic acid residue is present in the peptide sequence, which can lead to a mixture of α- and β-peptides.[3][4]
-
Side reactions from impurities in this compound: The presence of impurities like Fmoc-β-Ala-OH or dipeptides in the starting material can lead to the incorporation of incorrect sequences.
Q3: How can I minimize racemization during the coupling of this compound?
Racemization can be influenced by the choice of coupling reagents, base, and reaction time. To minimize racemization:
-
Choice of Coupling Reagent: While this compound is already an active ester, if you are activating Fmoc-Phe-OH in situ, reagents like HATU and HCTU generally lead to very low levels of racemization compared to carbodiimides like DIC, especially when used with additives like HOBt or OxymaPure.[5]
-
Base Selection: Use of weaker bases like collidine or N-methylmorpholine (NMM) instead of stronger bases like N,N-diisopropylethylamine (DIPEA) can reduce racemization.[1]
-
Pre-activation Time: Minimize the pre-activation time before adding the activated amino acid to the resin.
-
Reaction Temperature: Perform couplings at room temperature, as elevated temperatures can increase the rate of racemization.
Troubleshooting Guides
Issue 1: Incomplete Coupling
Symptom: Positive Kaiser test (blue or purple beads) after the coupling step, or detection of deletion sequences (peptide lacking phenylalanine) by HPLC-MS.[6]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Insufficient Reagent Excess | Increase the equivalents of this compound (typically 3-5 equivalents relative to resin loading). |
| Steric Hindrance | For sterically hindered sequences, consider a "double coupling" by repeating the coupling step with fresh reagents before proceeding to the next deprotection step.[6] |
| Peptide Aggregation | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts to disrupt secondary structures. |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first deprotection. |
| Low-Quality this compound | Verify the purity of the this compound reagent by HPLC. Impurities can inhibit the reaction. |
Issue 2: Racemization
Symptom: Appearance of a diastereomeric impurity in the HPLC chromatogram of the crude peptide, confirmed by mass spectrometry.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Strong Base | Substitute DIPEA with a weaker base such as collidine or N-methylmorpholine (NMM).[1] |
| Prolonged Activation | If using in-situ activation, minimize the pre-activation time to reduce the formation of the racemization-prone oxazolone intermediate. |
| High Reaction Temperature | Maintain the coupling reaction at room temperature. |
| Inappropriate Coupling Reagent | If not using the OSu ester directly, choose a coupling reagent known for low racemization, such as HATU or COMU, in combination with an additive like OxymaPure.[1] |
Issue 3: Diketopiperazine (DKP) Formation
Symptom: Significant loss of peptide from the resin, especially after the coupling of the second amino acid, and detection of the cyclic dipeptide in the cleavage solution. This is particularly common in sequences containing Proline or Glycine at the C-terminus.[7][8]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Resin Type | Use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin, which can suppress the intramolecular cyclization. |
| Dipeptide Coupling | Synthesize and couple a pre-formed Fmoc-dipeptide (e.g., Fmoc-Phe-Pro-OH) instead of sequential single amino acid couplings. |
| Protecting Group Strategy | For the second amino acid, use a protecting group on the α-amino group that is not removed during the coupling of the third amino acid (e.g., Trityl group). |
| Modified Deprotection Conditions | Use a less basic deprotection solution, such as 5% piperazine in DMF, which has been shown to reduce DKP formation compared to 20% piperidine in DMF.[9] |
Quantitative Data on Side Reactions
The extent of side reactions can vary significantly depending on the peptide sequence, coupling conditions, and reagents used. The following tables provide some representative quantitative data.
Table 1: Racemization of Phenylalanine with Different Coupling Reagents
| Coupling Reagent | Base | % D-Isomer (Racemization) | Reference |
| HATU | DIPEA | < 1% | [5] |
| HBTU | DIPEA | Low | [5] |
| HCTU | DIPEA | Very Low | [5] |
| PyBOP | DIPEA | Low | [5] |
| DIC/HOBt | - | 1-2% | [5] |
Table 2: Effect of Deprotection Conditions on Diketopiperazine (DKP) Formation for a Cys-Pro Sequence on CTC Resin
| Deprotection Condition | % DKP Formation | Reference |
| 20% Piperidine / DMF | 13.8% | [9] |
| 5% Piperidine / DMF | 12.2% | [9] |
| 5% Piperazine / DMF | < 4% | [9] |
| 5% Piperazine / NMP | < 4% | [9] |
Table 3: Effectiveness of Additives in Suppressing Aspartimide Formation
| Peptide Sequence & Deprotection Condition | % Aspartimide-related Impurities | Reference |
| Asp(OtBu)-Gly containing peptide, 20% Piperidine/DMF (6+6h) | 44% | [10] |
| Asp(OtBu)-Gly containing peptide, 20% Piperidine/DMF + 1M OxymaPure (6+6h) | 15% | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
L-Phenylalanine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve L-Phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. A 1:1 mixture of dioxane and water can also be used.[11] Stir until the amino acid is fully dissolved.
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approximately 1.05 equivalents) in dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.[6]
-
Reaction: Allow the mixture to warm to room temperature and continue stirring overnight (8-12 hours).[11]
-
Work-up: Add deionized water to the reaction mixture to dissolve any salts. Wash the aqueous layer with ethyl acetate to remove unreacted Fmoc-OSu.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 1M HCl. The this compound product will precipitate as a white solid.[11]
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry the product under vacuum.[6]
Protocol 2: Kaiser Test for Monitoring Coupling Completeness
The Kaiser test is a qualitative colorimetric assay to detect free primary amines on the resin.[12][13]
Reagents:
-
Solution A: 16.5 mg of KCN in 25 mL of deionized water, then 1.0 mL of this solution diluted with 49 mL of pyridine.[12]
-
Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.[12]
-
Solution C: 40 g of phenol in 20 mL of n-butanol.[12]
Procedure:
-
Sample Collection: Take a small sample of resin beads (10-15 beads) from the reaction vessel.
-
Washing: Place the beads in a small test tube and wash thoroughly with DMF and then DCM.
-
Reagent Addition: Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heating: Heat the test tube at 110°C for 5 minutes.[13]
-
Observation:
-
Blue/Purple beads and/or solution: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless beads and solution: Negative result, indicating the absence of free primary amines (complete coupling).
-
Protocol 3: HPLC Analysis of Crude Peptide
This protocol outlines a general procedure for analyzing the purity of a cleaved peptide and identifying potential side products.
Materials:
-
Crude peptide
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of Solvent A and B. Filter the sample through a 0.22 µm syringe filter.[14][15]
-
HPLC Method:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the sample.
-
Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm.[14]
-
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks. Side products will appear as separate peaks, which can be collected and further analyzed by mass spectrometry for identification.[15]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Aspartimide Formation in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on understanding and preventing aspartimide formation, a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), with specific clarification regarding the use of Fmoc-Phe-OSu.
Frequently Asked Questions (FAQs)
Q1: Can this compound lead to aspartimide formation?
A1: Directly, no. Aspartimide formation is a side reaction involving the cyclization of an aspartic acid (Asp) residue's side chain.[1][2] Phenylalanine (Phe) does not have the necessary side-chain carboxyl group to form an aspartimide. However, the coupling conditions used for this compound, particularly the base and temperature, can potentially promote aspartimide formation if an Asp residue is already present in the peptide sequence, especially at the C-terminus of the growing chain.
Q2: What is aspartimide formation and why is it problematic?
A2: Aspartimide formation is a base-catalyzed intramolecular cyclization of an aspartic acid (Asp) residue.[3] The backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carbonyl of the Asp, forming a five-membered succinimide ring.[1][4] This side reaction is a significant issue in peptide synthesis for several reasons:
-
Formation of Impurities: The aspartimide intermediate can be opened by nucleophiles like piperidine or water, leading to the formation of a mixture of α- and β-aspartyl peptides.[2]
-
Racemization: The chiral center of the aspartic acid can be compromised during this process, leading to the incorporation of D-amino acids.[2]
-
Purification Challenges: These byproducts often have very similar masses and chromatographic properties to the desired peptide, making them difficult to separate.[5]
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.[2]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: The propensity for aspartimide formation is highly sequence-dependent.[1][6] Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly vulnerable.[2][6] The most problematic sequences include:
Q4: What experimental factors promote aspartimide formation?
A4: Several factors during Fmoc-SPPS can increase the likelihood of aspartimide formation:
-
Prolonged exposure to basic conditions: Repeated and extended Fmoc deprotection steps using piperidine are a primary cause.[4]
-
Elevated temperatures: Higher temperatures can accelerate the cyclization reaction.[4]
-
Choice of Base: Strong, nucleophilic bases like piperidine can promote both the formation of the aspartimide and its subsequent ring-opening to form piperidide adducts.[1] The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also exacerbate the problem.[1]
-
Solvent Polarity: Higher polarity solvents can increase the rate of aspartimide formation.[1]
Troubleshooting Guide
Issue: Detection of unexpected peaks with the same mass as the target peptide or a mass difference of -18 Da (loss of water) in the crude product.
This often indicates the presence of aspartimide-related impurities.
Strategy 1: Modification of Fmoc-Deprotection Conditions
The simplest approach to mitigating aspartimide formation is to alter the Fmoc removal step.
-
Use of a Weaker Base: Replacing piperidine with a weaker base like piperazine can suppress aspartimide formation.[5]
-
Addition of an Acidic Additive: Adding a small amount of an organic acid, such as formic acid or acetic acid, to the piperidine deprotection solution can lower the basicity and reduce the rate of aspartimide formation.[8][9][10] The addition of 0.1 M HOBt (1-Hydroxybenzotriazole) to the piperidine solution has also been shown to be effective.[5][7]
| Deprotection Cocktail | Efficacy in Reducing Aspartimide Formation | Reference |
| 20% Piperidine in DMF | Standard (Baseline) | [1] |
| 20% Piperazine in DMF | Reduced | [5] |
| 20% Piperidine, 0.1M HOBt in DMF | Significantly Reduced | [5][7] |
| 20% Piperidine with added organic acid | Significantly Reduced | [8][9][10] |
| 5% Piperidine in DMF | Reduced | [11] |
Strategy 2: Utilizing Sterically Hindered Asp Side-Chain Protecting Groups
Increasing the steric bulk of the ester protecting group on the aspartic acid side chain can physically block the nucleophilic attack of the backbone amide, thus preventing cyclization.[3][5]
| Aspartate Derivative | Efficacy in Preventing Aspartimide Formation | Reference |
| Fmoc-Asp(OtBu)-OH | Standard (Susceptible) | [1][10] |
| Fmoc-Asp(OMpe)-OH | Improved | [5] |
| Fmoc-Asp(OEpe)-OH | High | [12] |
| Fmoc-Asp(OPhp)-OH | High | [12] |
| Fmoc-Asp(OBno)-OH | Very High | [12] |
Note: While effective, these derivatives can be more expensive and may require longer coupling times.
Strategy 3: Backbone Protection
For highly susceptible sequences, particularly Asp-Gly, protecting the backbone amide nitrogen of the residue following the aspartic acid can completely prevent aspartimide formation.[5][13] This is achieved by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, where the 2,4-dimethoxybenzyl (Dmb) group protects the glycine's amide nitrogen.[4] The Dmb group is then removed during the final TFA cleavage.
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection with an Acidic Additive
Objective: To minimize aspartimide formation by buffering the basicity of the deprotection solution.
Reagents:
-
Peptide-resin
-
Deprotection Solution: 20% (v/v) piperidine and 0.1 M formic acid in DMF
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Repeat the addition of fresh deprotection solution and agitate for 7 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Proceed with the next coupling step.
Protocol 2: Coupling of a Sterically Hindered Aspartate Derivative
Objective: To incorporate a sterically hindered Asp residue to prevent aspartimide formation.
Reagents:
-
Fmoc-Asp(OBno)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Deprotected peptide-resin
-
DMF
Procedure:
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen, deprotected peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. A double coupling may be beneficial to ensure complete reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Troubleshooting workflow for preventing aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Minimizing racemization of Fmoc-Phe-OSu during coupling
Topic: Minimizing Racemization of Fmoc-Phe-OSu During Coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization of this compound and other activated amino acids during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to the conversion of a pure L- or D-enantiomer into a mixture of both.[1] During peptide synthesis, this can result in the incorporation of the incorrect amino acid stereoisomer into the peptide sequence, which can dramatically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]
Q2: What is the primary mechanism for racemization of Fmoc-amino acid active esters like this compound?
A2: The most common mechanism for racemization of activated amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] The activated carboxyl group of the N-protected amino acid cyclizes, and the proton at the alpha-carbon of this intermediate is acidic. This proton can be readily abstracted by a base, leading to a loss of chirality. The incoming amine can then attack the achiral oxazolone ring, resulting in a mixture of D- and L-peptides.[1] A secondary, less common mechanism is direct enolization, where a base directly abstracts the alpha-proton of the activated amino acid.[1][3]
Q3: Which amino acids are most susceptible to racemization?
A3: While all chiral amino acids can undergo racemization, some are more prone to it than others. Histidine (His) and Cysteine (Cys) are particularly susceptible.[2][4] Phenylalanine (Phe) can also be prone to racemization, especially when its carboxyl group is activated.[2]
Q4: How does the choice of coupling reagent and additives affect racemization?
A4: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC can lead to significant racemization if used alone.[5][6] To suppress this, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[2][4][5] These additives react with the activated amino acid to form an active ester that is more reactive towards the amine and less prone to forming the oxazolone intermediate.[2] Aminium/uronium or phosphonium-based reagents like HATU, HBTU, and PyBOP are often used with additives to ensure high coupling efficiency with minimal racemization.[2]
Q5: What role does the base play in racemization?
A5: Bases are often necessary for the coupling reaction, but they can also promote racemization by facilitating the abstraction of the alpha-proton.[1][3] Tertiary amines are commonly used, and their strength and steric hindrance can influence the extent of racemization.[3][7] Using the minimum necessary amount of a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of a stronger base like diisopropylethylamine (DIPEA), can help minimize racemization.[6][7]
Troubleshooting Guide
Issue: Significant racemization of this compound detected in the final peptide.
This common issue can often be traced back to the coupling step. Follow these steps to troubleshoot and mitigate the problem.
| Troubleshooting Step | Explanation | Recommended Action |
| 1. Review Coupling Additives | The absence of racemization-suppressing additives is a primary cause of racemization when using carbodiimide coupling reagents. | Always use additives like HOBt or HOAt when using carbodiimide-based coupling reagents.[4][5] |
| 2. Evaluate the Base | Excess or a strong, non-hindered base can increase the rate of alpha-proton abstraction, leading to racemization.[3][7] | Use the minimum required amount of base. Consider switching from DIPEA to a weaker or more sterically hindered base like NMM or 2,4,6-collidine.[6][7] |
| 3. Optimize Reaction Temperature | Higher temperatures can increase the rate of both the coupling reaction and the undesired racemization side reaction.[3][5] | Perform the coupling reaction at a lower temperature, such as 0°C.[5] For microwave-assisted synthesis, lowering the temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids.[8] |
| 4. Check Solvent Polarity | The polarity of the solvent can influence the rate of racemization. | If reagent solubility and resin swelling permit, consider using a less polar solvent, as this can help reduce racemization.[5] |
| 5. Consider Pre-activation Time | Prolonged pre-activation of the amino acid before the addition of the amine component can lead to increased oxazolone formation and subsequent racemization. | Minimize the pre-activation time before adding the resin-bound peptide.[5] |
| 6. Analyze Raw Materials | Ensure the starting this compound is of high enantiomeric purity. | Analyze the enantiomeric purity of the starting material using a suitable analytical technique like chiral HPLC. |
Data Presentation
Table 1: Qualitative Comparison of Strategies to Minimize Racemization
| Strategy | Effectiveness | Considerations |
| Addition of HOBt/HOAt | High | Commonly used with carbodiimides to suppress oxazolone formation.[5] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both the desired coupling and the racemization side reaction.[5] |
| Use of Weaker/Hindered Base | Moderate to High | The choice of base can significantly impact the extent of racemization.[7] |
| Use of Less Polar Solvents | Moderate | Solvent choice is often limited by reagent solubility and resin swelling.[5] |
| Use of Copper (II) Chloride | High | Has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[4][5] |
Experimental Protocols
Protocol 1: Standard Peptide Coupling with Minimized Racemization
This protocol provides a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (1.5 to 3 equivalents relative to the resin loading) and an equivalent amount of HOBt in DMF.
-
Add the coupling reagent (e.g., DIC, 1.5 to 3 equivalents) to the amino acid/HOBt solution.
-
Allow the mixture to pre-activate for a short period (e.g., 2-5 minutes).
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swelled resin.
-
If required by the specific chemistry, add a minimal amount of a suitable base (e.g., NMM).
-
Allow the reaction to proceed at room temperature or, for particularly sensitive couplings, at 0°C for 2-4 hours, or until a completion test (e.g., Kaiser test) is negative.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the newly added amino acid using a solution of piperidine in DMF (typically 20%).
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol outlines a general method for determining the extent of racemization in a synthetic peptide.
-
Peptide Cleavage and Deprotection: Cleave the peptide from the solid support and remove all protecting groups using an appropriate cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Peptide Hydrolysis: Hydrolyze the purified peptide into its constituent amino acids using 6N HCl at 110°C for 24 hours.
-
Derivatization (if necessary): Depending on the chiral column and detection method, it may be necessary to derivatize the amino acid hydrolysate.
-
Chiral HPLC Analysis:
-
Column: Use a suitable chiral stationary phase column designed for amino acid enantiomer separation.
-
Mobile Phase: An isocratic or gradient mobile phase, typically consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically maintained between 0.5-1.0 mL/min.
-
Temperature: A controlled column temperature (e.g., 25°C) is crucial for reproducible results.
-
Detection: UV detection is commonly used, typically at a wavelength of 210-230 nm.
-
-
Data Analysis: The D- and L-isomers are identified based on their retention times compared to analytical standards.[9] Quantification is achieved by comparing the peak area of the D-isomer to the total peak area of both isomers.[9]
Visualizations
Caption: The two primary pathways for racemization during peptide coupling.
Caption: A troubleshooting workflow for addressing racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a significant problem in SPPS?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a major byproduct, particularly during the early stages of SPPS. This side reaction occurs through an intramolecular cyclization of the N-terminal dipeptide, which results in the cleavage of the peptide from the resin support.[1][2] The formation of DKP is problematic as it significantly reduces the yield of the desired full-length peptide and introduces a difficult-to-remove impurity, complicating the purification process. In a scenario known as "traceless" DKP formation, the C-terminal dipeptide is cleaved from the resin and washed away, leading to a lower yield without a corresponding impurity peak in the final crude product analysis, making it challenging to diagnose.[1][3]
Q2: What are the primary factors that promote DKP formation?
A2: Several factors can significantly influence the rate and extent of DKP formation:
-
Peptide Sequence: Dipeptides with a proline residue at the second position (from the C-terminus) are exceptionally prone to DKP formation.[1][2] The unique cyclic structure of proline favors the cis-amide bond conformation necessary for cyclization.[1] Other amino acids that increase susceptibility include glycine and other secondary amino acids like sarcosine.[3]
-
Deprotection Conditions: The basic conditions required for the removal of the Fmoc protecting group, most commonly 20% piperidine in DMF, are a known catalyst for DKP formation due to the increased nucleophilicity of the N-terminal amine.[2][3][4]
-
Resin Type: The choice of resin plays a crucial role. Resins like Wang resin, which link the peptide via an ester bond, are more susceptible to DKP formation and subsequent cleavage of the dipeptide from the support.[2]
-
Temperature: Elevated temperatures during the coupling or deprotection steps can accelerate the rate of DKP formation.[2]
-
Solvent: The solvent used can influence the stability of the peptide-resin linkage and the rate of DKP formation.[3][5]
Q3: How can the choice of resin help prevent DKP formation?
A3: Utilizing a sterically hindered resin is a primary strategy to suppress DKP formation. 2-Chlorotrityl chloride (2-CTC) resin is highly recommended for sequences prone to this side reaction.[1][6] The bulky trityl group of the 2-CTC resin physically obstructs the N-terminal amine of the dipeptide from attacking the ester linkage to the resin. This steric hindrance effectively inhibits the intramolecular cyclization required for DKP formation, making it a superior choice over resins like Wang resin for problematic sequences.[1][7]
Q4: Are there alternative Fmoc deprotection conditions that minimize DKP formation?
A4: Yes, modifying the Fmoc deprotection cocktail is a highly effective strategy. A widely adopted alternative to the standard 20% piperidine in DMF is a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP).[2][3][6][8] This combination has been shown to significantly reduce DKP formation while maintaining efficient Fmoc removal.[6][8] The use of DBU, a non-nucleophilic base, allows for rapid deprotection, minimizing the time the free N-terminal amine is available to initiate cyclization.[9][10]
Q5: How does using a dipeptide building block prevent DKP formation?
A5: Introducing the first two amino acids (at the C-terminus) as a pre-formed dipeptide unit is another effective strategy.[11][12] By coupling a dipeptide, the susceptible dipeptidyl-resin intermediate is bypassed altogether. This approach completely avoids the possibility of intramolecular cyclization at this crucial step. This method is particularly useful for sequences known to be highly prone to DKP formation.
Troubleshooting Guides
Issue 1: Unexpectedly low peptide yield, especially with proline-containing sequences.
-
Possible Cause: "Traceless" DKP formation, where the dipeptide has cleaved from the resin and been washed away during synthesis.
-
Troubleshooting Steps:
-
Analyze the Deprotection Solution: If DKP formation is suspected, collect the Fmoc-deprotection solution after the second amino acid coupling and analyze it by LC-MS to detect the presence of the cleaved DKP byproduct.[3]
-
Switch to 2-CTC Resin: For future syntheses of the same or similar sequences, switch from Wang or other susceptible resins to 2-chlorotrityl chloride (2-CTC) resin to minimize DKP formation through steric hindrance.[1]
-
Modify Deprotection Conditions: Immediately switch to an optimized deprotection solution such as 2% DBU and 5% piperazine in NMP for all subsequent Fmoc removal steps.[2][3]
-
Issue 2: A significant impurity peak is observed in the crude HPLC profile with a mass corresponding to the DKP of the first two amino acids.
-
Possible Cause: Significant on-resin DKP formation has occurred.
-
Troubleshooting Steps:
-
Optimize Deprotection: The standard 20% piperidine/DMF is likely too harsh for this sequence. For the next synthesis, employ the milder 2% DBU / 5% piperazine / NMP deprotection cocktail.[6][8]
-
Use a Dipeptide Building Block: If the problem persists even with optimized deprotection, consider synthesizing the problematic dipeptide segment separately and coupling it as a single unit.
-
Lower the Temperature: Perform the deprotection and coupling steps at a reduced temperature (e.g., room temperature or below) to decrease the rate of the cyclization reaction.[2]
-
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Dipeptide (Susceptible to DKP Formation)
This protocol outlines a standard procedure that is prone to DKP formation and can be used as a baseline for comparison.
-
Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).[2]
-
First Amino Acid Coupling: Dissolve Fmoc-Pro-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[2]
-
Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes. Wash the resin with DMF (5 x 10 mL).[2]
-
Second Amino Acid Coupling: Dissolve Fmoc-Gly-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[2]
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.[2]
Protocol 2: Optimized Fmoc-SPPS to Minimize DKP Formation
This protocol incorporates modifications to suppress DKP formation.
-
Resin and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1, but preferably use 2-chlorotrityl chloride (2-CTC) resin instead of Wang resin.[2]
-
Fmoc Deprotection (Optimized Conditions):
-
Second Amino Acid Coupling: Follow step 4 from Protocol 1.
-
Cleavage and Analysis: Follow step 5 from Protocol 1 and compare the HPLC results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.
Data Presentation
Table 1: Comparison of DKP Formation with Different Fmoc Deprotection Reagents
| Deprotection Reagent | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | 13.8 | [13] |
| 5% Piperidine | DMF | 12.2 | [13] |
| 20% Piperidine | Toluene | 11.7 | [13] |
| 5% Piperazine | DMF | < 4.0 | [13] |
| 5% Piperazine | NMP | < 4.0 | [13] |
| 2% DBU, 5% Piperazine | NMP | Significantly Reduced | [6][8] |
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Caption: Troubleshooting workflow for DKP-related issues in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Fmoc-Phe-OSu Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield and purity of reactions involving Fmoc-Phe-OSu for the N-terminal protection of phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for Fmoc protection of Phenylalanine using Fmoc-OSu?
A1: The synthesis of Fmoc-Phe-OH from Phenylalanine and Fmoc-OSu proceeds via a nucleophilic acyl substitution reaction, typically under Schotten-Baumann conditions.[1] The key steps involve the deprotonation of the amino group of phenylalanine in a basic aqueous solution, which increases its nucleophilicity.[1] The deprotonated amino group then attacks the electrophilic carbonyl carbon of Fmoc-OSu, forming a tetrahedral intermediate.[1] This intermediate subsequently collapses, expelling N-hydroxysuccinimide (NHS) as a leaving group to form the stable Fmoc-carbamate product.[1][2]
Q2: Why is Fmoc-OSu generally preferred over Fmoc-Cl for Fmoc protection?
A2: Fmoc-OSu is more commonly used than Fmoc-Cl due to its greater stability and reduced tendency to cause side reactions.[1] While Fmoc-Cl is more reactive, it is also more susceptible to hydrolysis and can lead to the formation of dipeptide and tripeptide impurities that are difficult to remove during purification.[1] Fmoc-OSu provides a more controlled reaction, leading to higher yields and purity of the desired Fmoc-amino acid.[1][3]
Q3: What are the optimal reaction conditions for synthesizing Fmoc-Phe-OH using Fmoc-OSu?
A3: Optimal conditions typically involve dissolving phenylalanine in a 1:1 mixture of an organic solvent like 1,4-dioxane or acetone and a 10% aqueous solution of a mild base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][4] The mixture is cooled to 0-5°C before the dropwise addition of a solution of Fmoc-OSu (a slight excess, e.g., 1.05 equivalents) in dioxane or acetone over 30-60 minutes.[1][4] The reaction is then allowed to warm to room temperature and stirred overnight (8-18 hours).[1][4][5]
Q4: How can I monitor the progress of the this compound reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1][5] A sample of the reaction mixture is spotted on a TLC plate and developed using a suitable mobile phase (e.g., a mixture of chloroform, methanol, and acetic acid).[5] The disappearance of the starting phenylalanine spot and the appearance of the product spot (Fmoc-Phe-OH) indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[6]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: I am experiencing a significantly low yield of my Fmoc-Phe-OH product. What are the potential causes and how can I troubleshoot this?
A: Low yield can stem from several factors, from reagent quality to procedural missteps. Below is a systematic guide to diagnosing and resolving the issue.
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Reaction | - Extend Reaction Time: Continue stirring the reaction mixture overnight or for up to 24 hours.[1][7] - Slight Excess of Fmoc-OSu: Ensure you are using a slight molar excess (e.g., 1.05 - 1.1 equivalents) of Fmoc-OSu to drive the reaction to completion.[1][5] | The reaction may be slower than anticipated. A small excess of the acylating agent can help ensure all the starting amino acid is consumed. |
| Hydrolysis of Fmoc-OSu | - Use Anhydrous Solvents: Employ high-purity, anhydrous organic solvents like DMF or dioxane.[8][9] - Proper Storage: Store Fmoc-OSu in a desiccated environment at the recommended temperature (-20°C) and allow it to warm to room temperature before opening to prevent condensation.[10] | Fmoc-OSu is moisture-sensitive. Water in the reaction mixture will hydrolyze the NHS ester to the inactive carboxylic acid (Fmoc-OH), reducing the amount of reagent available for the reaction.[9] |
| Poor Reagent Solubility | - Ensure Complete Dissolution: Vigorously stir the phenylalanine in the aqueous base/organic solvent mixture until it is fully dissolved before cooling and adding the Fmoc-OSu.[1] - Solvent Choice: A 1:1 mixture of dioxane and 10% aqueous NaHCO₃ is a common and effective solvent system.[1] | If the reactants are not fully dissolved, the reaction will be slow and incomplete, occurring only at the surface of the solid material.[11] |
| Product Loss During Workup | - Optimize pH for Precipitation: After the reaction, carefully acidify the aqueous layer to a pH of ~2 with 1M HCl to ensure complete precipitation of the Fmoc-Phe-OH product.[1][4] - Thorough Extraction: If performing an extraction, ensure you are retaining the correct layer (the product will be in the aqueous layer before acidification).[1] | The product is soluble in the basic aqueous solution and precipitates out upon acidification. Incorrect pH or procedural errors during extraction can lead to significant product loss. |
Issue 2: Low Product Purity
Q: My final product shows multiple spots on TLC or extra peaks in HPLC analysis. How can I identify and minimize these impurities?
A: Impurities often arise from side reactions during the Fmoc-protection step. Identifying the nature of these byproducts is key to mitigating their formation.
Common Impurities & Mitigation Strategies
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted Phenylalanine | Incomplete reaction. | Follow the troubleshooting steps for low yield, such as extending the reaction time or using a slight excess of Fmoc-OSu.[12] |
| Dipeptide/Tripeptide Formation (Fmoc-Phe-Phe-OH) | Over-activation of the amino acid, especially when using the more reactive Fmoc-Cl.[1] | - Use Fmoc-OSu: This reagent is less prone to causing this side reaction.[1] - Slow Reagent Addition: Add the Fmoc-OSu solution dropwise to the cooled amino acid solution to maintain a low instantaneous concentration and minimize side reactions.[1][4] |
| Fmoc-β-Alanine Adduct | A known side reaction involving the rearrangement of Fmoc-OSu, particularly if excess reagent or strong base is used.[12] | - Avoid Excess Reagent: Use only a slight excess (1.05 eq) of Fmoc-OSu.[12] - Careful pH Control: Use a mild base like NaHCO₃ and avoid pH values exceeding 9-10.[12] |
| Hydrolyzed Fmoc-OSu (Fmoc-OH) | Presence of moisture in the reaction. | Use anhydrous solvents and handle Fmoc-OSu carefully to avoid exposure to moisture.[9] This impurity is typically removed during the aqueous workup. |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Phe-OH
This protocol describes a standard laboratory procedure for the synthesis of Fmoc-L-Phenylalanine using Fmoc-OSu.[1][4][5]
Materials:
-
L-Phenylalanine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (or Acetone)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve L-Phenylalanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until the amino acid is fully dissolved.
-
Cooling: Cool the reaction mixture to 0-5°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled, vigorously stirring amino acid solution over a period of 30-60 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).
-
Work-up:
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1M HCl. A white precipitate of Fmoc-Phe-OH will form.
-
Isolation & Drying: Collect the precipitate by vacuum filtration, wash the solid with cold deionized water, and dry the product under vacuum.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to achieve high purity.[5]
Visual Guides
Caption: Experimental workflow for the synthesis of Fmoc-Phe-OH.
Caption: Troubleshooting decision tree for this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Purification strategies for peptides synthesized with Fmoc-Phe-OSu
Technical Support Center: Peptide Purification Strategies
This guide provides detailed troubleshooting advice and protocols for the purification of synthetic peptides, particularly for researchers utilizing Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
A Note on Fmoc-Phe-OSu in Peptide Synthesis
A common point of clarification is the role of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) reagents, such as this compound. While critical to the overall process, Fmoc-OSu is primarily used in a preparatory step to attach the Fmoc protecting group to the amino acid (e.g., Phenylalanine) to create the Fmoc-Phe-OH building block.[1][2]
The standard Fmoc-SPPS method for elongating a peptide chain involves sequentially coupling these pre-made Fmoc-protected amino acids to the resin. The coupling reaction itself is typically activated in situ using reagents like HBTU, HATU, or DIC/HOBt, rather than using pre-activated Fmoc-amino acid-OSu esters.[3][4] This guide focuses on the purification challenges that arise after the peptide has been synthesized using this standard Fmoc-SPPS methodology.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in a crude peptide sample after Fmoc-SPPS?
After synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide and various impurities.[5] These arise from incomplete reactions or side reactions during synthesis. Identifying the nature of these impurities is the first step in designing an effective purification strategy.
Q2: Why is Reversed-Phase HPLC (RP-HPLC) the most common method for peptide purification?
RP-HPLC is the preferred technique due to its high resolving power, speed, and applicability to a wide range of peptides.[6][7] The separation is based on the hydrophobic character of the peptide, allowing for effective removal of more polar (hydrophilic) or less hydrophobic impurities, such as truncated sequences.[6]
Q3: What is the role of Trifluoroacetic Acid (TFA) in the mobile phase for RP-HPLC?
TFA is a crucial mobile phase additive that serves two main purposes:
-
pH Control: It creates a low pH environment (~pH 2), which protonates the carboxyl groups on the peptide. This minimizes unwanted ionic interactions between the peptide and the silica-based column material, leading to sharper peaks and better separation.[8]
-
Ion-Pairing: TFA forms an ion pair with the positively charged groups on the peptide (e.g., the N-terminus and basic side chains). This increases the peptide's overall hydrophobicity, enhancing its retention and interaction with the hydrophobic stationary phase (e.g., C18).[8]
Q4: My peptide contains Phenylalanine and other hydrophobic residues. Are there special considerations for its purification?
Yes, highly hydrophobic peptides can be challenging. They may exhibit poor solubility in the aqueous mobile phase or bind so strongly to the RP-HPLC column that they are difficult to elute.[9] This can lead to low recovery and broad peaks. Strategies to overcome this include using a less hydrophobic column (like C8 or C4), adding organic modifiers to the sample solvent, or employing alternative purification methods like precipitation.[9][10]
Troubleshooting Guide
This section addresses specific problems you may encounter during peptide purification.
Problem: My crude peptide purity is very low, with a complex chromatogram showing many peaks.
-
Possible Cause: This often points to systemic issues during the synthesis rather than the purification itself. The most common causes are inefficient coupling reactions or incomplete Fmoc deprotection at one or more cycles.[11][12] This leads to a high prevalence of deletion sequences (peptides missing one or more amino acids), which are chemically very similar to the target peptide and can be difficult to separate.[13]
-
Solution:
-
Review Synthesis Protocol: Ensure coupling and deprotection times were sufficient. For difficult couplings (e.g., involving bulky amino acids), extend reaction times or use a more potent coupling reagent like HATU.[3][12]
-
Monitor Reactions: During the next synthesis, use a qualitative test (like the Kaiser test) to confirm the completion of each coupling and deprotection step.[12]
-
Optimize Purification Gradient: Use a shallow gradient during HPLC purification to maximize the resolution between the target peptide and closely related impurities.
-
Problem: I see a significant peak eluting just before my main product peak.
-
Possible Cause: Peaks eluting slightly earlier than the target peptide are typically shorter, more hydrophilic deletion sequences. A common impurity is a single amino acid deletion, which can be very difficult to resolve.
-
Solution:
-
High-Resolution Chromatography: Use a high-quality, high-efficiency HPLC column.
-
Shallow Gradient: Decrease the gradient slope around the elution time of your target peptide (e.g., from 1% acetonitrile/min to 0.25% acetonitrile/min) to improve separation.
-
Analyze Fractions: Collect fractions across both peaks and analyze them by mass spectrometry (MS) to confirm their identities. This will verify if the impurity is indeed a deletion sequence.
-
Problem: My peptide recovery after HPLC is very low.
-
Possible Cause 1 (Hydrophobic Peptides): The peptide may be precipitating on the column or binding irreversibly to the stationary phase.[9]
-
Solution 1: Dissolve the crude peptide in a stronger solvent that contains a small amount of organic acid (like formic acid) or an organic solvent like DMSO before injection. Consider switching to a column with a shorter alkyl chain (e.g., C8 or C4) or a wider pore size (300Å).[8]
-
Possible Cause 2 (General): The peptide may be precipitating during the solvent removal (lyophilization) step, especially if the concentration of the collected fractions is too low.
-
Solution 2: Pool the purest fractions and minimize their total volume before lyophilization. Ensure the pH of the pooled solution is acidic to maintain peptide solubility.
Problem: My final product shows the correct mass, but it is not active in my functional assay.
-
Possible Cause: The peptide may have undergone modifications that are not easily detected by mass spectrometry alone, such as racemization or isomerization. Aspartimide formation, a common side reaction in peptides containing Aspartic Acid (Asp), can lead to a mixture of isomers that may have reduced or no biological activity.[14][15]
-
Solution:
-
Review Synthesis Chemistry: If the peptide contains Asp, especially followed by a small residue like Gly or Ser, aspartimide formation is a high risk. Using specialized protecting groups for the Asp side chain during synthesis can mitigate this.[14]
-
Analytical HPLC: Use a high-resolution analytical HPLC method. Isomers may be separable under specific conditions, appearing as shouldered or closely eluting peaks.
-
Re-synthesize: If racemization or isomerization is confirmed, re-synthesis with optimized conditions (e.g., different coupling reagents, addition of HOBt to deprotection solutions) may be necessary.
-
Data Presentation
Table 1: Common Impurities in Fmoc-SPPS and Their Causes
| Impurity Type | Description | Common Cause(s) |
| Deletion Peptides | Sequences missing one or more amino acids.[11] | Incomplete coupling or deprotection steps.[13] |
| Insertion Peptides | Sequences with one or more extra amino acids. | Impurities in amino acid building blocks (e.g., Fmoc-dipeptides).[16][17] |
| Truncated Peptides | Peptide synthesis stopped prematurely. | Inefficient first amino acid loading; chain precipitation on resin.[11] |
| Oxidized Peptides | Modification of susceptible residues (Met, Trp, Cys). | Exposure to air during cleavage or handling.[13] |
| Aspartimide Products | Formation of a succinimide ring at Asp residues. | Base-catalyzed side reaction, especially during Fmoc removal.[14] |
| TFA Adducts | Covalent modification by cleavage cocktail scavengers. | Reactive cations formed during cleavage reacting with the peptide. |
Table 2: Comparison of Common RP-HPLC Mobile Phase Modifiers
| Modifier | Concentration | Advantages | Disadvantages |
| TFA | 0.05 - 0.1% | Excellent chromatography, sharp peaks, good ion-pairing.[8] | Strong ion suppression in Mass Spectrometry (MS).[8] |
| Formic Acid | 0.1% | Good MS compatibility, volatile. | Poorer peak shape and resolution compared to TFA. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Crude Synthetic Peptide
This protocol provides a general starting point for purifying a peptide cleaved from a resin. Optimization will be required based on the specific properties of the peptide.
1. Materials:
-
Crude peptide, lyophilized.
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
-
Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 300 Å pore size).
2. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
If solubility is poor, add a small amount of acetonitrile or DMSO.
-
Centrifuge the sample at high speed for 5 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter.
3. Chromatographic Method:
-
Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 5 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution:
-
Start with a shallow "scouting" gradient to determine the approximate elution percentage of the target peptide. Example: 5% to 65% Solvent B over 60 minutes.
-
Based on the scouting run, design an optimized, shallower gradient around the target elution point for the preparative run. Example: If the peptide elutes at 30% B, run a gradient from 20% to 40% B over 40 minutes.
-
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
-
Fraction Collection: Collect fractions (e.g., 1-minute intervals) across the entire chromatogram, paying close attention to the major peaks.
4. Post-Purification Analysis and Processing:
-
Analyze the collected fractions using analytical HPLC and Mass Spectrometry to identify those containing the pure target peptide.
-
Pool the pure fractions.
-
Freeze the pooled solution and lyophilize to obtain the purified peptide as a white, fluffy powder.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. omizzur.com [omizzur.com]
- 3. chempep.com [chempep.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. research.monash.edu [research.monash.edu]
- 8. lcms.cz [lcms.cz]
- 9. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 17. researchgate.net [researchgate.net]
Addressing peptide aggregation in Fmoc-Phe-OSu synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester (Fmoc-Phe-OSu).
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for this compound synthesis?
The synthesis of this compound is a two-step process. First, the amino group of L-phenylalanine is protected with the Fmoc group. Second, the carboxylic acid of the resulting Fmoc-Phe-OH is activated by converting it into an N-hydroxysuccinimide (OSu) ester. This is commonly achieved using a coupling agent like dicyclohexylcarbodiimide (DCC).[1][2]
Q2: I'm observing a thick, unmanageable precipitate during the DCC coupling step. Is this aggregation?
While not aggregation in the sense of peptide chains forming β-sheets, the formation of a thick precipitate is a common issue. This is primarily the N,N'-dicyclohexylurea (DCU) byproduct, which is notoriously insoluble in many common organic solvents like dichloromethane (DCM).[3][4] This precipitation can make the reaction mixture difficult to stir and can trap the desired product, leading to lower yields and purification challenges.[4]
Q3: What are the most common impurities in this compound synthesis and how can I avoid them?
Common impurities include:
-
N,N'-dicyclohexylurea (DCU): An insoluble byproduct from the DCC coupling agent.
-
Fmoc-Phe-Phe-OH (Dipeptide): Forms when the activated Fmoc reagent reacts with already formed Fmoc-Phe-OH.[1][5]
-
Avoidance: Use of Fmoc-OSu instead of the more reactive Fmoc-Cl for the initial protection step can reduce dipeptide formation.[6]
-
-
N-acylurea: A side product from the rearrangement of the O-acylisourea intermediate during DCC coupling.[4][7]
-
Avoidance: Performing the reaction at low temperatures (0°C) and using additives like N-hydroxysuccinimide (NHS) can minimize this side reaction.[4]
-
-
Unreacted Fmoc-Phe-OH: Results from an incomplete coupling reaction.
-
Avoidance: Ensure appropriate stoichiometry of reagents and sufficient reaction time. Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
Q4: My yield of this compound is consistently low. What are the likely causes?
Low yields can stem from several factors:
-
Incomplete reaction: Either the initial Fmoc protection or the subsequent esterification may not have gone to completion.
-
Product loss during workup: The product may be lost during the filtration of DCU or during extraction and washing steps.
-
Side reactions: The formation of byproducts like N-acylurea consumes the starting material.[4][7]
-
Moisture: Water in the reaction can hydrolyze the activated intermediates. Always use anhydrous solvents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low Yield of this compound | Incomplete esterification reaction. | - Ensure a slight excess (1.1 equivalents) of DCC and NHS. - Allow the reaction to proceed for a sufficient time (e.g., stir overnight at room temperature after initial cooling). - Monitor reaction completion via TLC. | [3] |
| Product co-precipitates with DCU. | - Choose a solvent where the product has good solubility but DCU has poor solubility (e.g., ethyl acetate, THF). - Wash the filtered DCU cake with a small amount of fresh solvent to recover trapped product. | [4] | |
| Hydrolysis of activated intermediate. | - Use anhydrous solvents for the DCC/NHS coupling step. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | ||
| Difficulty Filtering Precipitate (DCU) | DCU forms a very fine, gelatinous precipitate. | - Allow the reaction to stir for an extended period to encourage crystal growth of DCU. - Consider adding a co-solvent like hexane to further decrease DCU solubility and promote precipitation before filtration. | |
| Product is Oily or Fails to Crystallize | Presence of impurities (e.g., residual DCU, N-acylurea). | - Ensure complete removal of DCU by thorough washing of the crude product. - Attempt recrystallization from a different solvent system (e.g., ethyl acetate/hexane, isopropanol). | [8][9] |
| Unexpected Peaks in HPLC/NMR of Final Product | Formation of N-acylurea byproduct. | - Perform the DCC coupling at 0°C to minimize the rearrangement of the O-acylisourea intermediate. | [4][7] |
| Racemization of the phenylalanine chiral center. | - Avoid excessive exposure to strong bases or high temperatures. - The use of DCC with NHS is generally considered to have a low risk of racemization. | [3] | |
| Presence of Fmoc-β-Ala-OH impurity. | - This can arise from a Lossen-type rearrangement of the Fmoc-OSu reagent used in the protection step. - Use high-purity Fmoc-OSu or consider alternative Fmoc reagents if this impurity is problematic. | [10] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-Phe-OH
This protocol describes the N-terminal protection of L-phenylalanine using Fmoc-OSu.
-
Dissolution: Dissolve L-phenylalanine (1.0 equivalent) in a 10% aqueous sodium carbonate solution. A 1:1 mixture of 1,4-dioxane and water can also be used as the solvent system. Stir until the amino acid is fully dissolved.[6]
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approximately 1.05 equivalents) in 1,4-dioxane or acetone.[6]
-
Reaction: Add the Fmoc-OSu solution dropwise to the amino acid solution at room temperature over 30-60 minutes with vigorous stirring.[6]
-
Monitoring: Allow the reaction to stir at room temperature for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]
-
Workup: Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.
-
Precipitation: Cool the aqueous layer to 0°C and acidify with 1M HCl to a pH of 2-3 to precipitate the Fmoc-Phe-OH product.[8]
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.[8]
Protocol 2: Synthesis of Fmoc-L-Phe-OSu via DCC/NHS Coupling
This protocol details the activation of Fmoc-L-Phe-OH to its N-hydroxysuccinimide ester.
-
Dissolution: Dissolve Fmoc-L-Phe-OH (1.0 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) or ethyl acetate.
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
DCC Addition: In a separate container, dissolve DCC (1.1 equivalents) in a minimal amount of the anhydrous solvent. Add the DCC solution dropwise to the stirred reaction mixture at 0°C over 10-15 minutes. A white precipitate of DCU should begin to form.[4]
-
Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 4-12 hours.
-
DCU Removal: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of fresh solvent to recover any product.
-
Workup: Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as isopropanol or ethyl acetate/hexane, to yield pure this compound.[8][9]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. This compound | 101214-43-1 | Benchchem [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fmoc-Phe-OSu and Fmoc-Phe-Cl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of coupling reagents is a critical determinant of success in solid-phase peptide synthesis (SPPS). The efficiency of peptide bond formation, the purity of the final product, and the preservation of stereochemical integrity are all profoundly influenced by the choice of activated amino acid derivatives. This guide provides an objective comparison of two commonly employed activated forms of phenylalanine: Fmoc-Phe-OSu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide ester) and Fmoc-Phe-Cl (9-fluorenylmethyloxycarbonyl-phenylalanine chloride). This comparison is supported by an analysis of their chemical properties, potential side reactions, and general performance characteristics in SPPS.
Executive Summary
Fmoc-Phe-Cl is recognized for its high reactivity, often leading to rapid coupling times, which can be particularly advantageous for sterically hindered or "difficult" peptide sequences. However, this high reactivity also increases the risk of side reactions, such as the formation of dipeptide insertions, and necessitates careful control of reaction conditions to minimize racemization. In contrast, this compound is a more stable activated ester that offers a more controlled coupling reaction with a generally lower risk of side reactions and racemization. While the coupling times for this compound may be longer compared to the acid chloride, its ease of handling and the reduced propensity for impurity formation make it a robust choice for routine peptide synthesis.
Data Presentation: Performance Characteristics
While direct head-to-head quantitative data for the coupling efficiency of this compound and Fmoc-Phe-Cl under identical conditions is not extensively available in published literature, a qualitative and inferred quantitative comparison can be made based on their chemical nature and reported applications. The following table summarizes the expected performance characteristics of each reagent.
| Parameter | This compound | Fmoc-Phe-Cl | Key Considerations |
| Coupling Efficiency | High (>98%) | Very High (>99% for non-hindered sequences) | Fmoc-Phe-Cl is generally more reactive and may achieve higher coupling yields in shorter reaction times, especially for difficult couplings. |
| Typical Coupling Time | 30 - 120 minutes | 15 - 60 minutes | The higher reactivity of the acid chloride leads to faster reaction kinetics. |
| Racemization Risk | Low | Moderate | The highly reactive nature of Fmoc-Phe-Cl can increase the propensity for racemization, especially with prolonged reaction times or in the presence of excess base. |
| Common Side Reactions | Formation of Fmoc-β-Ala-Phe-OH via Lossen rearrangement. | Formation of Fmoc-Phe-Phe-OH dipeptide; potential for over-activation. | The stability of this compound generally leads to fewer side products compared to the highly reactive Fmoc-Phe-Cl.[1] |
| Handling and Stability | Stable solid, easy to handle and store. | Moisture-sensitive, often generated in situ or used immediately after preparation. | This compound offers greater convenience and stability for routine laboratory use. |
Experimental Protocols
The following are detailed, representative protocols for conducting a coupling reaction in Fmoc-based solid-phase peptide synthesis using both this compound and Fmoc-Phe-Cl. These protocols are intended to provide a framework for a comparative study.
Protocol 1: Coupling with this compound
This protocol outlines a standard procedure for the coupling of an Fmoc-protected amino acid N-hydroxysuccinimide ester to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
This compound (3.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 x) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Activation and Coupling: In a separate vessel, dissolve this compound in DMF. Add this solution to the washed resin, followed by the addition of DIPEA.
-
Reaction: Agitate the reaction mixture at room temperature for 60 minutes.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin with DMF (3 x) and Dichloromethane (DCM) (3 x) to remove excess reagents and by-products.
Protocol 2: Coupling with Fmoc-Phe-Cl
This protocol describes a typical procedure for coupling using a pre-formed or in situ generated Fmoc-amino acid chloride.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
Fmoc-Phe-Cl (1.5 eq)
-
Collidine or 2,4,6-Trimethylpyridine (TMP) (3.0 eq)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 x) to remove piperidine and the dibenzofulvene-piperidine adduct. Subsequently, wash with DCM if it is the coupling solvent.
-
Activation and Coupling: In a separate, dry vessel, dissolve Fmoc-Phe-Cl in anhydrous DCM or DMF. Add this solution to the washed resin, followed by the addition of collidine or TMP.
-
Reaction: Agitate the reaction mixture at room temperature for 30 minutes.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction progress.
-
Washing: Upon completion, wash the resin with the coupling solvent (3 x), followed by DMF (3 x) and DCM (3 x).
Mandatory Visualization
The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.
Caption: General mechanism of peptide bond formation.
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Conclusion
The choice between this compound and Fmoc-Phe-Cl depends on the specific requirements of the peptide synthesis. For routine synthesis of standard peptides, the stability, ease of handling, and lower risk of side reactions make This compound an excellent and reliable choice. For challenging couplings, such as those involving sterically hindered amino acids or aggregation-prone sequences, the enhanced reactivity of Fmoc-Phe-Cl may be necessary to achieve high coupling efficiency. However, its use requires more stringent control over reaction conditions to mitigate the increased risk of racemization and other side reactions. Researchers should carefully consider these factors to optimize the yield and purity of their target peptides.
References
A Head-to-Head Comparison: Fmoc-Phe-OSu vs. HBTU and Other Coupling Reagents in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical step in solid-phase peptide synthesis (SPPS) that directly impacts yield, purity, and cost-effectiveness. This guide provides an objective comparison between the use of a pre-activated amino acid derivative, Fmoc-Phe-OSu, and the in-situ activation of Fmoc-Phe-OH using the popular coupling reagent HBTU, alongside other common alternatives.
The synthesis of peptides relies on the efficient formation of amide bonds between amino acids. This is achieved by activating the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. The two primary strategies involve either using a pre-activated amino acid, such as an N-hydroxysuccinimide (OSu) ester, or activating the amino acid in-situ with a coupling reagent like HBTU.
Performance Comparison of Coupling Methodologies
The choice between a pre-activated ester and an in-situ coupling reagent involves a trade-off between convenience, reaction speed, and potential side reactions. While this compound offers a streamlined workflow by eliminating the need for a separate activation step, in-situ reagents provide flexibility and are often favored for their high reactivity and efficiency, especially in challenging couplings.
Quantitative Data Summary
The following tables summarize the performance of this compound in comparison to various in-situ coupling reagents based on typical outcomes in peptide synthesis. It is important to note that direct head-to-head comparative data under identical conditions is limited in published literature; therefore, the performance of this compound is presented based on the general characteristics of active esters in SPPS.
| Coupling Method/Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| This compound | Pre-activated Amino Acid Ester | 1 - 4 hours | >95 | >90 | Low |
| HBTU | Aminium/Uronium Salt | 20 - 60 minutes | >98 | >95 | Low to Moderate[1] |
| HATU | Aminium/Uronium Salt | 15 - 45 minutes | >99 | >95 | Very Low[1] |
| COMU | Aminium/Uronium Salt | 15 - 45 minutes | >99 | >95 | Very Low[1] |
| PyBOP | Phosphonium Salt | 30 - 120 minutes | >98 | >95 | Low[1] |
| DIC/HOBt | Carbodiimide/Additive | 60 - 180 minutes | 95 - 98 | >95 | Low to Moderate[1] |
Key Observations:
-
Reaction Speed: In-situ coupling reagents, particularly aminium/uronium salts like HATU and COMU, offer significantly faster reaction times compared to the use of pre-activated this compound.[2]
-
Efficiency: Modern in-situ coupling reagents generally provide higher coupling efficiencies and crude peptide purity.
-
Racemization: While urethane-protected amino acids like Fmoc-derivatives are generally resistant to racemization, the choice of coupling reagent and conditions can influence the degree of epimerization.[3] HATU and COMU are recognized for their superior performance in minimizing racemization.[1]
-
Convenience: this compound offers the convenience of a one-step coupling process without the need for additional reagents for activation.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for solid-phase peptide synthesis (SPPS) using both this compound and in-situ activation with HBTU.
Protocol 1: Peptide Synthesis using this compound
This protocol outlines the steps for coupling a pre-activated this compound to a resin-bound peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% Triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating it with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.
-
Coupling:
-
Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in DMF.
-
Add the this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Peptide Synthesis using HBTU
This protocol describes the in-situ activation of Fmoc-Phe-OH with HBTU for coupling in SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Phe-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group as described in Protocol 1.
-
Washing: Wash the resin as described in Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Phe-OH (3-5 equivalents), HBTU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 20-60 minutes at room temperature.
-
-
Washing: Wash the resin with DMF.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage and Deprotection: Proceed as described in Protocol 1.
-
Precipitation and Purification: Proceed as described in Protocol 1.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified mechanisms of peptide bond formation.
References
A Comparative Guide to HPLC Analysis for Determining the Purity of Fmoc-Phe-OSu
For researchers, scientists, and drug development professionals, ensuring the chemical and chiral purity of amino acid building blocks is paramount for the successful synthesis of high-quality peptides. Fmoc-Phe-OSu (N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester) is a critical reagent in solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.
Introduction to Purity Concerns in this compound
Impurities in this compound can arise during its synthesis or storage and can lead to significant issues in peptide synthesis, including the formation of truncated or deletion sequences and diastereomeric peptide impurities.[1][2] Key potential impurities that must be monitored include:
-
Fmoc-Phe-OH: The hydrolyzed form of this compound.
-
Free L-Phenylalanine: Resulting from incomplete reaction during the introduction of the Fmoc group.[3]
-
Fmoc-D-Phe-OSu: The enantiomeric impurity which can be difficult to separate from the desired L-isomer.[4]
-
Fmoc-Phe-Phe-OH: A dipeptide impurity formed from the reaction of this compound with already formed Fmoc-Phe-OH.[2][3]
-
β-Alanine Derivatives: Arising from the rearrangement of the Fmoc-OSu reagent itself.[3][5]
This guide will compare two primary HPLC-based methods for assessing the purity of this compound: Reversed-Phase HPLC (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric purity.
Experimental Workflow for Purity Analysis
The logical workflow for the comprehensive purity analysis of a sample of this compound is depicted below. This involves initial sample preparation followed by parallel analysis using two distinct HPLC methods to assess both chemical and chiral purity.
Comparison of HPLC Methods
The choice of HPLC method is critical for resolving and accurately quantifying the various potential impurities in this compound. Below is a comparison of a standard Reversed-Phase HPLC method for chemical purity and a Chiral HPLC method for enantiomeric purity.
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Chiral HPLC |
| Principle of Separation | Based on hydrophobicity.[1] | Based on enantioselective interactions with a chiral stationary phase.[6][7] |
| Primary Application | Determination of chemical purity; quantification of process-related impurities and degradation products.[8] | Determination of enantiomeric purity (L- vs. D-isomer).[6] |
| Stationary Phase | C18 (Octadecyl-silane)[9] | Polysaccharide-based (e.g., cellulose or amylose derivatives) on a silica support.[10] |
| Typical Mobile Phase | Gradient of Water and Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[1][8] | Isocratic mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with an acidic additive.[8] |
| Resolution | High resolution for impurities with different hydrophobicities (e.g., Fmoc-Phe-OH, Fmoc-Phe-Phe-OH). | Specifically designed to resolve enantiomers (Fmoc-L-Phe-OSu vs. Fmoc-D-Phe-OSu). |
| Advantages | Robust, reproducible, and widely available.[8] | The definitive method for accurate determination of enantiomeric excess.[8] |
| Limitations | Typically does not resolve enantiomers.[4] | May not resolve other chemical impurities; requires specialized, more expensive columns.[8] |
Experimental Protocols
Detailed experimental protocols for the two compared HPLC methods are provided below.
Protocol 1: Reversed-Phase HPLC for Chemical Purity
This method is designed to separate this compound from its potential non-enantiomeric impurities.
-
Sample Preparation:
-
HPLC Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV detector.[8]
-
Column: C18, 5 µm particle size, 120 Å pore size (e.g., 4.6 x 250 mm).[12]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[8]
-
Gradient: 30% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the chemical purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
-
Protocol 2: Chiral HPLC for Enantiomeric Purity
This method is crucial for determining the enantiomeric excess of the desired L-enantiomer over the unwanted D-enantiomer.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in the mobile phase or a compatible solvent.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Instrumentation: An HPLC system with a UV detector.[8]
-
Column: A polysaccharide-based chiral stationary phase, such as Lux Cellulose-2, 5 µm (250 x 4.6 mm).[10]
-
Mobile Phase: An isocratic mixture, for example, 90:10 (v/v) Hexane:Isopropanol with 0.1% TFA. The exact ratio may require optimization for the specific column.[8]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: Ambient.[10]
-
Injection Volume: 5 µL.[8]
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] * 100.
-
Conclusion
The purity of this compound is a critical determinant of success in peptide synthesis. A comprehensive assessment of this purity requires a multi-faceted analytical approach. While reversed-phase HPLC is a robust and reliable method for determining chemical purity and identifying process-related impurities, it is insufficient on its own as it typically cannot resolve enantiomers. Chiral HPLC is the indispensable, orthogonal method required for the accurate quantification of enantiomeric purity. By employing both of these comparative HPLC methods, researchers and drug development professionals can ensure the quality and integrity of their this compound starting material, leading to more reliable and reproducible outcomes in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 101214-43-1 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. phenomenex.com [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Navigating Peptide Validation: A Comparative Guide to Mass Spectrometry and Alternative Methods for Sequences Incorporating Fmoc-Phe-OSu
For researchers, scientists, and drug development professionals, the accurate synthesis and validation of peptides are critical for reliable downstream applications. The use of Fmoc-Phe-OSu (N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester) is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient incorporation of phenylalanine into growing peptide chains. However, ensuring the fidelity of the final peptide sequence requires robust analytical validation. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques—namely High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of peptides synthesized using this compound. The following sections present a detailed examination of these methods, supported by experimental protocols and comparative data to inform the selection of the most suitable validation strategy.
At a Glance: Comparing Key Analytical Techniques
The choice of an analytical method for validating a synthetic peptide hinges on the specific information required, such as purity, molecular weight confirmation, or detailed structural elucidation. Mass spectrometry, HPLC, and NMR spectroscopy offer complementary information, and a multi-faceted approach is often the most robust strategy.
| Parameter | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information Provided | Molecular weight, amino acid sequence (via MS/MS), detection of modifications.[1] | Purity assessment, quantification, separation of isomers.[1] | Detailed 3D structure, atom connectivity, conformation.[1] |
| Sensitivity | High (picomolar to femtomolar).[1] | Moderate to High (nanogram to microgram).[1] | Lower (micromolar to millimolar).[1] |
| Resolution | High mass resolution.[1] | High separation resolution.[1] | Atomic resolution.[1] |
| Sample Requirements | Small sample amounts, compatible with various matrices.[1] | Requires a soluble sample compatible with the mobile phase.[1] | 0.5-1.0 mM concentration, ~500 µL volume.[1] |
| Data Acquisition Time | Minutes.[1] | Minutes.[1] | Hours to days for complex 2D experiments.[1] |
| Quantitative Analysis | Requires isotopic standards for accurate quantification.[1] | Well-established for quantification with standards.[1] | Inherently quantitative.[1] |
| Destructive/Non-destructive | Destructive.[1] | Non-destructive (fraction collection possible).[1] | Non-destructive.[1] |
Visualizing the Workflow: From Synthesis to Validation
The overall process begins with the synthesis of the peptide on a solid support, followed by cleavage and purification, and finally, validation using one or more analytical techniques.
In-Depth Analysis with Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized peptide and verifying its amino acid sequence.[2] When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass information, offering a high degree of confidence in peak identification.[3]
For sequence verification, tandem mass spectrometry (MS/MS) is employed. The peptide ion of interest is isolated and fragmented, typically through collision-induced dissociation (CID), to generate a series of fragment ions (b- and y-ions). The mass differences between these fragment ions correspond to the masses of the amino acid residues, allowing the sequence to be read.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A 0.1 mg/mL solution of the purified peptide is prepared in a 1:1 mixture of acetonitrile and water, often with 0.1% formic acid to aid ionization.[4]
-
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer is used.[1]
-
MS1 Scan: The initial mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the intact peptide (the precursor ion).
-
Tandem MS (MS/MS): The precursor ion corresponding to the synthesized peptide is isolated and subjected to collision-induced dissociation (CID).
-
MS2 Scan: The m/z of the resulting fragment ions are measured.
-
Data Analysis: The fragment ion spectrum is analyzed to deduce the amino acid sequence. This can be done manually or using specialized software.
The Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography, particularly reversed-phase HPLC (RP-HPLC), is the most widely used technique for assessing the purity of synthetic peptides.[5] It separates the target peptide from impurities based on hydrophobicity.[6] The purity is typically calculated by comparing the peak area of the desired peptide to the total area of all peaks in the chromatogram.[7]
Experimental Protocol: HPLC Analysis
-
Sample Preparation: The lyophilized peptide is dissolved in the initial mobile phase (e.g., water with 0.1% trifluoroacetic acid) at a concentration of approximately 1 mg/mL.[4]
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector is used.[4]
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is commonly employed, though this may be optimized based on the peptide's properties.[4]
-
Detection: UV absorbance is monitored at 214 nm (for the peptide backbone) and can also be monitored at 280 nm if aromatic residues like Phenylalanine are present.[4]
-
Data Analysis: The percentage purity is determined by integrating the peak areas in the resulting chromatogram.
Unambiguous Structure Confirmation with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information, confirming the connectivity of all atoms in the peptide.[1] While it has lower throughput and requires more sample than MS or HPLC, it is unparalleled for unambiguous structure elucidation and conformational analysis.[1] Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR experiments are used.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified peptide in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1] The concentration should ideally be between 0.5 and 1.0 mM.[1]
-
1D NMR Acquisition: Acquire ¹H and ¹³C NMR spectra to get an initial overview of the signals present.
-
2D NMR Acquisition: Perform a series of 2D NMR experiments to establish correlations and assign all proton and carbon signals unambiguously.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the peptide's conformation.
-
-
Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to confirm the amino acid sequence and determine the three-dimensional structure.
Making the Right Choice: A Decision Guide
The selection of an analytical technique should be guided by the specific goals of the analysis.
Conclusion
Validating the sequence and purity of synthetic peptides is a non-negotiable step in research and drug development. While mass spectrometry offers unparalleled sensitivity and is the gold standard for confirming molecular weight and amino acid sequence, it is often used in conjunction with other techniques for a comprehensive analysis. HPLC remains the workhorse for routine purity assessment due to its high precision and quantitative accuracy. For an exhaustive structural characterization, NMR spectroscopy is the most powerful tool, albeit with higher sample and time requirements.
For peptides synthesized using this compound, a combination of HPLC for purity analysis and mass spectrometry for identity confirmation provides a robust and efficient validation workflow. The choice of which techniques to employ will ultimately depend on the specific requirements of the project, balancing the need for detailed information with considerations of sample amount, throughput, and cost.
References
- 1. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 2. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
- 7. jpt.com [jpt.com]
A Comparative Guide to Fmoc-Phe-OSu and Other Activated Esters in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount to achieving high purity and yield of the target peptide. The use of pre-activated amino acid derivatives, particularly activated esters, offers a streamlined approach by eliminating the need for in-situ activation, potentially reducing side reactions and simplifying automation. Among these, Fmoc-Phe-OSu (N-α-Fmoc-L-phenylalanine N-hydroxysuccinimide ester) has been a widely utilized reagent. However, a variety of other activated esters are available, each with distinct reactivity profiles and potential advantages.
This guide provides an objective comparison of the performance of this compound against other common activated esters in Fmoc-based SPPS, supported by experimental data and detailed methodologies.
Performance Comparison of Activated Esters
The selection of an activated ester strategy in SPPS is a balance between reactivity, stability, and the propensity for side reactions, most notably racemization. While in-situ activation methods using reagents like HBTU or HATU are prevalent, pre-formed active esters provide a convenient alternative. The following table summarizes the performance characteristics of this compound in comparison to other frequently used activated esters.
| Activated Ester | Leaving Group | Relative Reactivity | Coupling Time | Racemization Potential for Phe | Key Advantages | Potential Disadvantages |
| This compound | N-hydroxysuccinimide | Moderate | 1 - 4 hours | Low[1][2] | Commercially available, stable for storage. | Slower reaction rates compared to more activated esters. |
| Fmoc-Phe-OPfp | Pentafluorophenol | High[3] | 30 - 60 minutes[4] | Very Low[5] | Highly reactive, leading to faster couplings and reduced side reactions.[3][5] | Higher cost compared to -OSu derivatives. |
| Fmoc-Phe-ONp | p-nitrophenol | Low to Moderate | > 4 hours | Low | Historically significant, cost-effective. | Slow reaction rates, often requiring catalysts. |
| Fmoc-Phe-OBt | 1-hydroxybenzotriazole | High (in situ) | 15 - 60 minutes | Low to Moderate | Highly reactive when formed in situ with coupling reagents like DIC. | Less stable for isolation and storage compared to -OSu and -OPfp. |
| Fmoc-Phe-ODhbt | 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine | High | 30 - 90 minutes | Low | High reactivity, often used in automated synthesis.[6] | Can be less stable than -OPfp esters. |
Disclaimer: The data presented in this table is a compilation of representative values from various studies and application notes. Actual results may vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.
Experimental Protocols
General Protocol for Coupling of an Fmoc-Amino Acid Activated Ester in Manual SPPS
This protocol outlines a standard procedure for the coupling of a pre-activated Fmoc-amino acid ester, such as this compound or Fmoc-Phe-OPfp, to a resin-bound peptide.
Materials:
-
Fmoc-deprotected peptide-resin (1 equivalent)
-
Fmoc-amino acid activated ester (e.g., this compound or Fmoc-Phe-OPfp) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF
-
(Optional) 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents) for catalysis, particularly with less reactive esters.
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF. This is typically a two-step process: an initial treatment for 1-3 minutes followed by a second treatment for 15-20 minutes.
-
Washing: The resin is thoroughly washed with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid activated ester (3-5 equivalents) in DMF.
-
(Optional) If using a catalyst like HOBt, add it to the amino acid solution.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature. Coupling times will vary depending on the activated ester used (refer to the table above).
-
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test or the Chloranil test. A negative test (no color change) indicates the absence of free primary amines and thus a complete reaction.
-
Washing: After a complete coupling, the resin is washed thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove any unreacted reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Visualizing the Chemistry of Activated Esters in SPPS
The Mechanism of Amide Bond Formation
The core of SPPS is the formation of a peptide bond between the free N-terminal amine of the growing peptide chain on the solid support and the activated carboxyl group of the incoming Fmoc-amino acid. Activated esters facilitate this by providing a good leaving group, which is displaced by the nucleophilic attack of the amine.
References
- 1. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
Fmoc-Phe-OSu in the Face of Steric Challenge: A Comparative Guide to Peptide Coupling
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount, especially when incorporating sterically hindered amino acids. This guide provides an objective comparison of the performance of Nα-Fmoc-L-phenylalanine N-hydroxysuccinimide ester (Fmoc-Phe-OSu) against common, more potent coupling reagents in the context of sterically demanding peptide bond formations. Experimental data and detailed protocols are presented to facilitate informed decisions in optimizing synthetic strategies.
The synthesis of peptides containing bulky amino acid residues such as α-aminoisobutyric acid (Aib), valine (Val), and isoleucine (Ile) presents a significant hurdle in SPPS. Steric hindrance around the α-carbon of these amino acids can dramatically impede the rate and efficiency of peptide bond formation, leading to lower yields, incomplete reactions, and the accumulation of deletion sequences. While this compound is a widely available and utilized activated amino acid derivative, its performance with sterically hindered partners is a critical consideration.
Performance Comparison of Coupling Reagents
Modern peptide synthesis has seen the advent of highly efficient uronium/aminium and phosphonium salt-based coupling reagents that often outperform older methods, particularly in "difficult" couplings. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), and carbodiimides like DIC (N,N'-diisopropylcarbodiimide) used in conjunction with an additive like HOBt (1-hydroxybenzotriazole) or OxymaPure®, are the current standards for overcoming steric hindrance.
While direct head-to-head quantitative data for this compound against these reagents in sterically hindered couplings is not extensively available in a single comprehensive study, a consistent trend emerges from the literature. N-hydroxysuccinimide (OSu) esters, while effective for routine couplings, are generally considered less reactive than the intermediates formed by uronium/aminium and phosphonium salts. This can lead to lower yields and may necessitate longer reaction times or double coupling cycles when faced with a sterically demanding N-terminus.
For the challenging coupling of Fmoc-Aib-OH, for instance, HATU has demonstrated superiority over HBTU, affording higher coupling efficiencies and faster reaction times.[1][2] This is attributed to the formation of a more reactive OAt-active ester intermediate.[1][3] When considering this compound, it is reasonable to extrapolate that its reactivity may be insufficient for achieving high yields with residues like Aib in a single, efficient coupling step.
The following table summarizes the expected performance of this compound in comparison to other commonly used coupling reagents for sterically hindered amino acids, based on general principles and available data for similar challenging couplings.
| Coupling Reagent/Method | Reagent Type | Typical Coupling Time | Representative Purity (Difficult Couplings) | Level of Racemization | Key Considerations |
| This compound | Activated Ester | 2 - 24 hours | Moderate | Low | May require longer reaction times or double coupling for hindered residues. Byproduct (HOSu) is water-soluble. |
| HBTU/DIPEA | Uronium/Aminium Salt | 20 - 60 minutes | High | Low | Widely used and effective for many difficult couplings. Less reactive than HATU. |
| HATU/DIPEA | Uronium/Aminium Salt | 15 - 45 minutes | Very High | Very Low | Highly efficient for sterically hindered amino acids like Aib. More expensive than HBTU. |
| DIC/HOBt | Carbodiimide/Additive | 60 - 180 minutes | Moderate to High | Low to Moderate | Cost-effective. Slower reaction rates can increase the risk of side reactions. Byproduct (DCU) can be insoluble. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the coupling of a generic sterically hindered amino acid using this compound and alternative, more potent reagents in a manual solid-phase peptide synthesis setting.
Protocol 1: Coupling of a Sterically Hindered Amino Acid using this compound
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour.
-
Perform Fmoc deprotection of the N-terminal amine on the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
2. Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add the this compound solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 4-24 hours. Reaction time should be optimized based on the specific hindered amino acid.
3. Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. For secondary amines like those on a proline residue following the hindered amino acid, a chloranil test is more appropriate.
-
If the coupling is incomplete after the initial reaction time, a second coupling (recoupling) with a fresh solution of this compound can be performed.
-
After the coupling is complete, wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents and byproducts.
Protocol 2: High-Efficiency Coupling of a Sterically Hindered Amino Acid using HATU
1. Resin Preparation:
-
Follow the resin swelling and Fmoc deprotection steps as described in Protocol 1.
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
3. Monitoring and Washing:
-
Monitor the reaction completion using the appropriate test (Kaiser or chloranil).
-
Wash the resin as described in Protocol 1.
Protocol 3: Cost-Effective Coupling of a Sterically Hindered Amino Acid using DIC/HOBt
1. Resin Preparation:
-
Follow the resin swelling and Fmoc deprotection steps as described in Protocol 1.
2. Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Phe-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the amino acid/HOBt solution to the deprotected resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
3. Monitoring and Washing:
-
Monitor the reaction completion using the appropriate test.
-
Wash the resin as described in Protocol 1.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the described processes, the following diagrams are provided in Graphviz (DOT language).
Caption: General workflow for a single cycle in Fmoc solid-phase peptide synthesis.
Caption: Simplified activation pathways for different peptide coupling methods.
Conclusion
The selection of a coupling strategy for sterically hindered amino acids is a critical decision that balances reactivity, cost, and the potential for side reactions. While this compound is a convenient, pre-activated building block, its performance may be suboptimal for challenging couplings involving bulky residues like Aib, Val, and Ile. For such syntheses, the use of more potent uronium/aminium reagents like HATU or HBTU, or in some cases phosphonium salts, is generally recommended to achieve higher yields and purities in shorter reaction times. For routine couplings where cost is a primary driver, carbodiimide-based methods with additives like HOBt or OxymaPure® remain a viable option. It is always advisable for researchers to perform small-scale pilot studies to determine the most effective coupling conditions for their specific peptide sequence and synthetic strategy.
References
A Comparative Guide to Fmoc-Phe-OSu in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately activated amino acid derivatives is critical for achieving high yields and purity. This guide provides a comprehensive analysis of Nα-Fmoc-L-phenylalanine N-hydroxysuccinimide ester (Fmoc-Phe-OSu), a widely used building block for incorporating phenylalanine into peptide chains. We will delve into its certificate of analysis, compare its performance with a common alternative, and provide detailed experimental protocols.
Understanding the Certificate of Analysis
A Certificate of Analysis (CoA) is a crucial document that outlines the quality and purity of a chemical reagent. While batch-specific data will vary, a typical CoA for this compound and its common alternative, Fmoc-Phe-OPfp (pentafluorophenyl ester), will include the following key parameters.
| Parameter | This compound (Typical Specifications) | Fmoc-Phe-OPfp (Typical Specifications) | Significance |
| Appearance | White to off-white powder | White to off-white powder | Indicates the general purity and absence of colored impurities. |
| Molecular Formula | C₂₈H₂₄N₂O₆[1] | C₃₀H₂₀F₅NO₄[2] | Confirms the chemical identity of the compound. |
| Molecular Weight | 484.5 g/mol [1][3] | 553.48 g/mol [2][4] | Essential for accurate molar calculations in synthesis. |
| Purity (HPLC) | ≥97.0%[1] | ≥96.0%[2] | A critical measure of the compound's purity, directly impacting the final peptide's quality. |
| Melting Point | Not consistently reported; similar compounds ~150-152 °C[5] | 149-151 °C[2] | A sharp melting range can indicate high purity. |
| Optical Rotation | Not consistently reported; similar compounds ~-21.0°[5] | Not consistently reported | Confirms the enantiomeric purity of the L-amino acid derivative. |
| Solubility | Soluble in DMF, NMP | Soluble in DMF, NMP | Important for ensuring complete dissolution during the coupling reaction. |
Performance Comparison: this compound vs. Fmoc-Phe-OPfp
The primary difference between this compound and Fmoc-Phe-OPfp lies in the activating group attached to the carboxyl end of the phenylalanine. The N-hydroxysuccinimide (NHS) ester (-OSu) and the pentafluorophenyl (Pfp) ester (-OPfp) are both effective leaving groups that facilitate the formation of the peptide bond. However, they can exhibit different reactivity profiles.
Pentafluorophenyl esters are generally considered more reactive than NHS esters. This increased reactivity can lead to faster coupling times, which can be advantageous in preventing side reactions such as diketopiperazine formation, especially at the dipeptide stage. However, the higher reactivity of Pfp esters might also increase the risk of side reactions if the coupling conditions are not carefully controlled.
Experimental Protocols
The following is a generalized protocol for the incorporation of this compound into a peptide sequence during solid-phase peptide synthesis.
Materials:
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
This compound
-
Coupling activator (e.g., HBTU, HATU) - Note: While this compound is pre-activated, an additional activator is often used to ensure efficient coupling.
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling activator like HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the coupling reaction is complete (a negative result indicates completion). If the test is positive, repeat the coupling step.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and treat with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Comparison
To better illustrate the processes involved, the following diagrams outline the experimental workflow and a comparison of the key activated esters.
References
Comparing Fmoc and Boc strategies in solid-phase peptide synthesis
An Objective Comparison of Fmoc and Boc Strategies in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in the field of drug development, the synthesis of peptides is a cornerstone of their work. Solid-phase peptide synthesis (SPPS) is the dominant methodology, and within it, two strategies have been paramount: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. The choice between these two methods is a critical decision that can significantly impact the efficiency, purity, and success of a peptide synthesis project. This guide provides a comprehensive, data-driven comparison of the Fmoc and Boc strategies to inform your selection process.
Core Principles: A Tale of Two Chemistries
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used throughout the synthesis.[1]
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1] This reliance on graduated acid lability is a key feature of the Boc/Bzl protection scheme.[2]
-
Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus.[1] This group is readily cleaved by a secondary amine, most commonly piperidine.[1] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[1] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a significant advantage of the Fmoc approach.[1][3]
Quantitative Performance Comparison
While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature, performance can be inferred from available data and extensive practical application.[1] The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[]
Table 1: Comparison of Key Synthesis Parameters
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nα-Deprotection | Base-labile (e.g., 20-50% piperidine in DMF)[5] | Acid-labile (e.g., 50% TFA in DCM)[6] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[] | Acid-labile (benzyl-based, cleaved by strong acid)[] |
| Final Cleavage | TFA-based cocktail[8] | Strong acid (e.g., HF, TFMSA)[9] |
| Orthogonality | Fully orthogonal[3] | Semi-orthogonal[3] |
| Reaction Conditions | Mild[8] | Harsh[10] |
| Amenability to Automation | High[1][11] | Less common in modern automated synthesizers[11] |
| Handling of "Difficult" Sequences | Can be challenging with aggregating peptides[8] | Can be advantageous for hydrophobic/aggregating sequences[1][9] |
| Cost of Amino Acid Derivatives | Generally more expensive[][11] | Generally less expensive[11] |
| Safety Considerations | Avoids highly corrosive HF[11] | Requires specialized equipment for handling HF[8][11] |
Table 2: Case Study - Synthesis of "Difficult" Acyl Carrier Peptide (65-74) Fragment via Fmoc-SPPS
Data adapted from a study on fast conventional Fmoc solid-phase peptide synthesis.[1]
| Activator | Coupling Time | Crude Purity (%) |
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 20 min | 81.33 |
| COMU | 2 x 1 min | 79.00 |
Table 3: Case Study - Synthesis of Amyloid Beta (Aβ1–42) Peptide via Fmoc-SPPS
| Strategy | Modifications/Coupling | Crude Yield | Purity |
| Fmoc/tBu SPPS | Standard Fmoc/tBu SPPS | 33% | Not Reported |
| Fmoc/tBu SPPS | With pseudoproline dipeptides | 57% | Not Reported |
| Fmoc SPPS | HCTU coupling, microwave assistance | 87% | 67% |
Experimental Workflows
The following diagrams illustrate the cyclical processes of Fmoc and Boc solid-phase peptide synthesis.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
Below are generalized protocols for key steps in both Fmoc and Boc SPPS. Note that specific conditions may need to be optimized based on the peptide sequence and resin used.
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol outlines a single cycle of amino acid addition using the Fmoc strategy.
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 1-2 hours at room temperature with gentle agitation.[12]
-
Fmoc Deprotection:
-
Treat the resin with a 20-50% solution of piperidine in DMF.[5]
-
Agitate the mixture for an initial 3-5 minutes, then drain.[11][13]
-
Repeat the treatment for another 7-20 minutes to ensure complete deprotection.[13][14]
-
The progress of the deprotection can be monitored by UV spectrophotometry of the fulvene-piperidine adduct.[8]
-
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and the deprotection byproducts.[14]
-
Amino Acid Coupling:
-
Dissolve 2-4 equivalents of the next Nα-Fmoc protected amino acid and a coupling agent (e.g., HBTU, HATU, HOBt) in DMF or a mixture of DCM/DMF.[2]
-
Add the activated amino acid solution to the deprotected peptide-resin.[11]
-
Add a base, such as N,N-diisopropylethylamine (DIEA), to initiate the coupling reaction.[15]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[11]
-
Monitor the reaction completion using a qualitative test such as the Kaiser (ninhydrin) test.[2][16]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.[2]
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.[2]
-
Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), for 2-4 hours at room temperature.[12]
-
Precipitate the crude peptide with cold diethyl ether, collect by filtration or centrifugation, and wash multiple times with cold ether.[2][12]
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Boc Solid-Phase Peptide Synthesis Protocol
This protocol outlines a single cycle of amino acid addition using the Boc strategy.
-
Resin Swelling: Swell the Boc-amino acid-loaded resin (e.g., Merrifield resin) in DCM for 30-60 minutes at room temperature with gentle agitation.[2]
-
Boc Deprotection:
-
Washing: Wash the resin with DCM and then an alcohol like isopropanol (IPA) to remove residual TFA.[6]
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of a hindered base, such as 5-10% DIEA in DCM, until a neutral pH is achieved.[2]
-
-
Amino Acid Coupling:
-
Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., DCC/HOBt or HBTU) in DMF or a DCM/DMF mixture.[2][]
-
Add the solution to the neutralized peptide-resin.
-
If using DCC/HOBt, the reaction is typically agitated for 2-4 hours. With modern coupling agents like HBTU, a base like DIEA is added to initiate coupling, and the reaction is agitated for 1-2 hours.[2]
-
Monitor the reaction completion using the Kaiser (ninhydrin) test.[2]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.[2]
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.[2]
-
Perform the final cleavage using a strong acid such as anhydrous HF or TFMSA, typically at 0°C for 1-2 hours. The cleavage cocktail will contain scavengers to prevent side reactions.[2][15]
-
After cleavage, the strong acid is carefully removed, and the crude peptide is precipitated with cold diethyl ether.[2]
-
-
Purification: Purify the crude peptide using RP-HPLC.[2]
Conclusion: Making an Informed Decision
The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications.[1] Its amenability to automation has also been a significant factor in its widespread adoption.[1]
However, the Boc strategy remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[1] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[1] For certain industrial-scale productions with established protocols, Boc chemistry continues to be employed.[1]
Ultimately, the choice between Fmoc and Boc SPPS is dictated by the specific requirements of the peptide being synthesized, the available resources, and the expertise of the researcher. A thorough understanding of the chemical principles and practical considerations of both methods will enable the successful synthesis of the desired peptide target.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. chempep.com [chempep.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to the Structural Elucidation of Peptides Synthesized with Fmoc-Phe-OSu by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a prerequisite for reliable downstream applications. The choice of synthesis methodology directly impacts the purity and structural integrity of the final peptide. This guide provides an objective comparison of peptides synthesized using Nα-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine N-succinimidyl ester (Fmoc-Phe-OSu) with those produced using alternative coupling reagents. We will focus on the implications for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
Comparison of Peptide Synthesis Strategies: this compound vs. Modern Coupling Reagents
Solid-Phase Peptide Synthesis (SPPS) based on the Fmoc strategy is the cornerstone of modern peptide production. The critical step in each cycle of peptide chain elongation is the formation of the amide bond, which is facilitated by a coupling reagent. While Fmoc-amino acid-OSu esters were among the earlier reagents used for this purpose, a variety of more efficient reagents are now commonplace.
The choice of coupling reagent is a critical determinant of the success of the synthesis, influencing yield, purity, and the extent of side reactions, most notably racemization. The performance of this compound is compared here with several widely used classes of coupling reagents: aminium/uronium salts (HBTU, HATU), and carbodiimides (DIC) used in conjunction with additives like Oxyma.
Quantitative Performance Analysis
The following tables summarize the performance of various coupling reagents in terms of crude peptide purity and racemization levels. It is important to note that direct comparisons can be challenging as results are often dependent on the specific peptide sequence and reaction conditions. The data presented here is collated from multiple studies to provide a representative overview.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Peptide
| Coupling Reagent | Crude Peptide Purity (%) | Reference |
| This compound | Typically lower due to side reactions | General observation |
| HBTU/DIEA | 85-95 | [1](--INVALID-LINK--) |
| HATU/DIEA | 90-98 | [1](--INVALID-LINK--) |
| DIC/Oxyma | 88-96 | [1](--INVALID-LINK--) |
Table 2: Comparison of Racemization Levels (%) for Phenylalanine Coupling
| Coupling Reagent | Racemization (%) | Reference |
| This compound | 1-5 | Varies with conditions |
| HBTU/DIEA | <1 | [1](--INVALID-LINK--) |
| HATU/DIEA | <0.5 | [1](--INVALID-LINK--) |
| DIC/Oxyma | <0.5 | [1](--INVALID-LINK--) |
Structural Elucidation by NMR: Impact of Synthesis Method
Impurities from this compound Synthesis and their NMR Signatures
The use of this compound for introducing the Fmoc protecting group can lead to specific impurities. One of the most common is the formation of Fmoc-β-alanine through a Lossen-type rearrangement of the Fmoc-OSu reagent itself. This impurity can then be incorporated into the growing peptide chain, resulting in a peptide with an inserted β-alanine residue.
In an NMR spectrum, this would manifest as:
-
1H NMR: Distinctive signals for the β-alanine methylene protons, typically appearing as triplets in the aliphatic region of the spectrum.
-
2D NMR (COSY/TOCSY): Correlation patterns characteristic of a β-amino acid, which would be different from the spin systems of the expected proteinogenic amino acids.
Another potential issue is the presence of dipeptide impurities (Fmoc-Phe-Phe-OH) in the starting Fmoc-Phe-OH material, which can arise during its synthesis. If present, this dipeptide can be incorporated into the peptide chain, leading to an insertion of an extra phenylalanine residue. This would be detectable in the NMR spectrum by the presence of an additional, complete phenylalanine spin system.
Comparison with Other Coupling Reagents
Modern coupling reagents like HATU and HBTU are generally more efficient and lead to fewer side reactions compared to the use of pre-activated OSu esters. Peptides synthesized with these reagents typically exhibit higher purity, which translates to cleaner NMR spectra with fewer unassignable signals.
Carbodiimide-based reagents like DIC, when used with additives such as Oxyma or HOBt, are also highly effective at suppressing racemization and promoting efficient coupling. However, impurities in the DIC reagent itself, such as sulfur-containing compounds, can potentially lead to side reactions with sensitive amino acids like cysteine and tryptophan.[3] These modifications would be observable as shifts in the corresponding amino acid signals in the NMR spectra.
Comparison of Analytical Techniques for Structural Validation
While NMR provides the most detailed structural information, it is often used in conjunction with other analytical techniques for a comprehensive characterization of synthetic peptides.
Table 3: Comparison of Analytical Techniques for Peptide Characterization
| Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Information Provided | Detailed 3D structure, atom connectivity, conformation, dynamic processes.[4] | Molecular weight, amino acid sequence (MS/MS), detection of modifications. | Purity, quantity, retention time, separation of isomers.[4] |
| Sensitivity | Lower (micromolar to millimolar).[4] | High (picomolar to femtomolar).[4] | Moderate to High (nanogram to microgram).[4] |
| Resolution | Atomic resolution.[4] | High mass resolution. | High separation resolution. |
| Sample Requirements | 0.5-1.0 mM concentration, ~500 µL volume.[4] | Small sample amounts, compatible with various matrices. | Requires soluble sample, compatible with various mobile phases. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes a manual SPPS procedure for a short peptide sequence.
1. Resin Preparation:
-
Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a fritted syringe.
-
Drain the DMF and wash the resin with DMF (3 x 1 min).
-
Deprotect the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min).
2. Coupling of the First Amino Acid (this compound):
-
Dissolve 3 equivalents of this compound and 3 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) in DMF.
-
Add the solution to the deprotected resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Once the reaction is complete (Kaiser test is negative), wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
3. Chain Elongation (for subsequent amino acids):
-
Repeat the Fmoc deprotection step as in step 1.
-
For subsequent couplings, use a more efficient coupling reagent like HBTU for better results. Dissolve 3 equivalents of the next Fmoc-amino acid, 2.9 equivalents of HBTU, and 6 equivalents of DIEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling with a Kaiser test and wash as before.
-
Repeat this cycle for all remaining amino acids in the sequence.
4. Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the peptidyl-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
5. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product as a white powder.
Protocol 2: NMR Analysis of a Synthetic Peptide
1. Sample Preparation:
-
Dissolve 2-5 mg of the purified, lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O with a phosphate buffer, or DMSO-d₆). The final concentration should be in the range of 0.5-1.0 mM.[4]
-
Adjust the pH of the solution to the desired value (typically between 4 and 6 for optimal amide proton exchange rates).
-
Transfer the solution to a high-quality NMR tube.
2. 1D 1H NMR Acquisition:
-
Acquire a 1D 1H NMR spectrum to get an initial overview of the sample. This will show the overall signal dispersion and can reveal the presence of major impurities.
-
Use water suppression techniques (e.g., presaturation) if the sample is in H₂O.
3. 2D NMR Acquisition:
-
Perform a series of 2D NMR experiments to assign the proton resonances and determine the peptide's structure.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for assigning amino acid side chains.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's three-dimensional structure.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, which aids in resolving signal overlap and confirming assignments.
-
1H-15N HSQC (if 15N labeled): To correlate amide protons with their directly attached nitrogen atoms, providing a unique fingerprint of the peptide backbone.
-
4. Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the NMR signals by analyzing the cross-peaks in the 2D spectra, starting with the identification of amino acid spin systems in the TOCSY spectrum and then linking them sequentially using the NOESY spectrum.
-
Identify any unassigned signals and attempt to characterize them as potential impurities based on their chemical shifts and correlation patterns.
-
Use the distance restraints from the NOESY spectrum to calculate a family of 3D structures of the peptide using software like CYANA or XPLOR-NIH.
Visualizations
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for NMR-based Structural Elucidation of a Peptide.
Caption: Decision Tree for Selecting an Analytical Method for Peptide Validation.
Conclusion
The structural elucidation of synthetic peptides by NMR is a powerful but exacting science. The quality of the synthesis has a direct and profound impact on the ease and accuracy of NMR analysis. While this compound can be used for peptide synthesis, it is prone to side reactions that introduce impurities, such as β-alanine insertions, which complicate NMR spectra. For routine and high-fidelity peptide synthesis, modern coupling reagents like HATU, HBTU, or DIC/Oxyma are superior, leading to higher purity products and cleaner, more readily interpretable NMR data. A comprehensive approach to peptide characterization, combining the high-resolution structural information from NMR with the purity assessment from HPLC and molecular weight confirmation from mass spectrometry, provides the most robust validation of a synthetic peptide's identity and integrity.
References
Safety Operating Guide
Proper Disposal of Fmoc-Phe-OSu: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Fmoc-Phe-OSu
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound (N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester), a reagent commonly used in peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
I. Hazard Identification and Safety Summary
This compound is a chemical that requires careful handling and disposal due to its potential health and environmental effects. The primary hazards are summarized below.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction.[1] | Wear protective gloves. Contaminated work clothing should not be allowed out of the workplace.[2] |
| Chronic Aquatic Toxicity (Category 2) | Toxic to aquatic life with long lasting effects.[1] | Avoid release to the environment.[1] |
II. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that the following personal protective equipment is worn:
-
Eye and Face Protection: Chemical safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Body Protection: A standard laboratory coat is required to protect clothing and skin.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 respirator or dust mask is recommended.
III. Step-by-Step Disposal Protocol for Solid this compound Waste
This protocol applies to unused, expired, or contaminated solid this compound.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for solid chemical waste. The container should be made of a compatible material and have a secure lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should identify the contents, for example, "Solid this compound Waste".
-
Containment: Carefully sweep or scoop the solid this compound material.[1] Avoid any actions that could generate dust. Place the collected material directly into the designated hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should also be placed in the same hazardous waste container.[3]
-
Storage: Keep the hazardous waste container tightly sealed when not in use. Store it in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this material in the regular trash or down the drain.[1]
IV. Disposal of Liquid Waste Containing this compound
This protocol applies to solutions containing this compound and solvents used for rinsing contaminated glassware.
-
Designate a Waste Container: Use a dedicated, properly labeled, and sealed container for hazardous liquid waste.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including the solvent (e.g., "this compound in DMF").
-
Collection: Collect all liquid waste containing this compound in the designated container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible waste streams.
-
Disposal: Arrange for pickup and disposal through your institution's EHS program.
V. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Protect: Ensure you are wearing the appropriate PPE before attempting to clean a spill.
-
Contain: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[1] For a liquid spill, use an absorbent material to contain it.
-
Clean: Clean the spill area with an appropriate solvent.
-
Dispose: Collect all cleanup materials and place them in the designated hazardous waste container.
In case of personal exposure:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush the eyes with water as a precaution for at least 15 minutes.[2]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.
Seek medical attention if symptoms persist.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
